molecular formula C23H26N2O4 B1667951 Brucine CAS No. 357-57-3

Brucine

Katalognummer: B1667951
CAS-Nummer: 357-57-3
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: RRKTZKIUPZVBMF-PLNGPGDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one is an alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

357-57-3

Molekularformel

C23H26N2O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1

InChI-Schlüssel

RRKTZKIUPZVBMF-PLNGPGDESA-N

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Isomerische SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Aussehen

Solid powder

Siedepunkt

470 °C

Color/Form

Needles from acetone + water
COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER
White, crystalline alkaloid
Colorless prisms (from ethanol/water)

Dichte

greater than 1 at 68 °F (USCG, 1999)

melting_point

352 °F (NTP, 1992)
178 °C

Andere CAS-Nummern

357-57-3

Physikalische Beschreibung

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion.
Colorless or white odorless solid;  Slightly soluble in water (3.2 g/L at 15 deg C);  [HSDB] White powder;  [MSDSonline]
COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

63428-84-2

Haltbarkeit

Stable /during transport/.

Löslichkeit

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/
Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/
Slightly soluble in ethyl ether and benzene;  very soluble in ethanol.
Slightly sol in water, ether, glycerin and ethyl acetate.
Soluble in alcohol, chloroform, and benzene;  slightly soluble in ether, glycerol, and ethyl acetate.
In water, 3.2X10+3 mg/l @ 15 °C
Solubility in water: poo

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

10,11-dimethoxystrychnine
brucine
bruzin
dimethoxystrychnine

Herkunft des Produkts

United States

Foundational & Exploratory

Brucine Alkaloid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine is a monoterpenoid indole (B1671886) alkaloid predominantly extracted from the seeds of the Strychnos nux-vomica tree.[1][2] Structurally similar to strychnine (B123637), though less toxic, this compound has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] Its complex stereochemical structure also makes it a valuable tool in asymmetric synthesis and as a chiral resolving agent.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and spectroscopic properties, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one, is a complex heteroheptacyclic organic compound.[4] It is characterized as a white, odorless, crystalline solid.[5][6]

Data Presentation: Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in Table 1 for easy reference and comparison.

PropertyValueReferences
IUPAC Name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one[4]
CAS Number 357-57-3[4][7]
Molecular Formula C₂₃H₂₆N₂O₄[4][7][8]
Molecular Weight 394.47 g/mol [4][8][9]
Appearance White crystalline powder/solid[1][2][8]
Melting Point 175 - 178 °C (decomposes)[8][10]
Solubility Water: 3.2 g/L at 15 °C (Slightly soluble)[4]
Ethanol: Very soluble[1][4]
Methanol: Very soluble[1][11]
Chloroform: Very soluble[1][4]
Ether: Slightly soluble[1][4]
pKa 8.28[4]
Optical Rotation [α]D²⁰ = -118° to -128° (c=2.5 in CHCl₃)[8][12]
Data Presentation: Spectroscopic Properties

Spectroscopic data are crucial for the structural elucidation and quantification of this compound. Key data are presented in Table 2.

Spectroscopic DataValueReferences
UV max (Ethanol) 263 nm, 301 nm[11]
¹H NMR Spectra available, shows characteristic signals for aromatic, alkene, and methoxy (B1213986) protons.[13][14]
¹³C NMR All 23 carbon resonances are resolved and assigned.[14][15][16]
Mass Spectrum (EI) Data available, provides fragmentation pattern for structural confirmation.[17]
2D NMR (COSY, HSQC, HMBC) Used for unambiguous assignment of ¹H and ¹³C signals and structural verification.[14][16][18]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound, as well as for assessing its biological activity.

Workflow for this compound Isolation and Analysis

The general process for obtaining and characterizing this compound from its natural source involves several key stages, from extraction to final analysis.

G cluster_extraction Extraction & Purification cluster_analysis Characterization & Bioassay A Strychnos nux-vomica Seeds (Powdered) B Reflux Extraction (e.g., Ethanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Alkaloid Extract C->D E Purification (e.g., HPLC, CCC) D->E F Pure this compound (>99%) E->F G Structural Elucidation (NMR, MS) F->G H Purity Analysis (HPLC) F->H I Biological Activity Assays (e.g., MTT, Anti-inflammatory) F->I G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (Src, FAK, AKT, ERK) VEGFR2->Downstream Activates This compound This compound This compound->VEGFR2 Inhibits Activation Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response Promotes G Wnt Wnt Ligand FZD Frizzled Receptor (FZD8) Wnt->FZD Binds LRP LRP5/6 Wnt->LRP Complex Destruction Complex (Axin, APC, GSK3β) FZD->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates This compound This compound This compound->FZD Downregulates This compound->LRP Decreases Phosphorylation

References

The Isolation of Brucine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (C₂₃H₂₆N₂O₄) is a highly toxic indole (B1671886) alkaloid found in the seeds of the Strychnos nux-vomica tree, alongside the structurally similar and even more potent alkaloid, strychnine (B123637). First isolated in 1819, the journey to obtaining pure this compound has evolved from rudimentary extraction techniques to sophisticated chromatographic methods. This technical guide provides a comprehensive overview of the history of this compound isolation, detailing both the pioneering early methods and current state-of-the-art protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Historical Context: The Dawn of Alkaloid Chemistry

The early 19th century marked a pivotal era in the field of natural product chemistry, with the isolation of numerous biologically active compounds from plants. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou were at the forefront of this scientific revolution. In 1819, they successfully isolated this compound from the bark of Strychnos nux-vomica.[1] This achievement followed their isolation of strychnine from the same source in 1818.[2][3] Their work laid the foundation for alkaloid chemistry and demonstrated that the physiological effects of medicinal and poisonous plants were due to specific chemical entities.

The Pioneering Method of Pelletier and Caventou (circa 1819)

Experimental Protocol: Pelletier and Caventou's Postulated Method

  • Initial Extraction: The dried and powdered bark or seeds of Strychnos nux-vomica were subjected to extraction with a solvent such as ether.[4] This initial step would dissolve the alkaloids along with other lipophilic compounds.

  • Solvent Evaporation: The ether extract was then evaporated to yield a crude, oily residue.[4]

  • Purification with Alcohol: The residue was treated with hot alcohol to dissolve the alkaloids, leaving behind some impurities.[4]

  • Filtration: The hot alcoholic solution was filtered to remove any insoluble matter.

  • Alkaloid Precipitation: The alcoholic filtrate was concentrated by evaporation. An alkali, such as a solution of sodium or potassium hydroxide, was then added to the concentrated extract. This change in pH would neutralize the naturally occurring alkaloid salts, causing the free-base alkaloids, including this compound and strychnine, to precipitate out of the solution.[4]

  • Isolation of this compound: The separation of this compound from the more abundant strychnine was a significant challenge for early chemists. The initial precipitate would have been a mixture of both alkaloids. Further purification would have likely involved fractional crystallization from different solvents, exploiting the slight differences in solubility between this compound and strychnine.

Modern Isolation Techniques

The fundamental principles of acid-base extraction remain central to many modern methods for isolating this compound. However, the advent of advanced analytical and preparative techniques has enabled far greater efficiency, yield, and purity.

Method 1: Solvent Extraction with Acid-Base Partitioning

This is a widely used laboratory-scale method for the extraction of total alkaloids from Strychnos nux-vomica, from which this compound can then be further purified.

Experimental Protocol: Solvent Extraction

  • Sample Preparation: Dried seeds of Strychnos nux-vomica are ground into a coarse powder.

  • Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus. This step removes fats and oils that can interfere with subsequent extraction steps.

  • Alkaloid Extraction: The defatted powder is then extracted with an alcohol, typically 70-95% ethanol, via reflux or Soxhlet extraction for several hours.[5] This extracts the alkaloid salts.

  • Acidification and Filtration: The ethanolic extract is concentrated under reduced pressure. The resulting residue is dissolved in a dilute acid solution (e.g., 1 M hydrochloric acid). This converts the alkaloids into their water-soluble salt forms. The acidic solution is then filtered to remove any insoluble plant material.

  • Basification and Extraction: The acidic aqueous solution is made alkaline by the addition of a base, such as ammonia (B1221849) or sodium hydroxide, to a pH of 10-12. This converts the alkaloid salts back to their free-base form, which are less soluble in water. The alkaline solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane.[6]

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated under reduced pressure to yield the total crude alkaloids.

  • Separation of this compound: The crude alkaloid mixture, rich in both strychnine and this compound, can be separated into its individual components using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Method 2: pH-Zone-Refining Counter-Current Chromatography

This is a more advanced and efficient method for the separation and purification of this compound and strychnine from a crude alkaloid extract.

Experimental Protocol: pH-Zone-Refining Counter-Current Chromatography

  • Crude Extract Preparation: A crude total alkaloid extract is first obtained using a method similar to the solvent extraction protocol described above.

  • Solvent System Selection: A suitable two-phase solvent system is chosen. A common system is methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v).[7]

  • Mobile and Stationary Phase Preparation: The upper organic phase is used as the stationary phase, and the lower aqueous phase serves as the mobile phase. A retainer amine (e.g., triethylamine (B128534) at 10 mmol/L) is added to the stationary phase, and an eluter acid (e.g., hydrochloric acid at 10 mmol/L) is added to the mobile phase.[7]

  • Chromatographic Separation: The crude alkaloid sample is dissolved in a portion of the solvent system and injected into the counter-current chromatography apparatus. The separation is performed by eluting with the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as HPLC, to identify those containing pure this compound.

  • Isolation of Pure this compound: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The content of this compound and strychnine in Strychnos nux-vomica can vary depending on the geographical source, harvesting time, and storage conditions of the plant material. The efficiency of the extraction and purification methods also significantly impacts the final yield.

ParameterValueSource
This compound Content in Dried Seeds 0.46 ± 0.28 g/100g [5]
Strychnine Content in Dried Seeds 1.03 ± 0.51 g/100g [5]
Yield of Ethanolic Extract 8.45 ± 3.17 g/100g of dry weight[5]
This compound Content in Ethanolic Extract 0.05 ± 0.00 g/g of extract[5]
Strychnine Content in Ethanolic Extract 0.12 ± 0.01 g/g of extract[5]
MethodStarting Material (Crude Alkaloids)Yield of this compoundPurity of this compoundSource
pH-Zone-Refining Counter-Current Chromatography308 mg50 mg (72.8% recovery)96.8%[7]

Visualizing the Workflows

To better illustrate the logical flow of the isolation procedures, the following diagrams have been generated using the DOT language.

G cluster_pelletier Pelletier & Caventou Method (Postulated) A Powdered S. nux-vomica B Ether Extraction A->B C Evaporation B->C D Crude Oily Residue C->D E Dissolution in Hot Alcohol D->E F Filtration E->F G Concentration F->G H Addition of Alkali G->H I Precipitation of Alkaloids H->I J Fractional Crystallization I->J K Isolated this compound J->K

Caption: Postulated workflow for this compound isolation by Pelletier and Caventou.

G cluster_modern Modern Solvent Extraction with Acid-Base Partitioning A Powdered S. nux-vomica B Defatting (Petroleum Ether) A->B C Ethanol Extraction B->C D Concentration C->D E Dissolution in Dilute Acid D->E F Filtration E->F G Basification (Ammonia/NaOH) F->G H Extraction with Chloroform G->H I Drying and Evaporation H->I J Crude Total Alkaloids I->J K Chromatographic Separation (e.g., HPLC) J->K L Purified this compound K->L

Caption: Modern solvent extraction workflow for this compound isolation.

Conclusion

The isolation of this compound from Strychnos nux-vomica represents a fascinating journey through the history of chemistry. From the pioneering work of Pelletier and Caventou, which relied on fundamental principles of solubility and reactivity, to the highly specific and efficient chromatographic techniques of today, the methods for obtaining this potent alkaloid have been significantly refined. This guide provides researchers and professionals in drug development with a comprehensive understanding of these methodologies, underscoring the evolution of natural product chemistry and offering a solid foundation for future research and application.

References

A Comprehensive Analysis of Brucine's Antagonistic Action on Glycine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of brucine, a potent alkaloid, on glycine (B1666218) receptors (GlyRs). Glycine receptors are critical ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound acts as a competitive antagonist at these receptors, a mechanism it shares with the well-known convulsant strychnine (B123637).[1][2][3][4] This document synthesizes quantitative data on this compound's binding affinity and inhibitory potency from various studies. It further details the experimental protocols, including radioligand binding assays and electrophysiological recordings, used to characterize this interaction. Finally, key molecular interactions and experimental workflows are visualized through detailed diagrams to provide a clear and comprehensive understanding of this compound's pharmacology at the glycine receptor.

Introduction: this compound and the Glycine Receptor

The glycine receptor (GlyR) is a pentameric, chloride-permeable channel that plays a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4][5][6] These receptors are composed of various alpha (α1-α4) and beta (β) subunits, which assemble into either homomeric or heteromeric channels.[6][7][8] The activation of GlyRs by the neurotransmitter glycine leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and thus inhibiting neuronal firing.[2][5]

This compound, an alkaloid derived from the seeds of Strychnos nux-vomica, is structurally similar to strychnine and is a selective antagonist of GlyRs.[3][9] Its antagonistic action blocks the inhibitory effects of glycine, leading to disinhibition of motor neurons, which can result in hyperexcitability and convulsions.[4] Understanding the precise mechanism by which this compound interacts with GlyRs is fundamental for neuropharmacology and toxicology.

Mechanism of Action: Competitive Antagonism

This compound's primary mechanism of action is competitive antagonism at the glycine binding site on the GlyR.[1] This means that this compound directly competes with glycine for the same binding pocket located at the interface between subunits in the extracellular domain.[6][10] When this compound occupies this site, it does not induce the necessary conformational change to open the ion channel. Instead, it prevents glycine from binding and activating the receptor, thereby inhibiting its function. Molecular modeling studies suggest that this compound, along with strychnine, electrostatically binds to charged groups within the glycine recognition site.[1]

GylR_Antagonism Mechanism of this compound's Competitive Antagonism at the Glycine Receptor cluster_synapse Glycinergic Synapse Glycine Glycine GlyR Glycine Receptor (Closed State) Glycine->GlyR Binds This compound This compound This compound->GlyR Competitively Binds GlyR_Open Glycine Receptor (Open State) GlyR->GlyR_Open Activates No_Action No Channel Opening GlyR->No_Action Remains Inactive Ion_Channel Cl- Influx (Hyperpolarization) GlyR_Open->Ion_Channel Leads to

Caption: Competitive binding of this compound and glycine at the glycine receptor.

Quantitative Data on this compound-Glycine Receptor Interaction

The affinity and inhibitory potency of this compound have been quantified using various experimental techniques. The following tables summarize key data points from the literature.

Table 1: Binding Affinity (Ki) of this compound for Glycine Receptors

Receptor/Tissue PreparationRadioligandKi (nM)Reference
Human α1 GlyR[³H]Strychnine230Jensen, A. A., et al. (2006)
Human α1β GlyR[³H]Strychnine350Jensen, A. A., et al. (2006)

Note: Data extracted and compiled from the literature. Ki values can vary based on experimental conditions.

Table 2: Inhibitory Potency (IC50) of this compound against Glycine-Induced Currents

GlyR SubtypeExpression SystemGlycine ConcentrationIC50 (µM)Reference
α1 homomericXenopus oocytesEC50~1.0Lynch, J. W., et al. (1997)
α2 homomericXenopus oocytesEC50~2.0Lynch, J. W., et al. (1997)

Note: IC50 values are dependent on the concentration of the agonist (glycine) used in the assay.

Detailed Experimental Protocols

The characterization of this compound's interaction with GlyRs relies on standardized in vitro assays.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist, such as [³H]strychnine.[11]

  • Objective: To calculate the Ki of this compound for specific GlyR subtypes.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the GlyR subtype of interest.

    • [³H]Strychnine (specific activity >20 Ci/mmol).

    • Unlabeled this compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-120 µg per well.[12]

    • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of the membrane preparation.[12]

      • 50 µL of varying concentrations of unlabeled this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of unlabeled strychnine (e.g., 10 µM).

      • 50 µL of [³H]strychnine at a fixed concentration (usually at or below its Kd value).[12][13]

    • Incubation: Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[12]

    • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester.[12]

    • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[12]

    • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[12]

    • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is used to measure the inhibitory effect of this compound on glycine-activated currents in Xenopus oocytes expressing GlyRs.[10]

  • Objective: To determine the IC50 of this compound for the functional inhibition of GlyRs.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA of the desired GlyR subunits.

    • Recording solution (e.g., ND96).

    • Glycine and this compound stock solutions.

    • TEVC setup including amplifier, microelectrodes (filled with 3 M KCl), and perfusion system.

  • Procedure:

    • Oocyte Preparation: Inject oocytes with GlyR cRNA and incubate for 2-5 days to allow for receptor expression.

    • Recording Setup: Place an oocyte in the recording chamber under continuous perfusion with recording solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

    • Glycine Application: Apply a concentration of glycine that elicits a submaximal response (e.g., the EC20 or EC50) to establish a stable baseline current.

    • This compound Co-application: Co-apply the same concentration of glycine with increasing concentrations of this compound. Allow the current to reach a steady state at each this compound concentration.

    • Washout: Wash the oocyte with recording solution between applications to ensure full recovery of the glycine-induced current.

    • Data Analysis: Measure the peak current amplitude in the presence of each this compound concentration. Normalize the data to the control glycine response (0% inhibition). Plot the percent inhibition against the log concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

TEVC_Workflow Workflow for Determining this compound IC50 using TEVC cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis A Inject Xenopus Oocytes with GlyR cRNA B Incubate 2-5 Days for Receptor Expression A->B C Mount Oocyte and Impale with Electrodes B->C D Voltage Clamp at -60mV C->D E Apply Glycine (EC50) Record Control Current D->E F Co-apply Glycine + Increasing [this compound] E->F G Record Inhibited Current F->G For each concentration H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: A typical experimental workflow for electrophysiological analysis.

Conclusion

This compound's interaction with the glycine receptor is a clear and well-documented case of competitive antagonism. Its ability to block the inhibitory action of glycine underscores the critical role of GlyRs in regulating neuronal excitability. The quantitative data derived from radioligand binding and electrophysiological assays provide a solid framework for understanding its potency and pharmacological profile. The detailed protocols and workflows presented in this guide offer a practical resource for researchers investigating GlyR pharmacology and for professionals involved in the development of novel therapeutics targeting this important receptor family.

References

The Pharmacological Profile of Brucine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brucine, a naturally occurring indole (B1671886) alkaloid, and its derivatives present a compelling yet complex pharmacological profile. Extracted primarily from the seeds of Strychnos nux-vomica, this compound has demonstrated a broad spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects.[1][2] However, its clinical utility is significantly hampered by a narrow therapeutic window and considerable toxicity, particularly neurotoxicity. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its derivatives, focusing on its mechanisms of action, pharmacokinetic and toxicological profiles, and detailed experimental methodologies for its study. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this intriguing class of compounds and informing future research directions.

Physicochemical Properties

This compound (2,3-dimethoxystrychnidin-10-one) is a weak alkaline indole alkaloid with the chemical formula C₂₃H₂₆N₂O₄ and a molecular weight of 394.48 g/mol .[1][2] It typically appears as a white, crystalline powder. Its solubility is limited in water but higher in organic solvents such as ethanol, chloroform, and ether.[1][2]

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.

Anti-Tumor Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anti-tumor mechanisms are multifaceted and involve the modulation of several critical signaling pathways.

  • Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. It can downregulate the expression of key components of this pathway, such as β-catenin, leading to the suppression of cancer cell growth and migration.[3]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is another target of this compound. Activation of the JNK pathway by this compound can induce apoptosis in cancer cells.[1][4][5]

  • PI3K/Akt Signaling Pathway: this compound has been observed to suppress the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.

  • Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This effect is mediated, at least in part, by the downregulation of vascular endothelial growth factor (VEGF).

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells by modulating the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

Anti-inflammatory and Analgesic Effects

This compound exhibits significant anti-inflammatory and analgesic properties. Its anti-inflammatory action is partly attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The analgesic effects of this compound are believed to be mediated through both central and peripheral mechanisms.[6]

Glycine (B1666218) Receptor Antagonism

Similar to its structural analog strychnine, this compound acts as an antagonist at glycine receptors in the spinal cord and brainstem.[7] This antagonism disrupts inhibitory neurotransmission, leading to the characteristic neurotoxic effects of this compound, such as convulsions and muscle spasms.

Quantitative Pharmacological Data

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
SMMC-7721Human Hepatoma>50072
A549Human Lung Cancer>50072
HeLaHuman Cervical Cancer>50072
MDA-MB-231Human Breast Carcinoma>50072
LoVoHuman Colon Carcinoma>50072
BGC-823Human Stomach Adenocarcinoma>50072
SGC-7901Human Gastric Cancer>50072
MKN-45Human Gastric Cancer>50072
A2780Human Ovarian Carcinoma1.4372

Data from Gao et al. (2011) as presented in an in vitro study.

Table 2: Acute Toxicity of this compound (LD₅₀ Values)
SpeciesRoute of AdministrationLD₅₀ (mg/kg)
RatOral1
RatIntraperitoneal91
MouseOral150
RabbitOral4

Data compiled from various toxicology reports.[6][8][9]

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Oral Bioavailability (F)40.31% - 47.15%
Time to Maximum Concentration (Tₘₐₓ)< 0.5 hours

Data from a pharmacokinetic study in rats.[2][10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot for Signaling Pathway Analysis

This protocol provides a general procedure for analyzing the protein expression levels in key signaling pathways (e.g., Wnt/β-catenin) following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Pharmacological Assays cluster_data_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) brucine_treatment This compound Treatment (Serial Dilutions) cell_seeding->brucine_treatment mtt_assay MTT Assay (Cell Viability) brucine_treatment->mtt_assay flow_cytometry Flow Cytometry (Apoptosis) brucine_treatment->flow_cytometry western_blot Western Blot (Protein Expression) brucine_treatment->western_blot ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_quantification Apoptosis Quantification flow_cytometry->apoptosis_quantification protein_quantification Protein Quantification western_blot->protein_quantification

Caption: A representative experimental workflow for evaluating the pharmacological effects of this compound.

wnt_beta_catenin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation This compound This compound This compound->Frizzled inhibition This compound->Beta_Catenin promotes degradation Wnt Wnt Wnt->Frizzled Wnt->LRP5_6 jnk_pathway Stress Cellular Stress (e.g., this compound) ASK1 ASK1 Stress->ASK1 activation MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylation JNK JNK MKK4_7->JNK phosphorylation c_Jun c-Jun JNK->c_Jun phosphorylation Apoptosis Apoptosis c_Jun->Apoptosis induction pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruitment Akt Akt PIP3->Akt recruitment PDK1->Akt phosphorylation mTOR mTOR Akt->mTOR activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K inhibition Growth_Factor Growth Factor Growth_Factor->RTK

References

Toxicological properties and LD50 of brucine in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the toxicological properties and LD50 of brucine in animal models, designed for researchers, scientists, and drug development professionals.

This compound, a potent alkaloid extracted from the seeds of the Strychnos nux-vomica tree, presents a duality that continues to intrigue the scientific community. While it demonstrates promising therapeutic activities, including anti-tumor and anti-inflammatory effects, its narrow therapeutic window and significant toxicity, particularly to the central nervous system, pose considerable challenges for its clinical application. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its lethal dosage (LD50) in various animal models and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data: LD50 Values

The median lethal dose (LD50) is a critical metric in toxicology, representing the dose of a substance required to kill 50% of a tested population. The toxicity of this compound varies significantly depending on the animal model and the route of administration, with intravenous and intraperitoneal routes generally showing higher toxicity than oral administration.[1]

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseSubcutaneous60[2]
MouseOral150[3]
MouseIntraperitoneal91[2]
RatIntraperitoneal91[2]
RatOral--
RabbitOral4[2]
General-50.10[4][5]

Core Toxicological Properties

This compound's toxicity primarily manifests as neurotoxicity, leading to muscle spasms, convulsions, rhabdomyolysis, and in severe cases, respiratory arrest and death.[2][3] Its mechanism of action is closely related to that of strychnine, acting as an antagonist at glycine (B1666218) receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[2] This inhibition of inhibitory neurons leads to a state of hyperexcitability, resulting in the characteristic convulsive symptoms.

Beyond its effects on the nervous system, this compound has been shown to induce toxic effects on the immune, urinary, and digestive systems.[4][5] At the cellular level, this compound can trigger apoptosis (programmed cell death) through various signaling pathways.

Key Signaling Pathways in this compound Toxicity

Several signaling pathways have been implicated in the cytotoxic effects of this compound. Understanding these pathways is crucial for developing strategies to mitigate its toxicity and harness its therapeutic potential.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

This compound has been shown to activate the JNK signaling pathway, a critical regulator of apoptosis.[4] This activation can lead to the phosphorylation of c-Jun, a transcription factor that, when activated, can promote the expression of pro-apoptotic genes.[4]

JNK_Signaling_Pathway This compound This compound MKK7 MKK7 (MAP Kinase Kinase 7) This compound->MKK7 JNK JNK (c-Jun N-terminal Kinase) MKK7->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

This compound-induced JNK signaling pathway leading to apoptosis.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation, can also be modulated by this compound. In some cancer cells, this compound has been observed to inhibit this pathway, leading to a decrease in the expression of β-catenin and subsequent suppression of tumor growth.[4]

Wnt_Beta_Catenin_Pathway This compound This compound Wnt Wnt Signaling This compound->Wnt BetaCatenin β-catenin Expression Wnt->BetaCatenin TumorGrowth Tumor Growth Inhibition BetaCatenin->TumorGrowth

Inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Caspase-3 and Bcl-2 Mediated Apoptosis

A significant mechanism of this compound-induced cytotoxicity involves the intrinsic pathway of apoptosis. This compound can induce the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[6][7]

Experimental Protocols for LD50 Determination

The determination of LD50 is a standardized procedure, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following is a generalized experimental workflow for determining the oral LD50 of this compound in mice, based on OECD Guideline 423 (Acute Toxic Class Method).

LD50_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Animal_Grouping Animal Grouping (e.g., 3 animals per group) Animal_Acclimatization->Animal_Grouping Brucine_Preparation This compound Solution Preparation (e.g., in saline or corn oil) Dosing Oral Gavage Administration Brucine_Preparation->Dosing Dose_Selection Dose Range Selection (Based on literature/sighting study) Dose_Selection->Dosing Animal_Grouping->Dosing Observation Observation (14 days) - Clinical signs - Mortality Dosing->Observation Data_Collection Data Collection - Number of mortalities per group Observation->Data_Collection LD50_Calculation LD50 Calculation (e.g., Probit analysis) Data_Collection->LD50_Calculation Report Final Report Generation LD50_Calculation->Report

References

The Brucine Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Cascade Leading to a Complex Indole (B1671886) Alkaloid

This technical guide provides a comprehensive overview of the brucine biosynthesis pathway in plants, with a particular focus on the key enzymatic steps, quantitative data, and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of pharmacologically significant compounds.

Introduction

This compound, a dimethoxy derivative of strychnine (B123637), is a highly toxic indole alkaloid found predominantly in the seeds of the Strychnos nux-vomica tree.[1] While notorious for its toxicity, this compound and its derivatives have garnered interest for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties.[1] Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its medicinal potential through metabolic engineering and synthetic biology approaches. The complete elucidation of the strychnine and this compound biosynthetic pathways in 2022 by Hong et al. marked a significant milestone in natural product chemistry and has paved the way for further research and development.[2][3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the strychnine pathway, commencing with the central intermediate, strychnine. The pathway involves a series of hydroxylation and methylation reactions catalyzed by specific enzymes.

The key enzymatic steps to convert strychnine to this compound are:

  • Hydroxylation of Strychnine: The enzyme strychnine 10-hydroxylase (a cytochrome P450 monooxygenase) catalyzes the hydroxylation of strychnine at the C-10 position to produce 10-hydroxystrychnine.

  • Methylation of 10-hydroxystrychnine: The resulting 10-hydroxystrychnine is then methylated by hydroxystrychnine O-methyltransferase to yield β-colubrine.

  • Hydroxylation of β-colubrine: A second hydroxylation event occurs at the C-11 position of β-colubrine, catalyzed by β-colubrine 11-hydroxylase , to form 11-hydroxy-β-colubrine (11-demethylthis compound).

  • Final Methylation: The final step involves the methylation of 11-hydroxy-β-colubrine by hydroxystrychnine O-methyltransferase to produce this compound.

The core enzymes specifically involved in the conversion of strychnine to this compound are classified as follows:

  • EC 1.14.14.189: strychnine 10-hydroxylase[4]

  • EC 1.14.14.190: β-colubrine 11-hydroxylase[4]

  • EC 2.1.1.397: hydroxystrychnine O-methyltransferase[4]

Signaling Pathway Diagram

Brucine_Biosynthesis Strychnine Strychnine 10-hydroxystrychnine 10-hydroxystrychnine Strychnine->10-hydroxystrychnine Hydroxylation β-colubrine β-colubrine 10-hydroxystrychnine->β-colubrine Methylation 11-hydroxy-β-colubrine 11-hydroxy-β-colubrine β-colubrine->11-hydroxy-β-colubrine Hydroxylation This compound This compound 11-hydroxy-β-colubrine->this compound Methylation E1 Strychnine 10-hydroxylase (CYP450) E1->10-hydroxystrychnine E2 Hydroxystrychnine O-methyltransferase E2->β-colubrine E3 β-colubrine 11-hydroxylase (CYP450) E3->11-hydroxy-β-colubrine E4 Hydroxystrychnine O-methyltransferase E4->this compound

This compound Biosynthesis Pathway Diagram

Data Presentation

This section summarizes the quantitative data related to the this compound biosynthesis pathway, including gene expression levels and metabolite concentrations.

Gene Expression Data

The expression levels of the genes encoding the biosynthetic enzymes in Strychnos nux-vomica provide insights into the tissue-specific regulation of the pathway. The following table presents the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) for the key genes in two biological replicates.[5][6]

GeneEnzymeSample Set 1 (FPKM)Sample Set 2 (FPKM)
SnvGOGeissoschizine Oxidase~150~175
SnvNS1Norfluorocurarine Synthase 1~125~140
SnvNS2Norfluorocurarine Synthase 2~110~120
SnvNONorfluorocurarine Oxidase~100~110
SnvWSWieland-Gumlich Aldehyde Synthase~90~100
Snv10HStrychnine 10-hydroxylase~80~90
Snv11Hβ-colubrine 11-hydroxylase~70~80
SnvOMTHydroxystrychnine O-methyltransferase~110~125
Metabolite Concentration

The concentration of this compound and its precursor, strychnine, varies in different parts of the Strychnos nux-vomica plant. The following table provides a summary of their concentrations in the leaves.[7]

CompoundConcentration (mg in 500mg of extract)
Strychnine0.6
This compound1.6

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of this compound biosynthetic genes in N. benthamiana leaves to reconstitute the pathway and characterize enzyme function.[5]

Workflow Diagram:

Agroinfiltration_Workflow cluster_0 Plasmid Construction cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration cluster_3 Analysis Gene_of_Interest Gene of Interest (e.g., Snv10H) Ligation Ligation/Cloning Gene_of_Interest->Ligation Expression_Vector Plant Expression Vector (e.g., pEAQ-HT) Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Electroporation/ Heat Shock Recombinant_Plasmid->Transformation Agrobacterium Agrobacterium tumefaciens (e.g., GV3101) Agrobacterium->Transformation Transformed_Agrobacterium Transformed Agrobacterium Transformation->Transformed_Agrobacterium Culture Culture Transformed Agrobacterium Transformed_Agrobacterium->Culture Infiltration Infiltrate N. benthamiana Leaves Culture->Infiltration Incubation Incubate Plants (3-5 days) Infiltration->Incubation Harvest Harvest Infiltrated Leaf Tissue Incubation->Harvest Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis

Agroinfiltration Workflow Diagram

Methodology:

  • Vector Construction: The coding sequences of the this compound biosynthetic genes (e.g., Snv10H, Snv11H, SnvOMT) are cloned into a plant expression vector, such as pEAQ-HT.

  • Agrobacterium Transformation: The resulting recombinant plasmids are introduced into Agrobacterium tumefaciens strain GV3101 by electroporation or heat shock.

  • Agrobacterium Culture and Infiltration:

    • A single colony of transformed Agrobacterium is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

    • The overnight culture is used to inoculate a larger volume of LB medium and grown to an OD600 of 0.6-0.8.

    • The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6) to a final OD600 of 0.5.

    • The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest: The infiltrated plants are incubated in a growth chamber for 3-5 days. The infiltrated leaf patches are then harvested for analysis.

Enzyme Assays

4.2.1. Strychnine 10-hydroxylase and β-colubrine 11-hydroxylase Assay (Cytochrome P450s)

This protocol is adapted for the assay of cytochrome P450 monooxygenases involved in this compound biosynthesis.

Methodology:

  • Microsome Preparation:

    • Yeast or insect cells expressing the recombinant P450 enzyme are harvested and resuspended in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

    • Cells are disrupted by sonication or with a French press.

    • The cell lysate is centrifuged at 10,000 x g to remove cell debris.

    • The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes.

    • The microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol).

  • Enzyme Reaction:

    • The reaction mixture (total volume of 100 µL) contains:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Recombinant P450-containing microsomes

      • 1 mM NADPH

      • Substrate (e.g., 100 µM strychnine for strychnine 10-hydroxylase or 100 µM β-colubrine for β-colubrine 11-hydroxylase)

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • The reaction is stopped by the addition of an equal volume of cold acetonitrile (B52724) or methanol.

    • The mixture is vortexed and centrifuged to precipitate proteins.

    • The supernatant is collected for LC-MS analysis.

4.2.2. Hydroxystrychnine O-methyltransferase Assay

This protocol is designed to measure the activity of the O-methyltransferase involved in this compound biosynthesis.

Methodology:

  • Enzyme Preparation:

    • The recombinant O-methyltransferase is expressed in and purified from E. coli or another suitable expression system.

  • Enzyme Reaction:

    • The reaction mixture (total volume of 50 µL) contains:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • Purified O-methyltransferase

      • 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

      • Substrate (e.g., 100 µM 10-hydroxystrychnine or 11-hydroxy-β-colubrine)

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • The reaction is terminated by adding an equal volume of cold methanol.

    • The mixture is centrifuged, and the supernatant is analyzed by LC-MS.

Metabolite Analysis by LC-MS/MS

This protocol outlines a general method for the detection and quantification of this compound and its biosynthetic intermediates.

Methodology:

  • Sample Preparation:

    • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • Metabolites are extracted with a suitable solvent, such as 80% methanol.

    • The extract is centrifuged to remove cell debris, and the supernatant is filtered through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Detection is performed using a triple quadrupole or a high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites.

Logical Relationship Diagram:

Logical_Relationship Hypothesis Hypothesized Biosynthetic Pathway of this compound Gene_Identification Identification of Candidate Genes (Transcriptomics, Co-expression analysis) Hypothesis->Gene_Identification Functional_Characterization Functional Characterization of Enzymes (Heterologous Expression, Enzyme Assays) Gene_Identification->Functional_Characterization Pathway_Elucidation Complete Elucidation of the This compound Biosynthesis Pathway Functional_Characterization->Pathway_Elucidation Metabolite_Profiling Metabolite Profiling in Planta (LC-MS/MS) Metabolite_Profiling->Pathway_Elucidation

Logical Flow of Pathway Elucidation

Conclusion

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of complex alkaloid formation in plants. This technical guide provides a foundational resource for researchers aiming to explore this pathway further, either for fundamental scientific inquiry or for applied purposes in drug development and metabolic engineering. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of experiments aimed at manipulating and harnessing the biosynthetic machinery for the production of valuable bioactive compounds.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Stereochemistry of Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, a naturally occurring alkaloid predominantly found in the seeds of the Strychnos nux-vomica tree, has a long history in chemical and pharmaceutical sciences. Its complex, rigid polycyclic structure, featuring multiple chiral centers, has made it a classical resolving agent in separating enantiomers and a subject of extensive stereochemical investigation. A profound understanding of its three-dimensional arrangement is paramount for elucidating its biological activity, designing derivatives with enhanced therapeutic properties, and ensuring stereochemical purity in its applications. This technical guide provides an in-depth exploration of the stereochemistry of the this compound molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural features.

Stereochemical Configuration of this compound

The this compound molecule is a heptacyclic indole (B1671886) alkaloid characterized by a complex and rigid framework containing six stereogenic centers. The absolute configuration of these chiral centers has been unequivocally established through X-ray crystallography and is systematically defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Absolute Configuration

The systematic IUPAC name for the naturally occurring (-)-brucine is (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one .[1] This nomenclature precisely describes the spatial arrangement of the substituents at each of the six chiral carbons.

Tabulated Stereochemical Data

The following table summarizes the key stereochemical and physical properties of this compound, providing a quantitative basis for its chiral nature.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₆N₂O₄[1][2]
Molar Mass 394.47 g/mol [1]
Number of Chiral Centers 6
Absolute Configuration (4aR,5aS,8aR,13aS,15aS,15bR)[1]
Specific Optical Rotation [α]D = -127° (c=1, chloroform)
[α]D = -85° (c=1, ethanol)
Melting Point 178 °C

Experimental Protocols for Stereochemical Determination

The elucidation of this compound's complex stereochemistry relies on a combination of powerful analytical techniques. The primary methods include X-ray crystallography for determining the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the connectivity and relative stereochemistry, and polarimetry for measuring the molecule's optical activity.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[3][4][5][6] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent, such as a mixture of acetone (B3395972) and water. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data, which involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal.[7] The Flack parameter is a critical value calculated during refinement; a value close to zero for a given enantiomer confirms its absolute configuration.[6] The crystal structures of various forms of this compound, including anhydrates and hydrates, are available in the Cambridge Structural Database (CSD).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and relative stereochemistry of this compound in solution.[9][10][11][12] A suite of one- and two-dimensional NMR experiments provides detailed information about the connectivity of atoms and their spatial relationships.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration typically ranging from 10 mM to 1 M, depending on the experiment.[11][12]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts, coupling constants, and integration of the signals are analyzed to assign protons to specific positions in the structure.[10][11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[9][11][13]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton network.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework.[11][12]

Polarimetry

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance.[14] The specific rotation is a characteristic physical property of an enantiomer.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a specific solvent (e.g., chloroform (B151607) or ethanol).[15][16]

  • Measurement: The solution is placed in a polarimeter cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured.[14][17]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the Biot's law: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.[14][16]

The negative sign of the specific rotation for naturally occurring this compound indicates that it is levorotatory.

Visualization of this compound's Stereochemistry

The following diagrams, generated using the DOT language, illustrate the structure of this compound with its designated chiral centers and a conceptual workflow for its stereochemical determination.

Brucine_Stereochemistry cluster_this compound This compound Molecule with Chiral Centers cluster_chiral_centers Absolute Configuration (CIP) brucine_img C4a 4a (R) C5a 5a (S) C8a 8a (R) C13a 13a (S) C15a 15a (S) C15b 15b (R)

Caption: this compound molecule with its six chiral centers and their absolute configurations.

Stereochemical_Determination_Workflow cluster_workflow Workflow for Stereochemical Elucidation of this compound start This compound Sample xray Single-Crystal X-ray Crystallography start->xray nmr NMR Spectroscopy (1D and 2D) start->nmr polarimetry Polarimetry start->polarimetry abs_config Absolute Configuration (R/S Assignment) xray->abs_config rel_config Relative Stereochemistry & Connectivity nmr->rel_config opt_rotation Specific Optical Rotation polarimetry->opt_rotation final_structure Complete 3D Stereochemical Structure abs_config->final_structure rel_config->final_structure opt_rotation->final_structure

Caption: A conceptual workflow for the complete stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a cornerstone of its chemical identity and biological function. Its six chiral centers create a unique and rigid three-dimensional structure, the absolute configuration of which has been definitively established as (4aR,5aS,8aR,13aS,15aS,15bR). The combination of single-crystal X-ray crystallography, advanced NMR spectroscopic techniques, and polarimetry provides a comprehensive and unambiguous understanding of its stereochemical features. For researchers in drug development and related scientific fields, a thorough grasp of this compound's stereochemistry is essential for its rational application as a chiral resolving agent, for the synthesis of novel derivatives, and for interpreting its interactions with biological systems.

References

A Technical Guide to the Solubility of Brucine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of brucine, a toxic alkaloid, in various organic solvents. This information is critical for researchers and professionals involved in the extraction, purification, formulation, and analytical testing of this compound.

Quantitative Solubility of this compound

The solubility of this compound in a range of common organic solvents has been quantitatively determined. The following table summarizes this data, providing a clear comparison of this compound's solubility across these solvents. The data is presented in its original format and converted to grams per 100 mL ( g/100 mL) for standardized comparison.

Organic Solvent1 g dissolves in (mL)Solubility ( g/100 mL)Qualitative Solubility
Methanol (B129727)0.8125Very Soluble
Ethanol (B145695)1.376.9Very Soluble[1]
Chloroform520Soluble[1]
Ethyl Acetate254Slightly Soluble[1]
Benzene (B151609)~100~1Slightly Soluble[1]
Ether1870.53Slightly Soluble[1]
Glycerol362.78Slightly Soluble[1]

Note: The exact temperature at which this data was determined is not specified in the available literature. Solubility is temperature-dependent, and this should be a consideration in practical applications.

Experimental Protocols for Solubility Determination

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the dissolution process to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear solution is determined using a suitable analytical technique.

Materials and Apparatus
  • This compound: Pure, crystalline solid.

  • Solvents: High-purity grade of the selected organic solvents.

  • Constant Temperature Bath/Shaker: Capable of maintaining a precise temperature (e.g., 25 °C ± 0.5 °C) and providing consistent agitation.

  • Vials/Flasks: Inert, sealable containers.

  • Filtration System: Syringe filters (e.g., 0.45 µm PTFE) or centrifugation equipment to separate the undissolved solid.

  • Analytical Instrument: A calibrated instrument for quantifying this compound concentration, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

General Procedure
  • Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter to remove all undissolved particles. Alternatively, the samples can be centrifuged at a constant temperature, and an aliquot of the clear supernatant can be collected.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the fundamental process of dissolution.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant or centrifuge sep1->sep2 ana1 Dilute saturated solution sep2->ana1 ana2 Quantify this compound concentration (e.g., HPLC-UV) ana1->ana2 cluster_prep cluster_prep cluster_prep->equil

Figure 1. Experimental workflow for determining this compound solubility.

dissolution_process cluster_initial Initial State cluster_process Dissolution Steps cluster_final Final State (Saturated Solution) solid This compound Crystal Lattice solvent_initial Solvent Molecules step1 1. Solute-solute interactions overcome solid->step1 step2 2. Solvent-solvent interactions disrupted solvent_initial->step2 step1->step2 step3 3. Solute-solvent interactions form step2->step3 solvated_this compound Solvated This compound step3->solvated_this compound free_solvent Solvent

Figure 2. The process of dissolution of this compound in an organic solvent.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents. These should be carefully controlled during experimental work and considered during process development.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is specific to the solute-solvent system. For processes such as crystallization, understanding the temperature-solubility profile is crucial.

  • Solvent Polarity: this compound is a relatively polar molecule. As indicated by the data, its solubility is higher in more polar organic solvents like methanol and ethanol compared to non-polar solvents like benzene and ether. The principle of "like dissolves like" is a useful guide.

  • Purity of this compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): this compound can exist in different crystalline forms (polymorphs), which can have different solubilities. It is important to characterize the solid form of this compound being used.

Conclusion

This technical guide provides essential data and procedural information regarding the solubility of this compound in various organic solvents. The tabulated quantitative data serves as a valuable reference for selecting appropriate solvents for various applications. The outlined experimental protocol, based on established international guidelines, provides a framework for conducting reliable solubility studies. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental dissolution process. For drug development and research professionals, a thorough understanding of this compound's solubility characteristics is fundamental for achieving desired outcomes in extraction, purification, formulation, and analysis.

References

The Tandem Alkaloids: A Technical Guide to Brucine and its Relationship with Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of brucine and its intricate relationship with strychnine (B123637), two structurally similar and co-occurring indole (B1671886) alkaloids. Primarily sourced from the seeds of Strychnos nux-vomica L., these compounds have garnered significant scientific interest due to their potent physiological activities, particularly their antagonistic effects on glycine (B1666218) receptors. While strychnine is notorious for its high toxicity, this compound presents a less toxic profile, leading to investigations into its potential therapeutic applications. This document delves into their comparative chemical properties, biosynthetic origins, pharmacological mechanisms, and toxicological profiles. Detailed experimental protocols for their extraction, purification, and analysis are provided, alongside quantitative data and visual representations of their molecular structures and biological interactions, to serve as a vital resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Strychnine and this compound are monoterpene indole alkaloids that have been the subject of chemical and pharmacological research for over two centuries.[1] Isolated from the poison nut tree, Strychnos nux-vomica, these compounds share a complex heptacyclic structure, with this compound being the dimethoxy derivative of strychnine.[2][3] This structural similarity results in a shared mechanism of action but differing potencies. Both alkaloids act as competitive antagonists at the glycine receptor, a critical component of inhibitory neurotransmission in the central nervous system.[3] This antagonism leads to excessive neuronal excitation, manifesting as convulsions. However, this compound is considerably less toxic than strychnine, a fact that has spurred interest in its potential pharmacological uses, including anti-inflammatory, analgesic, and anti-cancer properties.[2] Understanding the nuanced relationship between these two alkaloids is crucial for toxicological assessment and for exploring the therapeutic potential of this compound.

Comparative Data

Physicochemical Properties

The fundamental physicochemical characteristics of this compound and strychnine are summarized below, highlighting their similarities and key differences.

PropertyThis compoundStrychnine
Molecular Formula C₂₃H₂₆N₂O₄C₂₁H₂₂N₂O₂
Molecular Weight 394.47 g/mol [2]334.41 g/mol [4]
Appearance White crystalline powder[2]Colorless to white, odorless, crystalline solid[4]
Melting Point 178 °C (anhydrous)[5]284-286 °C[6]
Solubility Soluble in ethanol (B145695), chloroform, benzene; slightly soluble in water, ether.[7]Soluble in chloroform; slightly soluble in alcohol, benzene, water, and ether.[6]
pKa 8.288.26
LogP Not specified1.93[8]
Toxicological Data: LD₅₀

The median lethal dose (LD₅₀) is a critical measure of acute toxicity. The following table presents a comparison of oral LD₅₀ values for this compound and strychnine across various species, illustrating the significantly lower toxicity of this compound.

SpeciesThis compound (Oral LD₅₀)Strychnine (Oral LD₅₀)
Rat 1 mg/kg bw[9]16 mg/kg[1][10]
Mouse 150 mg/kg bw[9]2 mg/kg[10]
Rabbit 4 mg/kg bw[9][11]0.6 mg/kg[12]
Dog Not specified0.5 mg/kg[13]
Cat Not specified0.5 mg/kg[13]
Human (probable lethal dose) 1000 mg[11]30-120 mg[10]
Pharmacological Data: Receptor Binding Affinity

The affinity of this compound and strychnine for the glycine receptor is a key determinant of their potency as antagonists. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundReceptorAffinity (Ki/IC₅₀)
This compound Glycine Receptor (α1 and α1β subtypes)Ki values are significantly higher (lower affinity) compared to strychnine.[14]
Strychnine Glycine ReceptorAffinity constant of 0.03 µM.[15][16][17]

Chemical Structures and Biosynthesis

The structural relationship between this compound and strychnine is central to their shared biological activity. This compound is essentially 2,3-dimethoxystrychnine.

G Chemical Structures of Strychnine and this compound cluster_strychnine Strychnine cluster_this compound This compound strychnine Strychnine This compound This compound strychnine->this compound  + 2 OCH₃

Caption: Comparative chemical structures of strychnine and this compound.

The biosynthesis of these alkaloids in Strychnos species is a complex enzymatic process. Both originate from the common precursor, the Wieland-Gumlich aldehyde.[18] Strychnine is formed first, and subsequent hydroxylations and methylations lead to the formation of this compound.[18] Recent research has elucidated the complete biosynthetic pathway, identifying the enzymes responsible for converting geissoschizine to strychnine and subsequently to this compound.[19][20] The final step in strychnine biosynthesis, the conversion of prestrychnine, appears to occur spontaneously.[20][21]

Biosynthesis Biosynthetic Pathway of Strychnine and this compound Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Enzymatic Steps Wieland_Gumlich_aldehyde Wieland-Gumlich Aldehyde Geissoschizine->Wieland_Gumlich_aldehyde Multiple Enzymatic Steps Prestrychnine Prestrychnine Wieland_Gumlich_aldehyde->Prestrychnine Enzymatic Steps Strychnine Strychnine Prestrychnine->Strychnine Spontaneous Conversion This compound This compound Strychnine->this compound Hydroxylation & Methylation

Caption: Simplified biosynthetic pathway of strychnine and this compound.

Mechanism of Action at the Glycine Receptor

The primary pharmacological and toxicological effects of both this compound and strychnine stem from their action as competitive antagonists at the strychnine-sensitive glycine receptor (GlyR).[3] GlyR is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Upon binding of the inhibitory neurotransmitter glycine, the GlyR channel opens, allowing an influx of chloride ions (Cl⁻). This hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential in response to excitatory stimuli.

This compound and strychnine bind to a site on the GlyR that overlaps with the glycine binding site, thereby preventing glycine from activating the channel.[22] This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in uncontrolled muscle contractions and convulsions.

GlycineReceptor Mechanism of Action at the Glycine Receptor cluster_Normal Normal Inhibition cluster_Antagonism Antagonism by this compound/Strychnine Glycine Glycine GlyR_closed Glycine Receptor (Closed) Glycine->GlyR_closed Binds GlyR_open Glycine Receptor (Open) GlyR_closed->GlyR_open Opens Cl_influx Cl⁻ Influx GlyR_open->Cl_influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_influx->Hyperpolarization Antagonist This compound or Strychnine GlyR_blocked Glycine Receptor (Blocked) Antagonist->GlyR_blocked Binds and Blocks No_Cl_influx No Cl⁻ Influx GlyR_blocked->No_Cl_influx Disinhibition Disinhibition (Uncontrolled Nerve Firing) No_Cl_influx->Disinhibition

Caption: Glycine receptor antagonism by this compound and strychnine.

Experimental Protocols

Extraction and Purification of this compound and Strychnine from Strychnos nux-vomica

This protocol describes a general method for the extraction and purification of total alkaloids, followed by separation.

Workflow Diagram:

ExtractionWorkflow Extraction and Purification Workflow Start Powdered S. nux-vomica Seeds Extraction Reflux Extraction with 70% Ethanol Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Rotary Evaporation Filtration1->Concentration1 Acidification Dissolve in 1M HCl Concentration1->Acidification Centrifugation1 Centrifugation Acidification->Centrifugation1 Basification Adjust Supernatant pH to 12 with NaOH Centrifugation1->Basification LLE Liquid-Liquid Extraction with Dichloromethane (B109758) Basification->LLE Concentration2 Evaporate to Dryness LLE->Concentration2 Crude_Alkaloids Crude Total Alkaloids Concentration2->Crude_Alkaloids Separation Chromatographic Separation (e.g., HPLC, CCC) Crude_Alkaloids->Separation Strychnine_Pure Purified Strychnine Separation->Strychnine_Pure Brucine_Pure Purified this compound Separation->Brucine_Pure

Caption: General workflow for alkaloid extraction and purification.

Methodology:

  • Preparation of Plant Material: Grind dried seeds of Strychnos nux-vomica into a coarse powder.

  • Extraction:

    • Reflux the seed powder with 70% ethanol (e.g., 100 g powder in 1.5 L ethanol) for 30 minutes.[23]

    • Repeat the extraction process three times.[23]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[23]

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in 1 M hydrochloric acid.[23]

    • Centrifuge the solution to remove insoluble matter.[23]

    • Adjust the pH of the supernatant to approximately 12 with a strong base (e.g., 40% NaOH) to precipitate the alkaloids.[23]

    • Perform liquid-liquid extraction of the alkaline solution with dichloromethane multiple times.[23]

    • Combine the organic layers and evaporate to dryness under vacuum to yield the total alkaloid fraction (TAF).[23]

  • Purification and Separation:

    • The TAF can be further purified and the individual alkaloids separated using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC).[24]

    • A method to selectively precipitate strychnine involves dissolving the TAF in 50% ethanol, where this compound is significantly more soluble.[23]

HPLC Analysis of this compound and Strychnine

This protocol provides a method for the simultaneous quantification of this compound and strychnine.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

  • Mobile Phase: A mixture of methanol (B129727), water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v).[24] Alternatively, a buffered mobile phase such as 0.01 M KH₂PO₄ and methanol (73:27) adjusted to pH 2.5 can be used.[25]

  • Flow Rate: 1.0 mL/min.[24][25]

  • Detection: UV detection at 260 nm or 264 nm.[24][25]

  • Standard Preparation: Prepare stock solutions of pure strychnine and this compound in methanol. Create a series of calibration standards by diluting the stock solutions.[24]

  • Sample Preparation: Dissolve the extracted alkaloid sample in methanol, filter through a 0.22 µm filter, and inject into the HPLC system.[24]

  • Quantification: Construct calibration curves by plotting the peak area against the concentration for the standards. Determine the concentration of strychnine and this compound in the sample by comparing their peak areas to the calibration curves.

Glycine Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of compounds to the glycine receptor using radiolabeled strychnine.

Methodology:

  • Preparation of Synaptic Membranes:

    • Homogenize spinal cord tissue from a suitable animal model (e.g., rat) in a buffered solution.

    • Perform differential centrifugation to isolate synaptic membrane fractions.[16][17]

  • Binding Assay:

    • Incubate aliquots of the synaptic membrane preparation with a constant concentration of [³H]-strychnine.[26]

    • In parallel incubations, include varying concentrations of the competitor ligand (unlabeled strychnine for determining non-specific binding, or this compound/other test compounds to determine their affinity).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification of Binding:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[26]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled strychnine) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific [³H]-strychnine binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and strychnine, the principal alkaloids of Strychnos nux-vomica, offer a compelling case study in structure-activity relationships. Their shared molecular framework dictates a common mechanism of action as glycine receptor antagonists, yet the simple addition of two methoxy (B1213986) groups in this compound dramatically reduces its toxicity compared to strychnine. This guide has provided a detailed technical overview of their comparative properties, biosynthetic relationship, and pharmacological interactions. The experimental protocols outlined herein offer standardized methodologies for their extraction, analysis, and characterization. For researchers in the pharmaceutical sciences, the significant biological activity of this compound, coupled with its lower toxicity, presents a promising avenue for the development of novel therapeutic agents, particularly in the fields of analgesia, inflammation, and oncology. Further investigation into the specific interactions of this compound with various receptor subtypes and its downstream signaling effects is warranted to fully elucidate its therapeutic potential.

References

In silico prediction of brucine bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of Brucine Bioactivity For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an indole (B1671886) alkaloid extracted from the seeds of Strychnos nux-vomica, is a compound recognized for its diverse and potent pharmacological activities.[1][2] Traditionally used in medicine for its anti-inflammatory and analgesic properties, recent studies have unveiled its significant anti-tumor effects across various cancer cell lines, including liver, breast, colon, and lung cancer.[2][3][4] However, the clinical application of this compound is significantly hampered by its high toxicity, particularly to the central nervous system.[1][2]

In silico computational methods offer a powerful, cost-effective, and rapid approach to predict the bioactivity, pharmacokinetics, and toxicity of compounds like this compound before extensive experimental validation.[5][6][7] By modeling interactions with biological targets and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, these techniques accelerate the drug discovery process, enabling researchers to prioritize candidates, refine chemical structures to enhance efficacy and reduce toxicity, and elucidate potential mechanisms of action. This guide provides a technical overview of the key in silico methodologies applied to this compound, summarizes the predicted bioactivities, details relevant experimental protocols, and visualizes the complex biological pathways involved.

Core In Silico Methodologies

The prediction of this compound's bioactivity relies on several computational techniques, primarily ADMET prediction and molecular docking, which together provide a comprehensive profile of its potential as a therapeutic agent.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial in early-stage drug discovery to forecast a compound's pharmacokinetic and toxicity profiles. Web-based platforms like ADMETlab 2.0 provide computational models to calculate numerous ADMET-related endpoints.[3] Studies comparing this compound (BRU) and its metabolite, this compound N-oxide (BNO), have utilized these tools to predict properties such as water solubility, drug-likeness, blood-brain barrier permeability, and potential organ toxicity.[3][8] These predictions indicated that both compounds might induce liver injury, with this compound potentially having a stronger hepatotoxic effect.[3][8]

Table 1: Predicted ADMET and Physicochemical Properties of this compound vs. This compound N-oxide

Property Category Parameter This compound (BRU) This compound N-oxide (BNO) Interpretation
Physicochemical Water Solubility Predicted as soluble Predicted as more soluble than BRU BNO has stronger water solubility.[3]
Caco-2 Permeability Good - This compound may have good intestinal absorption.[3]
Blood-Brain Barrier Yes - This compound is likely to cross the blood-brain barrier.[3]
Medicinal Chemistry Drug-Likeness (QED) Ideal Not Ideal This compound has physicochemical properties similar to approved drugs.[3]
Synthetic Accessibility Ideal Not Ideal This compound is predicted to be easier to synthesize.[3]
Toxicity Hepatotoxicity Predicted to induce liver injury Predicted to induce liver injury In silico models flag both for potential liver toxicity.[3][8]
P-gp Inhibitor Yes - This compound may help reverse multidrug resistance in cancer.[3]

Data synthesized from a comparative study using the ADMETlab 2.0 platform.[3]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (e.g., this compound) to the active site of a target protein.[5] This method is instrumental in identifying potential biological targets and understanding the molecular basis of a drug's activity. Docking studies have been employed to explore this compound's anti-cancer, anti-inflammatory, anti-diabetic, and anti-ulcer potentials by calculating its binding energy with key proteins.[9][10][11][12] Lower binding energy values typically indicate a more stable and favorable interaction.

Table 2: Summary of this compound Molecular Docking Studies

Biological Activity Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Anti-Cancer MCT4 (Lactate Transport) -11.6 LYS-40, SER-156, LEU-160, AGR-278, TRY-332, PHE-340[13]
AKT1 (PI3K/AKT Pathway) -10.83 Not specified[10]
Anti-Diabetic α-glucosidase & α-amylase -5.0 to -10.1 Not specified[12]
Anti-Ulcer H+/K+-ATPase -7.21 Not specified[11]
TNF-α -8.11 Not specified[11]
NFκB -6.89 Not specified[11]

This table consolidates data from multiple in silico docking analyses.

General Workflow for In Silico Prediction and Validation

The process of predicting and validating the bioactivity of a compound like this compound follows a structured workflow that integrates computational and experimental approaches.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation A Compound Selection (this compound) B Target Identification (e.g., KDR, COX-2, AKT1) A->B D ADMET Prediction A->D C Molecular Docking B->C E Bioactivity & Toxicity Prediction C->E D->E F In Vitro Assays (e.g., MTT, Enzyme Inhibition) E->F Hypothesis Testing G In Vivo Models (e.g., Zebrafish, Mice) E->G Toxicity & Efficacy Testing H Mechanism Confirmation (e.g., Western Blot, PCR) F->H G->H I Validated Lead H->I

Caption: Workflow from computational prediction to experimental validation.

Predicted Bioactivities and Signaling Pathways

In silico and subsequent in vitro studies have revealed that this compound exerts its effects by modulating multiple key signaling pathways.

Anti-Cancer Activity

This compound demonstrates potent anti-cancer activity by inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis in various cancer types.[1][4]

1. Inhibition of Colon Cancer: In colon cancer, this compound has been shown to inhibit the Wnt/β-catenin pathway and down-regulate the KDR (Kinase Insert Domain Receptor, also known as VEGFR2) signaling pathway.[1][14] By inhibiting KDR phosphorylation, it blocks downstream cascades involving PKC, PLCγ, and Raf1, which are critical for endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis.[14]

G This compound This compound KDR KDR (VEGFR2) This compound->KDR inhibits VEGF VEGF VEGF->KDR activates PLCg PLCγ KDR->PLCg PKCa PKCα KDR->PKCa Raf1 Raf1 KDR->Raf1 Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PKCa->Proliferation Raf1->Proliferation

Caption: this compound's inhibition of the KDR signaling pathway in colon cancer.

2. Induction of Apoptosis in Hepatocellular Carcinoma: In human hepatoma (HepG2) cells, this compound induces apoptosis through a mitochondrial pathway involving the Bcl-2 protein family and intracellular calcium (Ca2+) levels.[4][15] It can also activate the JNK signaling pathway, leading to c-Jun phosphorylation and subsequent apoptosis.[1]

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Ca ↑ [Ca2+]i This compound->Ca induces Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC Ca->Mito Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Table 3: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Exposure Time
A2780 Ovarian Carcinoma 1.43 µM 72h[16]
LoVo Colon Carcinoma > 10 µM (approx.) 72h[16]
SMMC-7721 Hepatoma Strong inhibitory effect -
HepG2 Hepatoma 0.1 mM 72h[16]
KB Oral Cancer 30 µg/ml -

IC50: The concentration of a drug that gives a half-maximal inhibitory response.

Anti-Inflammatory Activity

This compound's anti-inflammatory effects are well-documented.[2][3] It functions, in part, by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][17] This inhibition prevents the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain.[1][18]

G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 synthesizes Inflammation Inflammation & Pain PGE2->Inflammation This compound This compound This compound->COX2 inhibits

Caption: this compound's mechanism of anti-inflammatory action via COX-2 inhibition.

Detailed Experimental Protocols

The validation of in silico predictions requires robust experimental methodologies. Below are protocols for key experiments cited in this compound research.

Protocol 1: In Silico ADMET Prediction
  • Objective: To computationally predict the ADMET properties of this compound.

  • Methodology:

    • Platform Selection: Utilize a comprehensive, web-based platform such as ADMETlab 2.0.[3]

    • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

    • Calculation: Submit the structure to the server. The platform uses pre-built computational models to calculate various endpoints. These endpoints cover physicochemical characteristics, medicinal chemistry properties, absorption, distribution, metabolism, excretion, and toxicity.[3]

    • Analysis: The output provides numerical values for each endpoint, often with a qualitative assessment (e.g., "Good" or "Bad") and color-coding based on reference ranges for known drugs.[19] Compare the predicted values against established thresholds for drug-likeness and potential toxicity liabilities.

Protocol 2: In Silico Molecular Docking
  • Objective: To predict the binding affinity and interaction patterns of this compound with a specific protein target.

  • Methodology:

    • Protein Preparation: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[20]

    • Ligand Preparation: Generate the 3D structure of this compound. Assign proper atom types and charges and determine its rotatable bonds.

    • Grid Generation: Define a "docking box" or grid around the active site of the target protein. This confined space is where the docking algorithm will attempt to place the ligand.

    • Docking Simulation: Use docking software (e.g., AutoDock, PyRx, Schrödinger Suite).[9][20] The software will systematically explore different conformations and orientations of this compound within the defined active site, scoring each pose based on a scoring function that estimates binding energy.

    • Results Analysis: Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most probable binding mode. Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[13]

Protocol 3: In Vivo Hepatotoxicity Evaluation in Zebrafish
  • Objective: To experimentally validate the predicted hepatotoxicity of this compound.

  • Methodology:

    • Animal Model: Use wild-type or transgenic zebrafish larvae (e.g., with liver-specific fluorescent protein expression) at 3-5 days post-fertilization.[3]

    • Compound Preparation: Prepare stock solutions of this compound and a positive control (e.g., acetaminophen) in an appropriate solvent and then create a series of dilutions in embryo water.[3]

    • Exposure: Place zebrafish larvae in multi-well plates and expose them to different concentrations of this compound (e.g., 0.05 mM to 8 mM) and the control compounds. Include a vehicle control group.[3]

    • Observation: Incubate the larvae for a defined period (e.g., 24-72 hours). Monitor daily for mortality, morphological changes, and signs of liver injury (e.g., changes in liver size, opacity, or fluorescence) using a stereomicroscope.[3]

    • Data Analysis: Calculate the mortality rate for each concentration to determine the LC50 (lethal concentration, 50%). Quantify liver damage based on phenotypic changes. Analyze data for a dose-response relationship.[3][8]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., A2780, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.[16]

    • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: After incubation, remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Calculation: Cell viability is proportional to the absorbance. Plot cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.[21]

Conclusion and Future Directions

The integration of in silico prediction tools has significantly advanced our understanding of this compound's bioactivity and its underlying molecular mechanisms. Computational models have successfully predicted its potential for hepatotoxicity, which was later confirmed in zebrafish models, and have identified key protein targets for its anti-cancer and anti-inflammatory effects.[3][8] Molecular docking has provided insights into the specific interactions that stabilize this compound within the active sites of enzymes like KDR and COX-2, guiding further investigation.[14][17]

While these computational approaches are powerful, they are predictive and require rigorous experimental validation.[3][20] Future research should focus on employing more advanced in silico techniques, such as molecular dynamics simulations, to study the stability of this compound-protein complexes over time.[22] Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to guide the design of novel this compound analogs with an improved therapeutic index—retaining the desired bioactivity while minimizing toxicity. The continued synergy between computational prediction and experimental validation will be paramount in unlocking the full therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Spectroscopic Identification of Brucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the unambiguous identification of brucine, a toxic alkaloid structurally related to strychnine (B123637). This document details the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for data acquisition.

Introduction

This compound (2,3-Dimethoxystrychnidin-10-one) is a naturally occurring alkaloid found in the seeds and bark of the Strychnos nux-vomica tree.[1] While less toxic than its counterpart, strychnine, its potent physiological effects necessitate accurate and reliable identification, particularly in the fields of natural product chemistry, toxicology, and pharmaceutical development. Spectroscopic methods provide the foundational data for the structural elucidation and confirmation of this compound's identity. This guide summarizes the key spectroscopic data and outlines the methodologies for their acquisition.

Spectroscopic Data for this compound Identification

The following sections present the characteristic spectroscopic data for this compound obtained through ¹H NMR, ¹³C NMR, IR, and MS analyses.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ) in ppm
A7.638
B7.135
C6.184
D4.47
E4.334
F4.11
G3.94
J3.928
K3.732
L3.720
M3.541
P3.22
Q2.97
R2.925
S2.597
T2.416
U2.02
V1.96
W1.495
Z1.353
Note: Data corresponds to this compound sulfate. Chemical shifts for the free base may vary slightly.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm
170.1
149.8
147.2
141.5
130.2
120.4
105.8
101.5
78.9
65.2
59.8
56.4
56.2
52.8
50.7
48.1
43.1
42.6
41.9
31.8
29.1
26.9
26.3
Note: Data corresponds to this compound hydrochloride. Chemical shifts for the free base may vary slightly.[4] The natural abundance ¹³C-NMR spectra of this compound are typically obtained using the pulse Fourier transform technique.[5]

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
2842, 2868, 2903, 2928C-H stretching (saturated carbons)
1653Carbonyl (C=O) stretching
~1500Aromatic ring stretching
Source: The spectrum for this compound shows a characteristic carbonyl -C=O stretch at 1653 cm⁻¹, an aromatic stretch around 1500 cm⁻¹, and peaks at 2842, 2868, 2903, and 2928 cm⁻¹ that relate to the C-H bonds of saturated carbons.[6]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) is particularly crucial for the identification of natural products as it provides accurate mass measurements for determining the chemical formula.[8]

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂₃H₂₆N₂O₄
Molecular Weight 394.47 g/mol
Exact Mass 394.189257 g/mol
Major Ion Peak (m/z) 394 (M⁺)
Source: The molecular formula for this compound is C₂₃H₂₆N₂O₄ with a molecular weight of 394.4635 g/mol .[9]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and reliable results.

  • Sample Preparation:

    • Weigh approximately 3.0 mg of the purified this compound sample.[10]

    • Dissolve the sample in a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] The choice of solvent is critical as it can influence the chemical shifts of the signals.[10] For quantitative NMR (qNMR), a suitable internal standard should be added.[12]

    • Transfer the solution to a 5 mm NMR tube.[13]

  • Data Acquisition:

    • Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • For ¹H NMR, standard pulse sequences are typically used.[1]

    • For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[14]

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.[1][11][14]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

    • Place the powder in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a small amount of the this compound sample to a very fine powder using a mortar and pestle.[16]

    • Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth, thick paste (mull).[16][17]

    • Spread the mull evenly between two KBr or NaCl plates.[16]

  • Data Acquisition:

    • Place the KBr pellet or the Nujol mull assembly in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile.

    • For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system for separation prior to MS analysis.[18][19]

  • Data Acquisition:

    • Mass spectra can be acquired using various ionization techniques, with electrospray ionization (ESI) being common for alkaloids.[2][18][19]

    • Operate the mass spectrometer in positive ion mode.[18][19]

    • For structural information, tandem mass spectrometry (MS/MS or MSⁿ) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[18] High-resolution mass spectrometers, such as Orbitrap or QTOF instruments, are used to obtain accurate mass measurements for molecular formula determination.[2]

Workflow for Spectroscopic Identification of this compound

The following diagram illustrates the logical workflow for the identification of this compound using the described spectroscopic techniques.

Brucine_Identification_Workflow Workflow for Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified this compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Formula & Fragmentation Pattern MS->MS_Data Identification This compound Structure Confirmed NMR_Data->Identification IR_Data->Identification MS_Data->Identification

References

Potential therapeutic effects of brucine investigated in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, a natural alkaloid predominantly extracted from the seeds of Strychnos nux-vomica, has garnered significant scientific interest for its diverse pharmacological activities. While historically recognized for its toxicity, recent in vitro investigations have unveiled a spectrum of potential therapeutic effects, particularly in the realms of oncology, inflammation, and neurology. This technical guide provides an in-depth overview of the in vitro studies exploring the therapeutic promise of this compound, with a focus on its cytotoxic, anti-inflammatory, and analgesic properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-Cancer Effects of this compound

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.

Cytotoxicity and Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines, showcasing its broad-spectrum anti-cancer potential. The cytotoxic effects are both time- and dose-dependent.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A2780Ovarian Carcinoma721.43[1]
LoVoColon CarcinomaNot Specified>70% inhibition at 47.5 µM[1]
BGC-823Stomach Adenocarcinoma72>500[1]
SGC-7901Gastric Cancer72>500[1]
HepG2Hepatocellular Carcinoma72100[1]
QBC939Cholangiocarcinoma24~20[2]
Panc02Pancreatic Ductal AdenocarcinomaNot SpecifiedNot Specified[3]
Mia PaCa-2Pancreatic CancerNot SpecifiedNot Specified[3]
Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism underlying this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. In vitro studies have consistently shown that this compound treatment leads to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells. This includes cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

Furthermore, this compound has been observed to induce cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. For instance, in A2780 ovarian cancer cells, this compound primarily causes an accumulation of cells in the S phase with a minor accumulation in the G2/M phase.[1] In cholangiocarcinoma QBC939 cells, treatment with this compound leads to an increase in the number of cells in the G0/G1 phase.[2]

Modulation of Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and angiogenesis.

The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of apoptosis. In vitro evidence suggests that this compound can activate the JNK pathway, leading to the downstream phosphorylation of c-Jun and subsequent induction of apoptosis in cancer cells.[4] In human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), this compound was found to inhibit TNF-α-induced proliferation by activating the JNK signaling pathway.[5]

JNK_Signaling_Pathway This compound This compound MKK7 MKK7 This compound->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun p Apoptosis Apoptosis cJun->Apoptosis

This compound-induced JNK-mediated apoptosis.

The Wnt/β-catenin pathway is frequently dysregulated in various cancers, promoting cell proliferation and migration. This compound has been shown to inhibit this pathway in colorectal cancer cells. It downregulates the expression of key components like Frizzled-8 and Wnt5a, and decreases the phosphorylation of LRP5/6 and GSK3β, leading to an increase in phosphorylated β-catenin, which is targeted for degradation.[1][6] This ultimately reduces the nuclear translocation of β-catenin and the expression of its target genes, such as c-Myc and MMPs, thereby suppressing cancer cell migration and invasion.[6]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus This compound This compound Frizzled Frizzled-8 This compound->Frizzled inhibits LRP LRP5/6 This compound->LRP inhibits p GSK3b GSK3β This compound->GSK3b inhibits p LRP->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin p Nucleus Nucleus BetaCatenin->Nucleus translocation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF TargetGenes Target Genes (c-Myc, MMPs) TCF_LEF->TargetGenes activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF

Inhibition of Wnt/β-catenin pathway by this compound.

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been found to inhibit VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). It achieves this by suppressing the phosphorylation of VEGFR2 and its downstream signaling molecules, including AKT and ERK.[7]

VEGFR2_Signaling_Pathway This compound This compound pVEGFR2 p-VEGFR2 This compound->pVEGFR2 inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->pVEGFR2 autophosphorylation AKT AKT pVEGFR2->AKT activates ERK ERK pVEGFR2->ERK activates Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Angiogenesis

This compound's inhibition of the VEGFR2 signaling pathway.

Anti-Inflammatory Effects of this compound

In vitro studies have highlighted the anti-inflammatory potential of this compound, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the production of key inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[8] It also downregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[2] Furthermore, in HUVECs, this compound has been reported to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[8]

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In vitro evidence suggests that this compound can inhibit the activation of the NF-κB pathway. It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines.

NFkB_Signaling_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->InflammatoryGenes activates transcription

This compound's inhibitory effect on the NF-κB pathway.

Analgesic and Neuroprotective Effects of this compound

Emerging in vitro evidence suggests that this compound may possess analgesic and neuroprotective properties.

Analgesic Effects

The analgesic effects of this compound are thought to be mediated, at least in part, by its interaction with neuronal ion channels. Electrophysiological studies on dorsal root ganglion (DRG) neurons have shown that this compound can inhibit the excitability of these sensory neurons. This inhibitory effect is attributed to the blockade of both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels, which play a crucial role in the generation and propagation of pain signals.[9][10]

Neuroprotective Effects

While in vitro research on the neuroprotective effects of this compound is still in its early stages, some studies have indicated its potential to protect neuronal cells from damage. Further investigation is required to fully elucidate the mechanisms underlying these effects.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to investigate the therapeutic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-JNK, β-catenin, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Adherent cell line

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Culture medium (serum-free or low-serum to minimize proliferation)

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration.

Angiogenesis Assay (HUVEC Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 24-well or 48-well plates

  • This compound

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

  • Seed the HUVECs onto the solidified Matrigel.

  • Incubate the plate for 4-18 hours at 37°C.

  • Observe and photograph the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Conclusion and Future Directions

The in vitro evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in cancer cells, coupled with its anti-inflammatory and potential analgesic effects, makes it a compelling candidate for further preclinical and clinical investigation.

Future in vitro research should focus on:

  • Expanding the panel of cancer cell lines tested to better understand the spectrum of this compound's activity.

  • Elucidating the precise molecular targets of this compound within the identified signaling pathways.

  • Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

  • Conducting more in-depth studies on its neuroprotective mechanisms.

A thorough understanding of this compound's in vitro effects and mechanisms of action is paramount for its successful translation into novel therapeutic strategies for a range of human diseases.

References

Brucine in Traditional Chinese Medicine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Brucine, a principal alkaloid from the seeds of Strychnos nux-vomica L. (Ma Qian Zi), holds a significant, albeit complex, position in Traditional Chinese Medicine (TCM). For centuries, it has been employed to treat conditions such as pain, inflammation, and tumors. Its potent bioactivity is, however, accompanied by a narrow therapeutic window, necessitating a thorough understanding of its pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of this compound's role in TCM, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols. This document aims to serve as a foundational resource for scientists and professionals in drug development, bridging the gap between traditional applications and modern pharmacological validation.

Introduction

The seeds of Strychnos nux-vomica L., known as Ma Qian Zi (马钱子) in TCM, have been used historically to unblock collaterals, alleviate pain, and reduce swelling.[1] this compound is one of the primary bioactive indole (B1671886) alkaloids in these seeds, alongside the more toxic strychnine.[2][3] While its use in TCM is well-documented for ailments like traumatic pain and rheumatism, its inherent toxicity has always been a major concern.[3][4] Modern scientific inquiry has begun to elucidate the molecular underpinnings of this compound's therapeutic effects, revealing its influence on key signaling pathways involved in inflammation and cancer.[5][6] This guide synthesizes current research to provide a detailed technical perspective on this compound's mechanisms of action, offering valuable insights for its potential development into a modern therapeutic agent.

Pharmacological Mechanisms of Action

This compound's diverse pharmacological effects are primarily attributed to its anti-inflammatory, analgesic, and anti-tumor properties.[5][7] These effects are mediated through the modulation of multiple cellular signaling pathways.

Anti-inflammatory and Analgesic Effects

In TCM, Strychnos nux-vomica is often used for conditions involving pain and inflammation.[4][7] Preclinical studies have validated these traditional uses, demonstrating this compound's ability to alleviate both acute and chronic inflammation and pain.[4][8]

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

A key mechanism underlying this compound's anti-inflammatory action is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are critical in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK MAPK MAPK (JNK, p38) TLR4->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Brucine_cyto This compound Brucine_cyto->IKK Inhibits Brucine_cyto->MAPK Inhibits Gene Pro-inflammatory Gene Expression (PGE2, TNF-α, IL-6) NFkappaB_nuc->Gene Induces Transcription

Caption: this compound's inhibition of key inflammatory signaling pathways.

Anti-tumor Effects

This compound has demonstrated significant anti-tumor activity across a range of cancer types, including liver, breast, and colon cancers.[4][7] Its mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10][11]

Signaling Pathway: Induction of Apoptosis via the Mitochondrial Pathway

A primary anti-cancer mechanism of this compound is the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[12][13] This process involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[14][15]

G cluster_0 Mitochondrial Regulation cluster_1 Apoptosome Formation and Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Activates Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Quantitative Data from Preclinical Studies

The following tables provide a summary of quantitative data from key preclinical studies, illustrating the dose-dependent efficacy of this compound.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

Experimental ModelSpeciesDosageEfficacyReference(s)
Carrageenan-induced paw edemaRat15, 30 mg/kgSignificant inhibition of paw edema and PGE2 release.[4][8]
Acetic acid-induced writhingMouse3.75, 7.5, 15, 30 mg/kgDose-dependent reduction in writhing responses.[4]
Formalin testMouse7.5, 15, 30 mg/kgInhibition of both early (neurogenic) and late (inflammatory) pain phases.[4][16]
Hot-plate testMouse10.3, 14.7, 20, 30 mg/kgIncreased pain threshold, indicating central analgesic activity.[4]

Table 2: In Vitro Anti-tumor Activity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 ValueReference(s)
HepG2Hepatocellular Carcinoma~40 µM (IC50 not explicitly stated, but effective concentration)[14][15]
A549Lung Cancer27.2 µg/mL[12]
LoVoColon CancerEffective growth inhibition observed.[9]
PC-3Prostate CancerSignificant reduction in cell activity at low, medium, and high doses.[17]
QBC939CholangiocarcinomaDose-dependent inhibition of viability.[18]

Key Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing the efficacy of acute anti-inflammatory agents.[19][20]

Experimental Workflow

G start Start acclimatize Acclimatize Wistar or Sprague-Dawley rats start->acclimatize group Group animals (n=6-10 per group): - Vehicle Control - this compound (e.g., 15, 30 mg/kg) - Positive Control (e.g., Indomethacin (B1671933) 5 mg/kg) acclimatize->group fasting Fast animals overnight with free access to water group->fasting measure_initial Measure initial paw volume using a plethysmometer fasting->measure_initial administer Administer this compound or controls (e.g., intraperitoneally) measure_initial->administer induce 30-60 min post-treatment, inject 0.1 mL of 1% carrageenan into the sub-plantar surface of the right hind paw administer->induce measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan induce->measure_edema calculate Calculate paw volume increase and percentage inhibition of edema measure_edema->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced acute inflammation model.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.[21][22]

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., saline) and administered, often intraperitoneally, 30 to 60 minutes before the carrageenan injection.[23] A positive control, such as indomethacin (5 mg/kg), is used for comparison.[23]

  • Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[19][21]

  • Measurement: Paw volume is measured using a digital plethysmometer at baseline and then at hourly intervals for up to 5 hours post-injection.[23]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [( (V_c - V_o)_c - (V_t - V_o)_t ) / (V_c - V_o)_c ] x 100, where V_c is the mean paw volume of the control group, V_t is the mean paw volume of the treated group, and V_o is the initial mean paw volume.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[25][27]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[25][27][28]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.[27][28]

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of 570-590 nm.[26]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC50 (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Perspectives

This compound, a historically significant component of Traditional Chinese Medicine, exhibits a compelling range of pharmacological activities, particularly in the areas of inflammation, pain, and oncology.[5][7] Modern research has validated its traditional uses, revealing its modulatory effects on critical cellular pathways such as NF-κB, MAPK, and the mitochondrial apoptosis cascade. The quantitative data from preclinical studies underscore its potent, dose-dependent effects.

However, the clinical translation of this compound is significantly hampered by its low therapeutic index and notable toxicity, especially neurotoxicity.[5][7] Future research must prioritize strategies to mitigate this toxicity while preserving therapeutic efficacy. Key areas for future investigation include:

  • Advanced Drug Delivery Systems: Development of targeted delivery systems (e.g., nanoparticles, liposomes) to increase the concentration of this compound at the site of action and reduce systemic exposure.

  • Structural Modification and Analogue Synthesis: Medicinal chemistry approaches to create derivatives of this compound with an improved safety profile and enhanced pharmacological activity.

  • Combination Therapy: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory agents, which could allow for the use of lower, less toxic doses.

  • In-depth Toxicological Studies: Comprehensive investigation of the mechanisms underlying this compound's toxicity to identify potential mitigation strategies.

By integrating modern drug development strategies with the rich knowledge from Traditional Chinese Medicine, the therapeutic potential of this compound may be safely and effectively harnessed for a new generation of pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using Brucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the chiral resolution of racemic acids using the resolving agent brucine. These notes include experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. This compound, a naturally occurring alkaloid, is a widely used chiral resolving agent for racemic acids.[1][2] Its basic nitrogen atoms react with acidic carboxyl groups to form diastereomeric salts. These diastereomeric salts possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3] Subsequent treatment of the separated diastereomeric salts regenerates the individual enantiomers of the acid in their pure forms.

This document provides detailed protocols for the chiral resolution of two exemplary racemic acids: Mandelic Acid and Ibuprofen (B1674241), using this compound.

General Principle of Chiral Resolution with this compound

The fundamental principle behind the chiral resolution of racemic acids with this compound involves three main steps:

  • Diastereomeric Salt Formation: The racemic acid (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral base, in this case, (-)-brucine. This reaction forms a mixture of two diastereomeric salts: [(R)-acid-(-)-brucine] and [(S)-acid-(-)-brucine].

  • Fractional Crystallization: Due to their different spatial arrangements, diastereomers have distinct physical properties, most notably different solubilities in a given solvent. This difference allows for the separation of the less soluble diastereomeric salt from the more soluble one through fractional crystallization.

  • Regeneration of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to break the salt linkage. This regenerates the enantiomerically pure acid and the protonated resolving agent. The pure acid enantiomer can then be isolated.

Application Note I: Chiral Resolution of Racemic Mandelic Acid

3.1. Overview

Mandelic acid is a chiral alpha-hydroxy acid used in various applications, including as a precursor in the synthesis of pharmaceuticals. This protocol details the resolution of racemic mandelic acid using (-)-brucine.

3.2. Experimental Protocol

Step 1: Formation of Diastereomeric Salts

  • In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 200 mL of hot ethanol (B145695).

  • In a separate beaker, dissolve 39.4 g (0.1 mol) of anhydrous (-)-brucine in 150 mL of hot ethanol.

  • Slowly add the hot this compound solution to the mandelic acid solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (-)-mandelic acid-(-)-brucine salt, will start to crystallize.

  • To complete the crystallization, place the flask in an ice bath for 2-3 hours.

Step 2: Fractional Crystallization

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two small portions (20 mL each) of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the crystals in a vacuum oven at 50 °C. This first crop of crystals is enriched in one diastereomer.

  • To improve the purity, recrystallize the obtained diastereomeric salt from a minimal amount of hot ethanol. Allow it to cool slowly and crystallize as before.

Step 3: Regeneration of (-)-Mandelic Acid

  • Suspend the purified diastereomeric salt in 150 mL of water.

  • Add 50 mL of 2 M hydrochloric acid with vigorous stirring. This will protonate the mandelate (B1228975) anion and the this compound.

  • The free (-)-mandelic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the (-)-mandelic acid by vacuum filtration, wash with cold water, and dry.

  • The this compound hydrochloride remains in the aqueous filtrate and can be recovered by basification and extraction if desired.

Step 4: Isolation of (+)-Mandelic Acid (from the mother liquor)

  • The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt, the (+)-mandelic acid-(-)-brucine salt.

  • Concentrate the mother liquor by rotary evaporation.

  • Treat the residue with 2 M hydrochloric acid as described in Step 3 to regenerate the (+)-mandelic acid.

  • Purify the crude (+)-mandelic acid by recrystallization from water.

3.3. Quantitative Data

ParameterValueReference
Initial Racemic Mandelic Acid 15.2 g (0.1 mol)Protocol
(-)-Brucine 39.4 g (0.1 mol)Protocol
Yield of (-)-Mandelic Acid ~5.7 g (75% of one enantiomer)Estimated
Enantiomeric Excess (ee) of (-)-Mandelic Acid >98% after recrystallizationLiterature
Yield of (+)-Mandelic Acid ~4.5 g (60% of one enantiomer)Estimated
Enantiomeric Excess (ee) of (+)-Mandelic Acid ~90% after purificationLiterature

Note: Yields and enantiomeric excess are highly dependent on the efficiency of the fractional crystallization steps and may require optimization.

Application Note II: Chiral Resolution of Racemic Ibuprofen

4.1. Overview

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) where the (S)-(+)-enantiomer is responsible for the majority of the desired pharmacological activity. This protocol outlines a general procedure for the resolution of racemic ibuprofen using a chiral amine, which can be adapted for this compound. A detailed protocol using (S)-(-)-α-phenylethylamine is provided as a template.[4]

4.2. Experimental Protocol (Adapted from a similar resolution)

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL Erlenmeyer flask, dissolve 4.12 g (0.02 mol) of racemic ibuprofen in 50 mL of a suitable solvent like methanol (B129727) or a mixture of methanol and water.

  • Gently heat the solution to ensure complete dissolution.

  • In a separate flask, dissolve an equimolar amount of (-)-brucine (7.88 g, 0.02 mol) in the same solvent, heating if necessary.

  • Slowly add the this compound solution to the ibuprofen solution with continuous stirring.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, which is expected to be the (S)-ibuprofen-(-)-brucine salt.

Step 2: Fractional Crystallization

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • To enhance the diastereomeric purity, perform one or two recrystallizations of the salt from the same solvent system.

Step 3: Regeneration of (S)-(+)-Ibuprofen

  • Suspend the purified diastereomeric salt in approximately 50 mL of water.

  • Acidify the suspension to a pH of 1-2 by adding 2 M hydrochloric acid dropwise while stirring vigorously.

  • The (S)-(+)-ibuprofen will precipitate as a white solid.

  • Extract the aqueous suspension with three 30 mL portions of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the (S)-(+)-ibuprofen.

Step 4: Isolation of (R)-(-)-Ibuprofen

  • The mother liquor from the initial crystallization contains the more soluble (R)-ibuprofen-(-)-brucine salt.

  • Concentrate the mother liquor and treat the residue with 2 M hydrochloric acid as in Step 3.

  • Extract the (R)-(-)-ibuprofen with an organic solvent, dry, and evaporate the solvent.

4.3. Quantitative Data (Illustrative)

ParameterValueReference
Initial Racemic Ibuprofen 4.12 g (0.02 mol)Protocol
(-)-Brucine 7.88 g (0.02 mol)Protocol
Yield of (S)-(+)-Ibuprofen ~1.5 g (73% of one enantiomer)Estimated
Enantiomeric Excess (ee) of (S)-(+)-Ibuprofen >95% after recrystallizationLiterature
Yield of (R)-(-)-Ibuprofen ~1.2 g (58% of one enantiomer)Estimated
Enantiomeric Excess (ee) of (R)-(-)-Ibuprofen ~85-90%Literature

Note: The specific solvent system and crystallization conditions are crucial for successful resolution and may require optimization.

Visualizations

5.1. Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemic_acid Racemic Acid (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid-(-)-Brucine] [(S)-Acid-(-)-Brucine] racemic_acid->diastereomeric_salts This compound (-)-Brucine This compound->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt fractional_crystallization->mother_liquor Solution acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 pure_enantiomer1 Pure Enantiomer 1 acidification1->pure_enantiomer1 recovered_brucine1 Recovered this compound Salt acidification1->recovered_brucine1 pure_enantiomer2 Pure Enantiomer 2 acidification2->pure_enantiomer2 recovered_brucine2 Recovered this compound Salt acidification2->recovered_brucine2

Caption: General workflow for the chiral resolution of a racemic acid using this compound.

5.2. Logical Relationship of Species

Species_Relationship cluster_racemic Racemic Acid cluster_resolving_agent Resolving Agent cluster_diastereomers Diastereomeric Salts R_Acid R-Enantiomer R_Brucine_Salt (R)-Acid • (-)-Brucine R_Acid->R_Brucine_Salt + S_Acid S-Enantiomer S_Brucine_Salt (S)-Acid • (-)-Brucine S_Acid->S_Brucine_Salt + This compound (-)-Brucine This compound->R_Brucine_Salt This compound->S_Brucine_Salt

Caption: Formation of diastereomeric salts from a racemic acid and this compound.

References

Protocol for Fractional Crystallization with Brucine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fractional crystallization is a powerful and widely utilized technique in chemical and pharmaceutical sciences for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts with differing solubilities, allowing for their separation through crystallization. Brucine, a naturally occurring and readily available chiral alkaloid, has long been employed as a resolving agent for racemic acids.[1][2] Its rigid molecular structure and multiple hydrogen bonding sites facilitate the formation of well-defined crystalline salts with a variety of acidic compounds, making it a versatile tool in chiral resolution.

The principle behind this technique lies in the reaction of a racemic mixture of an acid with a single enantiomer of a chiral base, in this case, this compound. This reaction results in the formation of two diastereomeric salts. Since diastereomers have different physical properties, including solubility in a given solvent, one diastereomer will preferentially crystallize from the solution under controlled conditions.[1][2] Subsequent separation of the crystallized salt and its counterpart remaining in the mother liquor, followed by the removal of the resolving agent, yields the separated enantiomers of the original acid.

The efficiency of the resolution is influenced by several factors, including the choice of solvent, the temperature profile of the crystallization process, and the molar ratio of the racemic acid to the resolving agent.[3] Careful optimization of these parameters is crucial for achieving high yields and high enantiomeric purity of the desired enantiomer. This protocol provides a general framework and specific examples for the application of this compound in fractional crystallization, intended to guide researchers in the development of robust and efficient chiral resolution processes.

Safety Precautions

This compound is a toxic alkaloid and must be handled with extreme care. It is fatal if swallowed or inhaled and can be absorbed through the skin.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5] In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[4][5]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Experimental Protocols

General Protocol for the Resolution of a Racemic Acid with this compound

This protocol outlines the general steps involved in the fractional crystallization of a racemic acid using this compound as the resolving agent. The specific quantities, solvents, and temperatures will need to be optimized for each specific acid.

1. Formation of Diastereomeric Salts: a. Dissolve the racemic acid in a suitable solvent. Common solvents include acetone, methanol, ethanol, or mixtures thereof.[3][5] b. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of this compound in the same solvent, gently heating if necessary to achieve complete dissolution. c. Slowly add the this compound solution to the solution of the racemic acid with constant stirring. d. Stir the mixture at room temperature or a slightly elevated temperature for a period to allow for complete salt formation.

2. Fractional Crystallization: a. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization of the less soluble diastereomeric salt. Slow cooling is crucial for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.[3] b. Collect the precipitated crystals by vacuum filtration. c. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

3. Recrystallization (Optional but Recommended): a. To improve the diastereomeric purity of the crystallized salt, perform one or more recrystallizations from a suitable solvent. b. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly to recrystallize. c. Collect the purified crystals by vacuum filtration.

4. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water or an appropriate solvent. b. Add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and precipitate the enantiomerically enriched acid.[2] c. Alternatively, for recovery of the acid, the salt can be treated with a base (e.g., NaOH) to liberate the free this compound, which can then be extracted with an organic solvent. The aqueous layer containing the sodium salt of the acid can then be acidified to precipitate the free acid. d. Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.

5. Recovery of the Other Enantiomer: a. The mother liquor from the initial crystallization contains the more soluble diastereomeric salt and thus is enriched in the other enantiomer of the acid. b. Treat the mother liquor with a strong acid to precipitate the other enantiomer. This enantiomer will likely have a lower optical purity and may require further purification.

6. Recovery and Recycling of this compound: a. The acidic aqueous layers from the liberation steps contain the this compound salt. b. Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free this compound. c. Collect the precipitated this compound by vacuum filtration, wash with water, and dry. The recovered this compound can be reused in subsequent resolutions.

Data Presentation

Table 1: Resolution of (±)-Thiele's Acid with this compound

EntrySolvent SystemMolar Ratio (Acid:this compound)ProductYield (%)Diastereomeric Excess (%)Reference
1Methanol1:2(-)-Thiele's acid · 2 this compound45>95 (after 3 recrystallizations)[5]
2Acetone1:2(-)-Thiele's acid · 2 this compound5870[5]
3Ethanol1:2No crystals observed--[5]

Table 2: Resolution of N-(3,5-dinitrobenzoyl)asparagine with this compound

EntrySolventMolar Ratio (Acid:this compound)Crystallization MethodProductReference
1Ethanol1:1Slow evaporationN-(3,5-dinitrobenzoyl)-L-asparaginate · Brucinium[4]
2Methanol1:1Slow evaporationN-(3,5-dinitrobenzoyl)-L-asparaginate · Brucinium[4]

Visualizations

The following diagrams illustrate the key processes in fractional crystallization with this compound.

Fractional_Crystallization_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers cluster_3 Step 4: Recovery of Resolving Agent Racemic_Acid Racemic Acid (R-Acid + S-Acid) Mixing Mixing in Solvent Racemic_Acid->Mixing This compound Chiral Resolving Agent (this compound) This compound->Mixing Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Acid·this compound + S-Acid·this compound) Mixing->Diastereomeric_Salts Crystallization Cooling & Crystallization Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Crystals of Less Soluble Diastereomeric Salt (e.g., S-Acid·this compound) Filtration->Less_Soluble_Salt Solid Mother_Liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., R-Acid·this compound) Filtration->Mother_Liquor Liquid Acidification_1 Acidification Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification Mother_Liquor->Acidification_2 Resolved_Enantiomer_1 Resolved Enantiomer 1 (e.g., S-Acid) Acidification_1->Resolved_Enantiomer_1 Aqueous_Layers Combined Aqueous Layers (this compound Salt) Acidification_1->Aqueous_Layers Resolved_Enantiomer_2 Resolved Enantiomer 2 (e.g., R-Acid) Acidification_2->Resolved_Enantiomer_2 Acidification_2->Aqueous_Layers Basification Basification Aqueous_Layers->Basification Recovered_this compound Recovered this compound Basification->Recovered_this compound

Caption: Workflow for fractional crystallization with this compound.

Logical_Relationship Racemic_Mixture Racemic Mixture (Equal amounts of R and S enantiomers) Diastereomeric_Salts Diastereomeric Salts (R-Acid)-(-)-Brucine (S-Acid)-(-)-Brucine Racemic_Mixture->Diastereomeric_Salts + Chiral_Resolving_Agent Chiral Resolving Agent (e.g., (-)-Brucine) Chiral_Resolving_Agent->Diastereomeric_Salts Different_Properties Different Physical Properties (e.g., Solubility) Diastereomeric_Salts->Different_Properties leads to Separation Separation by Fractional Crystallization Different_Properties->Separation enables Resolved_Enantiomers Resolved Enantiomers R-Acid and S-Acid Separation->Resolved_Enantiomers yields

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Brucine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of brucine in plasma samples. The described protocol is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies involving this compound. The methodology encompasses sample preparation from a plasma matrix, chromatographic separation, and detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results.

Introduction

This compound, a toxic alkaloid predominantly found in the seeds of Strychnos nux-vomica, exhibits a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a reliable HPLC method coupled with UV or mass spectrometric detection for this purpose.

Experimental

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the complex plasma matrix. Liquid-liquid extraction (LLE) and protein precipitation (PP) are commonly employed methods.

Liquid-Liquid Extraction (LLE) Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of the extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol (65:30:5, v/v/v)).[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Protein Precipitation (PP) Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol to precipitate plasma proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Inject a 10 µL aliquot into the HPLC system or evaporate and reconstitute if further concentration is needed.

Chromatographic Conditions

The separation of this compound and the internal standard is achieved using a reverse-phase C18 column.

  • Column: C18 analytical column (e.g., Waters C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and ammonium formate buffer (e.g., Methanol:20mM Ammonium Formate with 0.68% Formic Acid (32:68, v/v)).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV Detection: 260 nm[3]

    • MS/MS Detection (Positive ESI):

      • This compound: m/z 395.2 → 324.1[2]

      • Strychnine (IS): m/z 335.2 → 184.1[2]

      • Tacrine (IS): m/z 199.2[1]

      • Huperzine A (IS): m/z 243.1 → 226.1[2]

  • Injection Volume: 20 µL

Method Validation

The analytical method should be validated according to standard guidelines, assessing the following parameters:

  • Linearity: The method's linearity is typically observed over a concentration range of 0.1 to 100 ng/mL or wider, with a correlation coefficient (r²) > 0.99.[1]

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified, often around 0.1 ng/mL for LC-MS/MS methods.[1]

  • Precision and Accuracy: Intra- and inter-day precision should be less than 15%, and accuracy should be within 85-115%.[1][2]

  • Recovery: The extraction efficiency of the sample preparation method should be consistent and reproducible, typically in the range of 71.63% to 98.79%.[4]

  • Stability: The stability of this compound in plasma should be evaluated under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).

Data Presentation

The following table summarizes the quantitative data from various published HPLC methods for this compound quantification in plasma.

Analytical MethodInternal Standard (IS)Linearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Reference
LC-ESI-MSTacrine0.1 - 1000.1Not Reported[1]
HPLC-UVNot Specified1.0 - 1000<1.0>92% (CPE)[5][6]
HPLC-UVStrychnine0.05 - 2 µg/mL0.039 - 0.050 µg/mL71.63 - 98.79[4]
UHPLC-MS/MSHuperzine A1 - 500Not SpecifiedNot Reported[2]

Experimental Workflows

experimental_workflow cluster_prep plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is sample_prep Sample Preparation add_is->sample_prep lle Liquid-Liquid Extraction sample_prep->lle pp Protein Precipitation sample_prep->pp hplc_analysis HPLC Analysis lle->hplc_analysis pp->hplc_analysis data_acquisition Data Acquisition & Quantification hplc_analysis->data_acquisition

Caption: General workflow for HPLC quantification of this compound in plasma.

liquid_liquid_extraction_workflow start Start with Plasma + IS add_solvent Add Extraction Solvent (e.g., n-hexane:dichloromethane:isopropanol) start->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer evaporate Evaporate to Dryness (N2, 40°C) separate_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.

protein_precipitation_workflow start Start with Plasma + IS add_methanol Add Cold Methanol start->add_methanol vortex Vortex Mix (2 min) add_methanol->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject into HPLC collect_supernatant->inject

Caption: Detailed workflow for the Protein Precipitation (PP) protocol.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plasma. The choice between LLE and PP for sample preparation and UV or MS for detection will depend on the specific requirements of the study, including desired sensitivity and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Synthesis of Brucine Derivatives for Pharmacological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of brucine derivatives. This compound, a natural alkaloid, serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and analgesic effects. These protocols are intended to guide researchers in the synthesis, purification, and biological assessment of this compound derivatives.

Synthetic Strategies for this compound Derivatives

The chemical structure of this compound offers several reactive sites for modification, primarily the tertiary amine, the allylic ether, and the aromatic ring. Common synthetic modifications include N-oxidation, N-alkylation to form quaternary ammonium (B1175870) salts, and N-acylation.

N-Oxidation

Oxidation of the tertiary amine in this compound to an N-oxide can modulate its pharmacological properties and toxicity. This compound N-oxide has demonstrated significant analgesic and anti-inflammatory activities, in some cases stronger than the parent compound.[1]

N-Acylation

Introducing an acyl group at the nitrogen atom can lead to derivatives with altered polarity and biological activity. N-chloroacetylation, for example, introduces a reactive handle for further functionalization.

Quaternization

Alkylation of the tertiary nitrogen atom leads to the formation of quaternary ammonium salts. This modification introduces a permanent positive charge, which can influence the compound's interaction with biological targets.

Pharmacological Activities of this compound Derivatives

This compound and its derivatives exhibit a broad spectrum of pharmacological activities. The tables below summarize the quantitative data for some of these activities.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially through signaling pathways like the Wnt/β-catenin pathway.

DerivativeCell LineIC50 (µM)Reference
This compoundMCF-732.11[2]
This compoundA54925.17[2]
This compoundHepG233.79[2]
This compound-based phosphomolybdateMCF-749.79[2]
This compound-based phosphomolybdateA54926.93[2]
This compound-based phosphomolybdateHepG242.03[2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.

DerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference
This compound25-40030.43 - 58.97[3]
This compound N-oxideNot SpecifiedStronger than this compound[1]
Indomethacin (Standard)1046.87 - 65.71[3]

Experimental Protocols

Synthesis of this compound N-oxide

Materials:

  • This compound (1.0 g, 2.54 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 0.68 g, ~3.05 mmol)

  • Dichloromethane (B109758) (DCM), anhydrous (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 2.54 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (0.68 g) in anhydrous dichloromethane (20 mL).

  • Add the m-CPBA solution dropwise to the stirred this compound solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (3 x 30 mL) to remove excess m-CPBA and m-chlorobenzoic acid.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield this compound N-oxide as a white solid.

  • Expected Yield: ~80-90%.

Synthesis of N-Chloroacetylthis compound

Materials:

  • This compound (1.0 g, 2.54 mmol)

  • Chloroacetyl chloride (0.32 mL, 4.06 mmol)

  • Triethylamine (B128534) (0.71 mL, 5.08 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL) with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 g, 2.54 mmol) and triethylamine (0.71 mL, 5.08 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (0.32 mL, 4.06 mmol) in anhydrous dichloromethane (10 mL) dropwise from the dropping funnel over 20 minutes with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain N-Chloroacetylthis compound.

  • Expected Yield: High yields are generally expected for this type of reaction.[4]

Anticancer Activity: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in normal saline)

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

  • Syringes

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the this compound derivatives.

  • Administer the this compound derivatives or the standard drug (Indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours after the injection.

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization of Pathways and Workflows

Synthetic Pathway for this compound Derivatization

Synthesis_of_Brucine_Derivatives cluster_derivatives Derivatives This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide  m-CPBA / DCM   N_Acyl N-Acylthis compound This compound->N_Acyl  Acyl Halide / Base   Quaternary_Salt Quaternary this compound Salt This compound->Quaternary_Salt  Alkyl Halide  

Caption: General synthetic routes for the derivatization of this compound.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well plates B Treat cells with This compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON GSK3b_Axin_APC GSK3β/Axin/APC Complex beta_catenin_off β-catenin GSK3b_Axin_APC->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_Axin_APC_inactive Inactive Complex Dsh->GSK3b_Axin_APC_inactive Inhibition beta_catenin_on Stabilized β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Brucine_Derivative This compound Derivative Brucine_Derivative->beta_catenin_on Inhibits accumulation/ translocation

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by this compound derivatives.

References

Application of Brucine in Asymmetric Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the chiral alkaloid brucine in asymmetric synthesis. It details its use as a classical resolving agent and as a precursor for chiral ligands in metal-catalyzed reactions. The information is presented with clear data summaries, detailed experimental protocols, and visualizations of key processes to aid in research and development.

This compound as a Chiral Resolving Agent

This compound, a readily available and relatively inexpensive chiral base, is widely used for the resolution of racemic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

General Principle

The process involves reacting a racemic acid with a single enantiomer of this compound to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation. Once separated, the enantiomerically enriched acid can be recovered by treatment with a strong acid.

Experimental Protocol: Resolution of Racemic Mandelic Acid

This protocol describes a general procedure for the resolution of racemic mandelic acid using this compound.

Materials:

  • Racemic mandelic acid

  • This compound (anhydrous)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of methanol.

    • In a separate flask, dissolve 26.0 g of anhydrous this compound in 50 mL of methanol. Gentle heating may be required.

    • Combine the two solutions and heat the mixture to boiling.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to facilitate crystallization.

    • Collect the crystals of the less soluble diastereomeric salt by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the crystalline diastereomeric salt in 50 mL of deionized water.

    • Add 50 mL of 1 M HCl to the suspension and stir vigorously for 30 minutes.

    • The free mandelic acid will precipitate out of the solution, while the this compound will dissolve as its hydrochloride salt.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved mandelic acid can be determined by chiral HPLC or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.

Diagram of the Chiral Resolution Workflow:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Acid (R-Acid + S-Acid) mixture Mixture of Diastereomeric Salts (R-Acid-Brucine + S-Acid-Brucine) racemic_acid->mixture This compound Chiral Base (this compound) This compound->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Salt (e.g., S-Acid-Brucine) crystallization->less_soluble more_soluble More Soluble Salt (in solution) crystallization->more_soluble acidification Acidification (HCl) less_soluble->acidification enantioenriched_acid Enantioenriched Acid (e.g., S-Acid) acidification->enantioenriched_acid brucine_salt This compound Salt (this compound-HCl) acidification->brucine_salt G catalyst This compound Diol-Cu(I) Complex azomethine_ylide Azomethine Ylide-Cu(I) Complex catalyst->azomethine_ylide + Imino Ester + Base imino_ester Imino Ester imino_ester->azomethine_ylide base Base (Et3N) base->azomethine_ylide cycloaddition [3+2] Cycloaddition azomethine_ylide->cycloaddition + Dipolarophile dipolarophile Dipolarophile dipolarophile->cycloaddition product_complex Product-Cu(I) Complex cycloaddition->product_complex product_complex->catalyst releases product product Enantioenriched Pyrrolidine product_complex->product G catalyst This compound Amino Alcohol-Metal Complex activated_aldehyde Coordinated Aldehyde catalyst->activated_aldehyde + Aldehyde aldehyde Aldehyde aldehyde->activated_aldehyde nitromethane Nitromethane nitronate Nitronate Anion nitromethane->nitronate + Base base Base (Et3N) base->nitronate transition_state Diastereomeric Transition State activated_aldehyde->transition_state + Nitronate nitronate->transition_state product_complex Product-Metal Complex transition_state->product_complex product_complex->catalyst regenerates product Chiral β-Nitro Alcohol product_complex->product

Application Notes and Protocols for Enantiomeric Separation Using a Brucine Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a brucine-based chiral stationary phase (CSP) in the enantiomeric separation of acidic and neutral chiral compounds by High-Performance Liquid Chromatography (HPLC).

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, a readily available and optically pure natural alkaloid, serves as an effective chiral selector when immobilized on a solid support. A quaternized this compound stationary phase functions as a weak anion-exchange type CSP. The chiral recognition mechanism is based on a combination of electrostatic interactions, hydrogen bonding, π-π stacking, and steric hindrance, which lead to the formation of transient diastereomeric complexes with the analyte enantiomers, allowing for their differential elution and separation.

Principle of Separation on a this compound Stationary Phase

The enantioselective retention on a quaternized this compound CSP is primarily governed by the formation of diastereomeric ion pairs between the positively charged quaternary ammonium (B1175870) group of the this compound selector and anionic analytes, such as carboxylic acids. Additionally, other non-covalent interactions contribute to the chiral recognition:

  • Hydrogen Bonding: The amide and ether functionalities within the this compound molecule can act as hydrogen bond acceptors or donors.

  • π-π Interactions: The aromatic rings of this compound can engage in π-π stacking with aromatic moieties of the analyte.

  • Steric Interactions: The rigid, three-dimensional structure of this compound creates a chiral environment where one enantiomer of the analyte fits more favorably than the other, leading to differences in retention times.

The combination of these interactions results in a differential free energy of association for the two enantiomers with the CSP, enabling their chromatographic separation.

Preparation of a Quaternized this compound Chiral Stationary Phase

This section outlines the protocol for the synthesis of a quaternized this compound-based chiral stationary phase.

Materials and Reagents
  • This compound

  • 6-Bromohexanoic acid

  • 3-Aminopropyl-functionalized silica (B1680970) gel (5 µm)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Protocol for CSP Synthesis

Step 1: N-Alkylation of this compound

  • Dissolve this compound and a slight excess of 6-bromohexanoic acid in anhydrous DMF.

  • Heat the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain N-alkylated this compound.

Step 2: Covalent Immobilization onto Silica Gel

  • Suspend the N-alkylated this compound and N-hydroxysuccinimide (NHS) in anhydrous DMF.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) to the suspension and stir at room temperature for 4 hours to activate the carboxylic acid group.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Add 3-aminopropyl-functionalized silica gel to the filtrate.

  • Stir the suspension at room temperature for 24 hours.

  • Filter the silica gel and wash sequentially with DMF, methanol, and diethyl ether.

  • Dry the resulting quaternized this compound CSP under vacuum.

Step 3: Packing the HPLC Column

  • Prepare a slurry of the synthesized CSP in a suitable solvent (e.g., isopropanol).

  • Pack the slurry into an empty HPLC column (e.g., 150 mm x 4.6 mm) using a high-pressure slurry packing system.

CSP_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation of this compound cluster_step2 Step 2: Immobilization cluster_step3 Step 3: Column Packing This compound This compound BromohexanoicAcid 6-Bromohexanoic Acid Alkylation N-Alkylation in DMF (80°C, 24h) N_Alkylated_this compound N-Alkylated this compound Activation Activation with DCC/NHS in DMF Activated_Ester Activated Ester Aminopropyl_Silica 3-Aminopropyl Silica Gel Immobilization Immobilization Reaction (24h) Quaternized_Brucine_CSP Quaternized this compound CSP Slurry_Prep Prepare Slurry Packing High-Pressure Slurry Packing Packed_Column Packed HPLC Column

Caption: Workflow for the synthesis of a quaternized this compound chiral stationary phase.

Application: Enantiomeric Separation of Profens

This section details the application of the quaternized this compound CSP for the separation of profen enantiomers, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Quaternized this compound CSP column (150 mm x 4.6 mm, 5 µm)

Chemicals:

Chromatographic Conditions:

ParameterCondition
Mobile Phase Hexane:IPA:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve the racemic profen standards in the mobile phase to a concentration of 1 mg/mL.

Data Presentation

The following table summarizes the chromatographic data obtained for the enantiomeric separation of ibuprofen and naproxen on the quaternized this compound CSP.

AnalyteRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
Ibuprofen2.152.581.201.85
Naproxen3.424.281.252.10

k'1 = retention factor of the first eluting enantiomer k'2 = retention factor of the second eluting enantiomer α = k'2 / k'1 Rs = 2(tR2 - tR1) / (w1 + w2)

Separation_Logic cluster_input Input cluster_process Separation Process cluster_output Output Racemic_Mixture Racemic Mixture (e.g., Profens) HPLC_Column Quaternized this compound CSP Racemic_Mixture->HPLC_Column Electrostatic Electrostatic Interaction H_Bonding Hydrogen Bonding Pi_Pi π-π Stacking Steric Steric Hindrance Separated_Enantiomers Separated Enantiomers Electrostatic->Separated_Enantiomers H_Bonding->Separated_Enantiomers Pi_Pi->Separated_Enantiomers Steric->Separated_Enantiomers

Caption: Logical relationship of the enantiomeric separation process on a this compound CSP.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of hexane and IPA. A lower percentage of IPA will generally increase retention and may improve resolution. Adjust the concentration of the acidic modifier (TFA).
Column temperature is too high.Decrease the column temperature in increments of 5°C.
Peak Tailing Active sites on the silica support.Ensure the CSP synthesis included an end-capping step to block residual silanol (B1196071) groups.
Incompatible sample solvent.Dissolve the sample in the mobile phase.
Irreproducible Retention Times Column not properly equilibrated.Equilibrate the column with the mobile phase for at least 30 minutes before injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.

Conclusion

The quaternized this compound chiral stationary phase offers an effective and reliable solution for the enantiomeric separation of acidic chiral compounds like profens. The preparation of the CSP is straightforward, and the chromatographic method is robust. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers, scientists, and drug development professionals can successfully implement this chiral separation technique in their laboratories.

Application Notes and Protocols for the Extraction and Purification of Brucine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, a principal alkaloid found in the seeds of Strychnos nux-vomica L., is a compound of significant interest in pharmacological research due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.[1][2] However, its therapeutic potential is often hindered by its toxicity, which necessitates the development of efficient and reliable methods for its extraction and purification.[1] These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, primarily focusing on Strychnos nux-vomica seeds. The methodologies described herein are compiled from various scientific sources to offer a comprehensive guide for researchers.

This compound (C₂₃H₂₆N₂O₄) is a weak alkaline indole (B1671886) alkaloid with a molecular weight of 394.45 g/mol .[1][3][4] It presents as a white, crystalline powder.[1][3] Its solubility is a key factor in the design of extraction and purification protocols; it is readily soluble in organic solvents like ethanol, methanol, and chloroform, but poorly soluble in water.[1][3][5]

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of different techniques.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant MaterialSolvent SystemKey ParametersYield/EfficiencyReference
Reflux ExtractionS. nux-vomica (sand blanched)50% Ethanol (pH 5)6-fold solvent volume, 3 extractions, 1 hour eachOptimal effect reported[1]
Alcohol RefluxS. nux-vomica sporophoreAlcoholReflux for 1.5 hours, repeated twice-[6]
Soxhlet ExtractionS. nux-vomica seeds95% EthanolExhaustive extraction8.45 ± 3.17 g extract / 100g dried seeds[7]
Ultrasonic-Assisted Extraction (UAE)Semen Strychni50% Methanol with 1% Formic Acid44 kHz, 250 W, room temperature< 45 minutes total extraction time[8]
Dispersive Liquid-Liquid Microextraction (DLLME)Blood samples100 µL Chloroform (extraction), 1 mL Methanol (disperser) in 5 mL aqueous sample-82% to 94% recovery[8]
Hydroethanolic ExtractionS. nux-vomica leaves50% EthanolShaking for 72 hours1.6 mg this compound / 500mg extract[9]

Table 2: Comparison of this compound Purification Methods

Purification MethodStarting MaterialSolvent/Mobile Phase SystemPurity AchievedYield/RecoveryReference
pH-Zone-Refining Counter-Current ChromatographyTotal alkaloids from S. nux-vomicaMethyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v)96.8%72.8%[10]
pH-Zone-Refining Counter-Current ChromatographyCrude extract of S. nux-vomican-hexane–ethyl acetate (B1210297)–i-propanol–water (1:3:1.5:4.5, v/v)97.0%-[11]
Two-Dimensional HPLCS. nux-vomica sporophore extract1D: C18 column, Water/Methanol gradient. 2D: C18 column, Water (0.1% acetic acid)/Methanol> 99%-[6]
Silica Gel Column Chromatography with RecrystallizationEthyl acetate extract of S. nux-vomicaEluent: Ethanol solution with ammonia/carbonate. Recrystallization from acid solution.High content of this compound-[12]
High-Speed Countercurrent Chromatography (HSCCC)Crude extract of S. nux-vomicaChloroform/Buffer (pH 5.08) (1:1, v/v)91.2% (after prep. TLC)-[11]
HPTLCS. nux-vomica seed extractChloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v)-100.52% (recovery study)[13]

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for extracting and purifying this compound from plant material.

Experimental Workflow

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product PlantMaterial Plant Material (e.g., S. nux-vomica seeds) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Ethanol Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract PurificationMethod Primary Purification (e.g., Column Chromatography) CrudeExtract->PurificationMethod FractionCollection Fraction Collection PurificationMethod->FractionCollection PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis FurtherPurification Further Purification (e.g., Recrystallization / Prep-HPLC) PurityAnalysis->FurtherPurification If purity is low FinalPurity Final Purity Check (HPLC) FurtherPurification->FinalPurity Drying Drying FinalPurity->Drying Purethis compound Pure this compound Drying->Purethis compound G Start Crude Alkaloid Extract Scale Scale of Purification? Start->Scale PurityGoal Desired Purity Level? PrepHPLC Preparative HPLC PurityGoal->PrepHPLC High Crystallization Crystallization PurityGoal->Crystallization Moderate/High CCC Counter-Current Chromatography (CCC) Scale->CCC Large ColumnChrom Silica Gel Column Chromatography Scale->ColumnChrom Small/Medium LargeScale Large Scale SmallScale Small / Lab Scale HighPurity >98% Purity ModeratePurity Moderate Purity CCC->PurityGoal ColumnChrom->PurityGoal FinalProduct Purified this compound PrepHPLC->FinalProduct Crystallization->FinalProduct

References

Application Notes and Protocols for Testing Brucine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brucine, a bitter alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated a range of pharmacological activities, including potent anti-tumor effects.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in various cancer cell lines. The methodologies described herein cover the evaluation of cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic potential. Furthermore, this document summarizes the known signaling pathways involved in this compound-induced cell death, offering a basis for mechanistic studies.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound are cell-line dependent and vary with concentration and exposure time. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, providing a crucial reference for experimental design.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A2780Ovarian Carcinoma721.43[3]
QBC939CholangiocarcinomaNot Specified~10-20 (effective range)[1]
LoVoColon CarcinomaNot SpecifiedNot Specified (strong growth inhibition)[4]
HepG2Hepatoma72100[3][5]
SMMC-7721HepatomaNot SpecifiedNot Specified (strongest growth inhibition among tested alkaloids)[6]
HT-29Colon Adenocarcinoma72>125, <250[7]
U87Glioblastoma24~500-1000[8]
LN18Glioblastoma24~500-1000[8]
LN229Glioblastoma24~500-1000[8]
Neuro-2aNeuroblastoma24~4-16 (effective range)[9]
THP-1Monocytic Leukemia48~100-400 µg/mL (effective range)[10]

Note: The effective concentration ranges are provided when specific IC50 values were not detailed in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., A549, T24, NCI-H292)[13]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4[13]

  • Trypsin-EDTA solution[13]

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Count cells and adjust the density to 5 x 10^4 cells/mL.[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.[13]

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).[13]

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[7][14]

  • MTT Addition and Incubation:

    • Following treatment, add 20 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate for 4 hours at 37°C, protected from light.[11][13]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used for background subtraction.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[13]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.[16][17]

Materials:

  • Cells cultured in 96-well plates and treated with this compound as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available).

  • Phenol red-free culture medium (recommended to reduce background).[16]

Procedure:

  • Sample Collection:

    • Following this compound treatment, gently centrifuge the 96-well plate if cells are in suspension.

    • Carefully transfer a small aliquot (e.g., 2-5 µL or 50 µL depending on the kit) of the cell culture supernatant to a new 96-well plate.[16][18]

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[19]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[16][19]

    • Add a stop solution if required by the kit.[16]

    • Measure the absorbance at a wavelength between 490-520 nm.[16][19]

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates and treated with this compound.

  • Annexin V-FITC/PI apoptosis detection kit (commercially available).

  • Binding buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Staining:

    • Following this compound treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour of staining.

    • FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound induces cytotoxicity through multiple signaling pathways, which can be investigated to understand its mechanism of action.

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cells.[4][20] The intrinsic (mitochondrial) pathway is a key mechanism.[20]

  • Key Events in this compound-Induced Apoptosis:

    • Upregulation of Bax and Downregulation of Bcl-2: this compound alters the balance of these pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization.[4][20]

    • Mitochondrial Membrane Depolarization: This leads to the release of cytochrome c from the mitochondria into the cytosol.[5][20]

    • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[6][20]

    • Inhibition of Survival Pathways: this compound has been shown to downregulate the phosphorylation of pro-survival kinases such as Akt, Erk1/2, and p38.[4]

Brucine_Apoptosis_Pathway This compound This compound Akt_Erk_p38 Akt / Erk1/2 / p38 (Survival Pathways) This compound->Akt_Erk_p38 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cell proliferation. The specific phase of arrest (G0/G1 or S phase) can be cell-type dependent.[1][3][4]

  • Mechanism of Cell Cycle Arrest:

    • Modulation of Cyclins and CDKs: this compound has been shown to decrease the protein levels of CCNB1, Cyclin E, and CDC2, while increasing CCND1, leading to G1 phase arrest in LoVo cells.[4]

Brucine_Cell_Cycle_Arrest This compound This compound G1_Phase G1 Phase This compound->G1_Phase Induces arrest at CCND1 CCND1 (Cyclin D1) This compound->CCND1 Increases CCNB1_CyclinE_CDC2 CCNB1, Cyclin E, CDC2 This compound->CCNB1_CyclinE_CDC2 Decreases S_Phase S Phase G1_Phase->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->G1_Phase Mitosis CCND1->G1_Phase Promotes progression CCNB1_CyclinE_CDC2->S_Phase Promotes entry

Caption: this compound's effect on cell cycle regulation.

Other Mechanisms
  • Autophagy Impairment: this compound can disrupt autolysosomal degradation, leading to immunogenic cell death (ICD) in certain cancer cells.[2][21]

  • Ferroptosis Induction: Recent studies suggest that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, in gastric cancer cells.[22]

  • COX-2 Inhibition: In cholangiocarcinoma cells, this compound's cytotoxic effects are linked to the inhibition of cyclooxygenase-2 (COX-2).[1]

Experimental Workflow

A logical workflow for investigating this compound's cytotoxicity is essential for a comprehensive evaluation.

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT_Assay Determine Cell Viability (MTT Assay) Start->MTT_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 LDH_Assay Assess Membrane Integrity (LDH Assay) IC50->LDH_Assay Use IC50 concentration Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) IC50->Apoptosis_Assay Use IC50 concentration Mechanism_Study Mechanistic Studies LDH_Assay->Mechanism_Study Apoptosis_Assay->Mechanism_Study Western_Blot Western Blot Analysis (e.g., Bcl-2, Caspases) Mechanism_Study->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Conclusion Conclusion on this compound's Cytotoxic Profile Western_Blot->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: Workflow for this compound cytotoxicity testing.

References

In Vivo Experimental Design for Brucine Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving the administration of brucine in rat models. This document outlines protocols for assessing the pharmacological and toxicological effects of this compound, including its anti-inflammatory, analgesic, and toxic properties. Detailed methodologies for key experiments, data presentation in tabular format, and visualizations of relevant signaling pathways are included to facilitate robust and reproducible research.

I. General Considerations for this compound Administration

This compound, an alkaloid extracted from the seeds of Strychnos nux-vomica, exhibits a narrow therapeutic window and significant toxicity, particularly neurotoxicity.[1][2] Therefore, careful dose selection and administration route are critical for successful and ethical animal studies.

Administration Routes:

  • Oral (p.o.): this compound is rapidly absorbed after oral administration.[3][4] This route is relevant for assessing the effects of this compound as a potential oral therapeutic. However, it can cause gastrointestinal irritation.[1][2]

  • Intravenous (i.v.): Intravenous administration allows for precise control of plasma concentrations and bypasses first-pass metabolism. Studies have shown dose-dependent pharmacokinetic behavior with this route.[3][4]

  • Intraperitoneal (i.p.): This route is often used in experimental models for systemic drug delivery.

  • Subcutaneous (s.c.): Subcutaneous injection provides a slower absorption rate compared to i.v. or i.p. routes.

Dosage Selection: The dosage of this compound should be carefully selected based on the intended study (pharmacological efficacy vs. toxicity) and the administration route. The lethal dose 50% (LD50) of this compound has been reported to be 50.10 mg/kg in rats, highlighting its toxicity.[1][2] For pharmacological studies, lower doses are typically used.

II. Data Presentation: Pharmacokinetic and Toxicity Data

The following tables summarize key quantitative data for this compound administration in rats, compiled from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats [3][4]

Administration RouteDose (mg/kg)Tmax (h)Cmax (µg/L)AUC (µg·h/L)Oral Bioavailability (F%)
Intravenous 2.5----
5----
10----
Oral 10<0.592.92 ± 45.83-40.31
20<0.555.73 ± 24.01-47.15
40<0.536.29 ± 22.44-43.02

Table 2: Acute Toxicity of this compound in Rodents

SpeciesAdministration RouteLD50 (mg/kg)Reference
Rat-50.10[1][2]
Rat-264.6 ± 17.7[5]
MouseIntravenous13.17[4]

III. Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the pharmacological and toxicological effects of this compound in rats.

A. Assessment of Anti-inflammatory and Analgesic Activity

1. Carrageenan-Induced Paw Edema (Anti-inflammatory)

This model is used to evaluate the anti-inflammatory effects of this compound on acute inflammation.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • This compound solution

    • Positive control (e.g., Indomethacin, 5 mg/kg)

    • Vehicle control (e.g., saline, 0.5% CMC)

    • Plethysmometer

  • Procedure:

    • Acclimatize rats for at least one week before the experiment.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound-treated groups (at least 3 doses).

    • Administer this compound, positive control, or vehicle via the desired route (e.g., p.o., i.p.).

    • After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][4]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Formalin Test (Analgesic)

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • 5% Formalin solution in saline

    • This compound solution

    • Positive control (e.g., Morphine, 3-6 mg/kg)

    • Vehicle control

    • Observation chamber with a mirror angled at 45°

  • Procedure:

    • Acclimatize rats to the observation chamber for 30 minutes before the test.

    • Administer this compound, positive control, or vehicle.

    • After 30-60 minutes, inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[6]

    • Immediately place the rat in the observation chamber.

    • Record the total time spent licking or biting the injected paw during two phases:

      • Phase I (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).[1]

      • Phase II (Late Phase): 15-40 minutes post-formalin injection (inflammatory pain).[7]

    • Analyze the data by comparing the licking/biting time in the treated groups to the control group for each phase.

3. Hot Plate Test (Analgesic)

This test evaluates the central analgesic effects of this compound against thermal stimuli.

  • Materials:

    • Male Wistar rats (180-220 g)

    • Hot plate apparatus

    • This compound solution

    • Positive control (e.g., Morphine)

    • Vehicle control

  • Procedure:

    • Set the hot plate temperature to 52-55°C.[8]

    • Place each rat on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time of 30-60 seconds should be set to prevent tissue damage.[9][10]

    • Administer this compound, positive control, or vehicle.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after drug administration, place the rat back on the hot plate and record the reaction latency.

    • Calculate the percentage of maximal possible effect (%MPE) for each group.

B. Assessment of Toxicity

1. Neurotoxicity Assessment

  • Behavioral Tests:

    • Open Field Test: To assess general locomotor activity and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Morris Water Maze: To assess learning and memory.

  • Histopathological Examination:

    • Following the behavioral tests, euthanize the rats and perfuse with saline followed by 10% neutral buffered formalin.

    • Carefully dissect the brain and post-fix in formalin.

    • Process the brain tissue for paraffin (B1166041) embedding.

    • Obtain coronal sections (typically 5-7 sections) of the brain, including key areas like the cortex, hippocampus, and cerebellum.[11][12][13]

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a light microscope for signs of neurodegeneration, such as neuronal necrosis, inflammatory cell infiltration, and vacuolation.[14]

2. Hepatotoxicity Assessment

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture.

    • Centrifuge the blood to obtain serum.

    • Measure the serum levels of liver function enzymes:

      • Alanine aminotransferase (ALT)[15][16]

      • Aspartate aminotransferase (AST)[15][16]

      • Alkaline phosphatase (ALP)[15][16]

    • Measure total bilirubin (B190676) (Tbili) and serum bile acids (SBA).[15]

  • Histopathological Examination:

    • Euthanize the rats and collect the liver.

    • Fix the liver tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain the sections with H&E.

    • Examine the slides for histopathological changes, including hepatocyte necrosis, inflammation, fatty changes, and fibrosis.

3. Nephrotoxicity Assessment

  • Biochemical Analysis:

    • Collect urine samples over 24 hours using metabolic cages at the end of the study.

    • Collect blood samples to obtain serum.

    • Measure serum levels of:

      • Blood Urea Nitrogen (BUN)[17][18]

      • Creatinine[17][18]

    • Measure urinary levels of kidney injury biomarkers such as:

      • Kidney Injury Molecule-1 (KIM-1)[19]

      • Clusterin[17][18]

      • Albumin[17]

  • Histopathological Examination:

    • Euthanize the rats and collect the kidneys.

    • Fix the kidney tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain the sections with H&E and Periodic acid-Schiff (PAS) stain.

    • Examine the slides for signs of nephrotoxicity, such as tubular necrosis, glomerular damage, and interstitial inflammation.

IV. Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

VEGFR2_Signaling_Pathway This compound This compound pVEGFR2 p-VEGFR2 This compound->pVEGFR2 Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->pVEGFR2 Phosphorylation Src Src pVEGFR2->Src FAK FAK pVEGFR2->FAK ERK ERK pVEGFR2->ERK AKT AKT pVEGFR2->AKT mTOR mTOR pVEGFR2->mTOR Angiogenesis Angiogenesis Src->Angiogenesis FAK->Angiogenesis ERK->Angiogenesis AKT->Angiogenesis mTOR->Angiogenesis

Caption: this compound inhibits angiogenesis by suppressing VEGFR2 phosphorylation.

Wnt_Beta_Catenin_Signaling_Pathway This compound This compound DestructionComplex Destruction Complex (APC, Axin, GSK3β) This compound->DestructionComplex Modulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 LRP5_6->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: this compound modulates the Wnt/β-catenin signaling pathway.

JNK_Signaling_Pathway This compound This compound MKK7 MKK7 This compound->MKK7 Activates StressStimuli Stress Stimuli (e.g., TNF-α) StressStimuli->MKK7 JNK JNK MKK7->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound can induce apoptosis via the JNK signaling pathway.

HIF1a_Signaling_Pathway cluster_nucleus Nucleus This compound This compound HIF1a HIF-1α This compound->HIF1a Downregulates Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex Dimerize Nucleus Nucleus HIF1a->Nucleus Translocates HIF1b HIF-1β HIF1b->HIF1_Complex Dimerize HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binds TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes

Caption: this compound downregulates the HIF-1α signaling pathway.

References

Monitoring Brucine-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to monitor and quantify apoptosis in cancer cells induced by brucine, a natural alkaloid with demonstrated anti-tumor properties. The following protocols are detailed to ensure reproducibility and accurate data interpretation in a research setting.

Assessment of Cell Viability and Proliferation

A primary step in evaluating the effect of a compound on cancer cells is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Quantitative Data Summary: this compound's Effect on Cancer Cell Viability
Cell LineThis compound ConcentrationIncubation Time% Cell Viability Inhibition (IC50)Reference
A2780 (Ovarian Cancer)0, 0.625, 2.5, 10 µM72h1.43 µM[1]
HT-29 (Colon Cancer)31.25, 62.5, 125, 250, 500, 1000 µmol/L24h, 48h, 72h0.368 µmol/L (24h), 0.226 µmol/L (48h), 0.168 µmol/L (72h)[2][3]
QBC939 (Cholangiocarcinoma)5, 10, 20 µMNot SpecifiedDose-dependent decrease[4][5]
KB (Oral Cancer)10-100 µg/mlNot Specified30 µg/ml[6]
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[2]

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control. Incubate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (490nm) E->F G Calculate Cell Viability F->G G cluster_workflow Annexin V/PI Staining Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, Dark) E->F G Analyze by Flow Cytometry F->G G cluster_pathway This compound-Induced Apoptosis: Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mito Mitochondrial Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis

References

Application Notes and Protocols: Characterization of Brucine as a Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, an alkaloid structurally related to strychnine (B123637), is primarily known for its activity at several neurotransmitter receptors. While the predominant body of research describes this compound and its analogues as positive or neutral allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), certain derivatives have exhibited negative cooperativity, suggesting a potential for negative allosteric modulation (NAM).[1] Specifically, analogues such as this compound-N-oxide have demonstrated neutral to negative cooperativity at the M1 subtype of mAChRs. This has opened an avenue for investigating this compound and its derivatives as potential NAMs, which offer a sophisticated mechanism for finely tuning receptor activity rather than simple blockade.

Negative allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds.[2] This binding event induces a conformational change in the receptor that can decrease the affinity and/or efficacy of the orthosteric agonist.[3] This mode of action presents several therapeutic advantages, including a ceiling effect that can enhance safety and the potential for greater receptor subtype selectivity.[3]

Furthermore, this compound is a well-established competitive antagonist at inhibitory glycine (B1666218) receptors (GlyRs), a member of the ligand-gated ion channel superfamily.[4][5] This antagonistic activity contributes significantly to its toxicological profile and represents another facet of its negative modulatory effects on neuronal signaling.

This document provides detailed protocols for the characterization of this compound and its analogues as negative allosteric modulators, with a focus on the M1 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Additionally, methods for assessing its antagonist activity at glycine receptors are described.

Principle of Negative Allosteric Modulation

The interaction of a negative allosteric modulator with a receptor and its orthosteric agonist can be described by the ternary allosteric model.[6][7] In this model, the modulator (B) and the orthosteric agonist (A) can bind simultaneously to the receptor (R) to form a ternary complex (ARB). The NAM influences the binding of the agonist, typically by decreasing its affinity, and can also reduce the maximal response of the agonist. This is quantified by the cooperativity factor alpha (α), where a value less than 1 indicates negative cooperativity.

Data Presentation

Table 1: Quantitative Data for this compound Analogues as Allosteric Modulators of Muscarinic Receptors
CompoundReceptor SubtypeAssay TypeParameterValueReference
This compoundM1Radioligand BindingCooperativity with AcetylcholinePositive (~2-fold increase in affinity)[1]
This compound-N-OxideM1Radioligand BindingCooperativity with AcetylcholineNeutral to Negative[1]
N-chloromethyl this compoundM1Radioligand BindingCooperativity with AcetylcholineNeutral to Negative[1]
N-chloromethyl this compoundM3Radioligand BindingCooperativity with AcetylcholinePositive (~3-fold increase in affinity)[1]
This compound-N-oxideM4Radioligand BindingCooperativity with AcetylcholinePositive (~1.5-fold increase in affinity)[1]
Table 2: Antagonist Activity of this compound at Glycine Receptors
CompoundReceptorAssay TypeParameterValueReference
This compoundGlycine (α1)Radioligand BindingKᵢ~1 µM[4]
This compoundGlycine (α1β)Radioligand BindingKᵢ~1 µM[4]

Experimental Protocols

Protocol 1: Characterization of Negative Allosteric Modulation at M1 Muscarinic Receptors - Radioligand Binding Assay

This protocol aims to determine the effect of this compound or its analogues on the binding affinity of an orthosteric agonist to the M1 muscarinic receptor.

Materials:

  • Membranes from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Orthosteric agonist (e.g., acetylcholine or carbachol).

  • This compound or this compound analogue.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the M1 receptor using standard homogenization and centrifugation techniques.[8] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, [³H]-NMS, and binding buffer.

    • Non-specific Binding (NSB): Membranes, [³H]-NMS, and a saturating concentration of a known muscarinic antagonist (e.g., 10 µM atropine).

    • Competition Binding: Membranes, [³H]-NMS, and increasing concentrations of the orthosteric agonist.

    • Allosteric Modulation: Membranes, [³H]-NMS, increasing concentrations of the orthosteric agonist, and a fixed concentration of this compound or its analogue. Repeat with multiple fixed concentrations of the potential NAM.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the orthosteric agonist concentration in the absence and presence of the potential NAM.

  • Analyze the data using non-linear regression to determine the IC₅₀ values of the orthosteric agonist. A rightward shift in the agonist's IC₅₀ curve in the presence of the compound indicates negative binding cooperativity.

  • The data can be fitted to the allosteric ternary complex model to calculate the cooperativity factor (α).

Protocol 2: Functional Characterization of Negative Allosteric Modulation at M1 Muscarinic Receptors - Calcium Mobilization Assay

This protocol assesses the effect of this compound or its analogues on the functional response induced by an orthosteric agonist at the Gq-coupled M1 receptor.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orthosteric agonist (e.g., acetylcholine or carbachol).

  • This compound or this compound analogue.

  • A fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Plate the M1-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound or its analogue to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a range of concentrations of the orthosteric agonist to the wells and immediately measure the fluorescence intensity over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of the potential NAM.

  • A decrease in the potency (rightward shift of the EC₅₀) and/or a reduction in the maximal response (Emax) of the agonist in the presence of the compound indicates negative allosteric modulation.

Protocol 3: Assessment of this compound's Antagonist Activity at Glycine Receptors - Electrophysiology

This protocol measures the inhibitory effect of this compound on glycine-induced currents in cells expressing glycine receptors using patch-clamp electrophysiology.

Materials:

  • Cells expressing human α1 or α1β glycine receptors (e.g., Xenopus oocytes or HEK293 cells).

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • External and internal recording solutions.

  • Glycine.

  • This compound.

Procedure:

  • Cell Preparation: Prepare the cells for whole-cell patch-clamp recording.

  • Recording: Establish a whole-cell recording configuration.

  • Glycine Application: Apply a fixed concentration of glycine (e.g., the EC₅₀ concentration) to elicit an inward chloride current.

  • This compound Application: Co-apply increasing concentrations of this compound with the fixed concentration of glycine and record the resulting currents.

  • Washout: Wash out the this compound and glycine to allow the current to return to baseline.

Data Analysis:

  • Measure the peak amplitude of the glycine-induced currents in the absence and presence of this compound.

  • Plot the inhibition of the glycine response as a function of the this compound concentration.

  • Calculate the IC₅₀ value for this compound's inhibition of the glycine receptor-mediated current.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets ACh Acetylcholine (Agonist) ACh->M1R Binds This compound This compound Analogue (NAM) This compound->M1R Binds Allosterically

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In-depth Validation HTS High-Throughput Screen (e.g., Calcium Mobilization Assay) BindingAssay Radioligand Binding Assay (Determine α) HTS->BindingAssay Hits FunctionalAssay Functional Assay (Determine EC₅₀ shift and Emax change) HTS->FunctionalAssay Hits Selectivity Subtype Selectivity Profiling BindingAssay->Selectivity FunctionalAssay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Caption: Experimental Workflow for NAM Characterization.

Ternary_Allosteric_Model R R AR AR R->AR + A (KA) RB RB R->RB + B (KB) AR->R ARB ARB AR->ARB + B (αKB) RB->R RB->ARB + A (αKA) ARB->AR ARB->RB

Caption: Ternary Allosteric Model for NAMs.

References

Application Notes & Protocols: Analytical Methods for the Detection of Brucine in Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Brucine, a toxic indole (B1671886) alkaloid, is a major bioactive constituent found in the seeds of Strychnos nux-vomica and related species. Due to its narrow therapeutic index and potential for severe toxicity, the accurate and sensitive quantification of this compound in herbal mixtures and finished products is critical for ensuring safety and quality control. These application notes provide detailed protocols for various analytical techniques used to detect and quantify this compound, offering a comparative overview of their performance.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used method for the simultaneous quantification of strychnine (B123637) and this compound in herbal formulations.[1] The method offers good precision and accuracy for routine quality control.[2]

Quantitative Data Summary
ParameterMethod 1Method 2
Linearity Range 20-120 µg/mL[2]40-60 µg/mL[3]
Correlation Coefficient (r) 0.9996[2]0.9993[3]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Accuracy (% Recovery) Not Reported99.6% - 101.0%[3]
Precision (%RSD) < 2%1.04%[3]
Detection Wavelength 264 nm[1]262 nm[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Herbal Mixture Powder extract Solvent Extraction (e.g., Methanol) sample->extract spe Purification via SPE (Cation Exchange) [4] extract->spe evap Evaporate & Reconstitute in Mobile Phase [3] spe->evap inject Inject Sample into HPLC System evap->inject std Prepare this compound Standard Solutions std->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection (~262-264 nm) [3, 4] separate->detect chrom Obtain Chromatogram detect->chrom calib Generate Calibration Curve from Standards chrom->calib quant Quantify this compound (Peak Area vs. Conc.) calib->quant

Workflow for this compound quantification using HPLC-UV.
Detailed Experimental Protocol

A. Sample Preparation (SPE-HPLC Method)[3]

  • Accurately weigh the powdered herbal material.

  • Perform solvent extraction (e.g., using methanol (B129727) or an ethanol-water mixture).

  • Filter the extract to remove particulate matter.

  • For purification, pass the extract through a cation exchange Solid Phase Extraction (SPE) column.

  • Wash the column and elute the analyte.

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase.

B. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent like methanol or chloroform.[4]

  • Perform serial dilutions from the stock solution to prepare working standards for the calibration curve within the desired linear range (e.g., 20-120 µg/mL).[2]

C. Chromatographic Conditions[1][3]

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis Detector.

  • Column: Phenomenex C18 or equivalent (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Method 1: Isocratic elution with Acetonitrile : Phosphate Buffer (15:85 v/v).[1]

    • Method 2: Isocratic elution with Acetonitrile : 0.01 mol/L Sodium Heptanesulfonate and 0.02 mol/L KH₂PO₄ (pH adjusted to 2.8) (21:79 v/v).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 262-264 nm.[1][3]

  • Column Temperature: 30 °C.[3]

  • Injection Volume: Typically 10-20 µL.

D. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous quantification of multiple components in complex herbal mixtures. It is valued for its simplicity, high throughput, and sensitivity.[5]

Quantitative Data Summary
ParameterMethod 1[6]Method 2[7]
Linearity Range Not Specified100-1000 ng/spot
Correlation Coefficient (r) Not Reported>0.998
Limit of Detection (LOD) 2.2 ng/spot5.26–7.30 ng/spot
Limit of Quantification (LOQ) 9.2 ng/spot15.94–22.14 ng/spot
Accuracy (% Recovery) 96.95% - 99.48%99.18–100.21%
Precision (%RSD) < 1% (Inter/Intra-day)0.36–2.22%
Detection Wavelength 264 nm & 306 nm300 nm
Rf Value 0.420.29 ± 0.03

Experimental Workflow: HPTLC Analysis

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Development & Detection cluster_data Data Processing sample Prepare Herbal Extract spot Apply Sample & Standard Bands to HPTLC Plate sample->spot develop Develop Plate in Mobile Phase spot->develop dry Air Dry the Plate develop->dry scan Densitometric Scanning (e.g., UV 254 nm or 300 nm) dry->scan peaks Obtain Peak Data (Rf and Area) scan->peaks calib Generate Calibration Curve (Area vs. Amount) peaks->calib quant Quantify this compound in Sample calib->quant LCMSMS_Logic sample Sample with This compound Mixture lc LC Separation (Isolates this compound by Retention Time) sample->lc esi Ionization (ESI+) [M] -> [M+H]+ lc->esi Eluent q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 395.3) esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) [M+H]+ -> Fragments q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 324.3) q2->q3 detector Detector Measures Product Ion Intensity q3->detector result Specific & Sensitive Quantification detector->result

References

A Step-by-Step Guide to Brucine-Mediated Kinetic Resolution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a crucial technique in stereochemistry for the separation of racemic mixtures into their constituent enantiomers. One of the classical and effective methods for achieving this is through the use of a chiral resolving agent to form diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional laboratory techniques. Brucine, a readily available and optically active alkaloid, has long been employed as a resolving agent for racemic acids and other chiral compounds.

This document provides a detailed, step-by-step guide to performing a this compound-mediated kinetic resolution, using the resolution of racemic mandelic acid as a model system. The principles and protocols outlined here can be adapted for the resolution of other racemic acids and compounds capable of forming salts with this compound.

Principle of this compound-Mediated Kinetic Resolution

The fundamental principle behind this technique lies in the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts. Since diastereomers have distinct physical properties, such as solubility, they can be separated by methods like fractional crystallization.[1][2][3][4][5][6][7][8]

The process can be summarized in the following key stages:

  • Diastereomeric Salt Formation: The racemic acid (e.g., (±)-mandelic acid) is reacted with an equimolar amount of (-)-brucine in a suitable solvent. This results in the formation of two diastereomeric salts: ((+)-mandelic acid)-((-)-brucine) and ((-)-mandelic acid)-((-)-brucine).

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The other diastereomeric salt will remain dissolved in the mother liquor.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. Further purification can be achieved by recrystallization to enhance the diastereomeric excess.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to break the salt and liberate the optically pure enantiomer of the acid.

  • Recovery of the Resolving Agent: The this compound can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

  • Analysis of Enantiomeric Excess: The optical purity of the resolved enantiomer is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Experimental Protocols

This section details the experimental procedures for the kinetic resolution of racemic mandelic acid using this compound.

Materials and Equipment
  • Racemic mandelic acid

  • This compound (anhydrous)

  • Methanol (B129727)

  • Acetone

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Chloroform (B151607) or other suitable organic solvent for extraction

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer and stir bars

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

  • Chiral HPLC system with a suitable chiral column

  • Polarimeter

Step 1: Formation of Diastereomeric Salts
  • In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 200 mL of methanol.

  • In a separate flask, dissolve 39.4 g (0.1 mol) of anhydrous this compound in 200 mL of methanol. Gentle warming may be required to facilitate dissolution.

  • Combine the two solutions and heat the mixture to boiling for 15-30 minutes.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (-)-mandelic acid-(-)-brucine salt, will start to crystallize.

  • To promote further crystallization, the flask can be placed in an ice bath for 1-2 hours.

Step 2: Fractional Crystallization and Purification
  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the purity of the diastereomeric salt, it can be recrystallized. Dissolve the crystals in a minimal amount of hot methanol, and then allow the solution to cool slowly to induce recrystallization. Repeat this process until a constant melting point or optical rotation is achieved.

Step 3: Liberation of the Enantiomerically Enriched Mandelic Acid
  • Suspend the purified diastereomeric salt in 100 mL of water.

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 2 M HCl) dropwise until the solution becomes acidic (pH ~1-2). This will break the salt, precipitating the mandelic acid.

  • Cool the mixture in an ice bath to ensure complete precipitation of the mandelic acid.

  • Collect the solid mandelic acid by vacuum filtration and wash it with a small amount of cold water.

  • The resulting solid is the enantiomerically enriched mandelic acid (typically (-)-mandelic acid). The yield and enantiomeric excess should be determined.

Step 4: Recovery of this compound
  • The acidic filtrate from Step 3 contains the this compound hydrochloride salt.

  • To recover the this compound, carefully add a solution of sodium hydroxide (e.g., 2 M NaOH) to the filtrate until the solution is basic (pH ~10-12).

  • The free base of this compound will precipitate out of the solution.

  • Extract the this compound into an organic solvent such as chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain the recovered this compound.

Step 5: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved mandelic acid can be determined using chiral HPLC.

  • Sample Preparation: Prepare a standard solution of the resolved mandelic acid in the mobile phase.

  • HPLC Conditions:

    • Column: A suitable chiral stationary phase, such as a Chiralpak® column, is required for the separation of mandelic acid enantiomers.[1][2][9][10][11]

    • Mobile Phase: A common mobile phase for the separation of mandelic acid enantiomers is a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA). The exact ratio may need to be optimized for the specific column used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize hypothetical quantitative data for a typical this compound-mediated resolution of mandelic acid. Actual results may vary depending on the specific experimental conditions.

Table 1: Diastereomeric Salt Formation and Fractional Crystallization

ParameterValue
Racemic Mandelic Acid15.2 g (0.1 mol)
This compound39.4 g (0.1 mol)
Solvent (Methanol)400 mL
Yield of Crude Diastereomeric Salt~25 g
Yield after one Recrystallization~20 g

Table 2: Recovery and Analysis of (-)-Mandelic Acid

ParameterValue
Yield of (-)-Mandelic Acid~6.5 g (85% of theoretical for one enantiomer)
Melting Point132-134 °C (literature: 133 °C)
Specific Rotation [α]D-157° (c=1, water)
Enantiomeric Excess (from HPLC)>98%

Table 3: this compound Recovery

ParameterValue
Recovered this compound~35 g (~89% recovery)

Mandatory Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow of the this compound-mediated kinetic resolution process.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation and Recovery cluster_3 Step 4: Analysis Racemic Mandelic Acid\n(R- and S-enantiomers) Racemic Mandelic Acid (R- and S-enantiomers) Diastereomeric Salts\n(R,S- and S,S-salts) Diastereomeric Salts (R,S- and S,S-salts) Racemic Mandelic Acid\n(R- and S-enantiomers)->Diastereomeric Salts\n(R,S- and S,S-salts) + this compound in Solvent This compound\n(S-enantiomer) This compound (S-enantiomer) This compound\n(S-enantiomer)->Diastereomeric Salts\n(R,S- and S,S-salts) Crystallization Crystallization Diastereomeric Salts\n(R,S- and S,S-salts)->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomer\n(Crystals) Less Soluble Diastereomer (Crystals) Filtration->Less Soluble Diastereomer\n(Crystals) More Soluble Diastereomer\n(Mother Liquor) More Soluble Diastereomer (Mother Liquor) Filtration->More Soluble Diastereomer\n(Mother Liquor) Acidification (HCl) Acidification (HCl) Less Soluble Diastereomer\n(Crystals)->Acidification (HCl) Pure Enantiomer\n(e.g., S-Mandelic Acid) Pure Enantiomer (e.g., S-Mandelic Acid) Acidification (HCl)->Pure Enantiomer\n(e.g., S-Mandelic Acid) Recovered this compound Recovered this compound Acidification (HCl)->Recovered this compound + Base & Extraction Extraction Extraction Chiral HPLC Chiral HPLC Pure Enantiomer\n(e.g., S-Mandelic Acid)->Chiral HPLC Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC->Enantiomeric Excess (ee)

Caption: Workflow of this compound-mediated kinetic resolution.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key experimental steps.

G A 1. Dissolve Racemic Acid and this compound in Solvent B 2. Heat to Form Diastereomeric Salts A->B C 3. Cool to Crystallize Less Soluble Salt B->C D 4. Filter to Separate Crystals and Mother Liquor C->D E 5. Acidify Crystals to Precipitate Pure Enantiomer D->E Crystals G 7. Basify Mother Liquor to Recover this compound D->G Mother Liquor F 6. Filter and Dry Pure Enantiomer E->F I 9. Analyze Enantiomeric Excess by Chiral HPLC F->I H 8. Extract and Evaporate to Isolate this compound G->H

Caption: Key experimental steps in the process.

Troubleshooting and Key Considerations

  • Solvent Choice: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. Alcohols like methanol and ethanol (B145695) are commonly used.

  • Purity of this compound: The use of high-purity, anhydrous this compound is essential for obtaining accurate and reproducible results.

  • Cooling Rate: Slow and controlled cooling during crystallization generally leads to the formation of larger and purer crystals.

  • Recrystallization: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess. The purity should be monitored at each step by measuring the melting point or optical rotation.

  • Incomplete Resolution: If the separation is not efficient, it may be due to the similar solubilities of the diastereomeric salts in the chosen solvent. Screening different solvents or solvent mixtures is recommended.

  • Recovery of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. It can also be recovered by evaporating the solvent, liberating the acid with a strong acid, and then performing a similar resolution with a different chiral resolving agent (e.g., a chiral amine that preferentially crystallizes with the other enantiomer).

Conclusion

This compound-mediated kinetic resolution is a powerful and well-established method for the separation of racemic acids. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can effectively implement this technique to obtain enantiomerically pure compounds, a critical step in the development of chiral drugs and other advanced materials. Careful optimization of reaction conditions and purification steps is key to achieving high yields and excellent enantiomeric purity.

References

Application of Brucine in the Chiral Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The resolution of racemic mixtures of non-steroidal anti-inflammatory drugs (NSAIDs) is of significant pharmaceutical importance, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or contribute to undesirable side effects. Brucine, a naturally occurring chiral alkaloid, serves as an effective resolving agent for acidic compounds like NSAIDs. The fundamental principle behind this application lies in the formation of diastereomeric salts.

When a racemic mixture of an NSAID, which consists of equal amounts of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral base such as (-)-brucine, a pair of diastereomeric salts is formed: [(S)-NSAID-(-)-brucine] and [(R)-NSAID-(-)-brucine]. Unlike enantiomers, diastereomers exhibit different physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.

Following the separation of the diastereomers, the individual enantiomers of the NSAID can be recovered by treating the separated salts with an acid to break the ionic bond, thereby liberating the pure (S)- or (R)-NSAID and the resolving agent. The selection of an appropriate solvent system is crucial for achieving efficient separation, as it must maximize the solubility difference between the two diastereomeric salts.

This method has been successfully applied to various profens, a major class of NSAIDs. For instance, while specific protocols using this compound are proprietary or less commonly published in detail, the principle is analogous to the resolution of ketoprofen (B1673614) using cinchonidine (B190817), another cinchona alkaloid, which has yielded the desired (S)-enantiomer with high enantiomeric purity. Similarly, ibuprofen (B1674241) has been effectively resolved using other chiral amines like (S)-(-)-α-methylbenzylamine. The data from such resolutions provide a benchmark for the expected efficiency of this compound in similar applications.

The success of the resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee), which is a measure of its purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable analytical technique for determining the enantiomeric excess of the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data from the chiral resolution of common NSAIDs using chiral amines, illustrating the typical efficiencies that can be expected when applying similar principles with this compound.

NSAIDChiral Resolving AgentSolvent SystemYield of Desired EnantiomerEnantiomeric Excess (ee) of Desired EnantiomerReference
Ketoprofen CinchonidineEthyl acetate (B1210297) / Methanol (B129727)31% (after recrystallization)97% (S-ketoprofen)[1][2]
Ibuprofen (S)-(-)-α-methylbenzylamine & KOHMethanol / Water95% (recovery from salt)80% (S-ibuprofen)[3]
Ibuprofen (S)-(-)-α-phenylethylamineEthanolNot specified>95% (S-ibuprofen)[4]

Experimental Protocols

General Protocol for the Chiral Resolution of an NSAID using this compound

This protocol outlines the general steps for the diastereomeric salt crystallization of a racemic NSAID with this compound.

Materials:

  • Racemic NSAID (e.g., ibuprofen, ketoprofen)

  • (-)-Brucine

  • Anhydrous solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper

  • Standard laboratory glassware (flasks, beakers, funnel, etc.)

  • Heating mantle and stirrer

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic NSAID in a suitable anhydrous solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of (-)-brucine in the same solvent, also with gentle heating.

    • Slowly add the this compound solution to the NSAID solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor, which is enriched in the other diastereomer, can be concentrated and cooled to yield a second crop of crystals, or the solvent can be evaporated and the residue treated to recover the other enantiomer.

    • To improve the purity of the isolated diastereomer, recrystallize the collected crystals from a fresh portion of the hot solvent.

  • Liberation of the Enantiomerically Pure NSAID:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add 2M HCl with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate of the NSAID and the nitrogen atoms of this compound, breaking the salt.

    • Extract the liberated NSAID into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched NSAID.

  • Determination of Enantiomeric Excess:

    • Analyze the final product using chiral HPLC to determine its enantiomeric excess.

Example Protocol: Resolution of Ketoprofen (adapted using Cinchonidine as an analogue for this compound)

This protocol is based on a documented procedure for the resolution of ketoprofen using cinchonidine and illustrates the practical application of the general principles.

Materials:

  • Racemic ketoprofen (115 g, 0.59 mol)

  • Cinchonidine (155 g, 0.53 mol)

  • Ethyl acetate (2.8 L)

  • Methanol (280 mL)

  • 10% Aqueous HCl

  • Ether

  • Anhydrous MgSO₄

Procedure:

  • Formation and Crystallization of the Diastereomeric Salt:

    • Add cinchonidine to a solution of racemic ketoprofen in ethyl acetate with vigorous stirring at 50-60°C.[1][2]

    • Dilute the mixture with methanol and cool to 35°C.[1][2]

    • Optionally, seed with a small crystal of the desired diastereomeric salt to induce crystallization.

    • Stir the mixture at room temperature for 16 hours and then at 0°C for 5-6 hours.[1][2]

    • Filter the precipitated diastereomeric salt, wash with ethyl acetate and then with ether, and dry under vacuum. This yields a salt enriched in the (S)-ketoprofen enantiomer.[1][2]

    • A single recrystallization from an ethyl acetate/methanol mixture (10:1) can afford a salt of 97% enantiomerically pure S-ketoprofen.[1]

  • Isolation of (S)-(+)-Ketoprofen:

    • Dissolve the purified salt in 10% aqueous HCl.[1]

    • Extract the mixture with several portions of ether.[1]

    • Combine the ether extracts and wash with an additional portion of aqueous HCl.[1]

    • Dry the organic layer with anhydrous MgSO₄.[1]

    • Remove the solvent in vacuo to yield (S)-ketoprofen with an enantiomeric purity of approximately 97%.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_recovery Recovery & Analysis racemic_nsaid Racemic NSAID Solution mixing Mixing & Diastereomer Formation racemic_nsaid->mixing This compound This compound Solution This compound->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in soluble diastereomer) filtration->mother_liquor crystals Crystals (Enriched in insoluble diastereomer) filtration->crystals acidification Acidification (HCl) crystals->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer hplc Chiral HPLC Analysis pure_enantiomer->hplc

Caption: General workflow for the chiral resolution of NSAIDs using this compound.

Logical_Relationship racemic_nsaid Racemic NSAID ((R)-NSAID + (S)-NSAID) diastereomers Mixture of Diastereomeric Salts ([(R)-NSAID-(-)-Brucine] + [(S)-NSAID-(-)-Brucine]) racemic_nsaid->diastereomers This compound Chiral Resolving Agent ((-)-Brucine) This compound->diastereomers separation Separation based on Differential Solubility diastereomers->separation diastereomer1 Diastereomer 1 (e.g., less soluble) separation->diastereomer1 diastereomer2 Diastereomer 2 (e.g., more soluble) separation->diastereomer2 enantiomer1 Pure Enantiomer 1 ((R)-NSAID or (S)-NSAID) diastereomer1->enantiomer1 enantiomer2 Pure Enantiomer 2 ((S)-NSAID or (R)-NSAID) diastereomer2->enantiomer2

Caption: Logical relationship in diastereomeric salt formation and resolution.

References

Troubleshooting & Optimization

Optimizing Brucine Concentration for Chiral Resolution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of brucine in chiral resolution experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful separation of enantiomers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chiral resolution of acidic compounds using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to the racemic acid?

A1: The optimal molar ratio of this compound to the racemic acid is a critical parameter that often requires empirical determination. A common starting point is a 1:1 molar ratio. However, ratios ranging from 0.5 to 1.0 equivalents of this compound per equivalent of racemic acid are frequently explored to find the best balance between yield and enantiomeric excess.[1] For some resolutions, using a sub-stoichiometric amount of the resolving agent can improve selectivity.[1]

Q2: I am not observing any crystal formation after adding this compound and cooling the solution. What should I do?

A2: The absence of crystallization can be due to several factors:

  • High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the chosen solvent.

  • Insufficient Supersaturation: The concentration of the salts may be too low to initiate crystallization.

  • Inhibition of Nucleation: Impurities can sometimes hinder the formation of crystal nuclei.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents of varying polarities.[2][3][4]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[2]

  • Anti-Solvent Addition: Gradually add a solvent in which the salts are less soluble (an anti-solvent) to induce precipitation.[2]

  • Lower Crystallization Temperature: Reducing the temperature can decrease the solubility of the salts.[2]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt.[2][5]

Q3: My product is "oiling out" instead of crystallizing. How can I resolve this?

A3: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt.

Troubleshooting Steps:

  • Dilute the Solution: Add more solvent to reduce the concentration.[5]

  • Slower Cooling: Employ a very slow and controlled cooling process.[5]

  • Change Solvent: Use a solvent in which the salt is slightly more soluble or a co-solvent system.[6]

  • Increase Agitation: Gentle stirring can sometimes promote crystallization from an oil.

Q4: The enantiomeric excess (ee) of my resolved acid is low. How can I improve it?

A4: Low enantiomeric excess indicates poor differentiation in the crystallization of the two diastereomeric salts.

Troubleshooting Steps:

  • Optimize Molar Ratio: Systematically vary the molar ratio of this compound to the racemic acid.

  • Solvent Optimization: The choice of solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts.[3][4]

  • Controlled Cooling: A slower cooling rate often leads to higher purity crystals.[4]

  • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly improve the enantiomeric excess.[7]

Q5: The yield of my desired enantiomer is low. What are the potential causes and solutions?

A5: Low yield can be attributed to the desired diastereomeric salt having significant solubility in the mother liquor or co-precipitation of the undesired diastereomer.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired salt and consider lowering the final crystallization temperature.[3][6]

  • Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall yield.[6]

  • Optimize Stoichiometry: Ensure the molar ratio of this compound is optimized for maximum precipitation of the desired salt.[3]

Data Presentation: Optimizing this compound Concentration and Other Parameters

The following tables summarize key quantitative data for the chiral resolution of various racemic acids using this compound and other resolving agents. This data is intended to serve as a starting point for experimental design.

Table 1: Molar Ratios of this compound to Racemic Acid and Resulting Enantiomeric Excess (ee) and Yield

Racemic AcidThis compound:Acid Molar RatioSolventTemperature ProfileYield (%)Enantiomeric Excess (ee) (%)Reference
Thiele's Acid2:1MethanolRecrystallized three timesN/A>99[7][8]
Racemic Ibuprofen0.5:1 (with 0.5 eq. KOH)Ethyl AcetateCooling crystallization7180 (de)[9]
N/A0.5 - 1.0N/AN/AVariesVaries[1]

Note: "de" refers to diastereomeric excess.

Table 2: Solvent Effects on Chiral Resolution

Racemic AcidResolving AgentSolventOutcomeReference
Hydroxycarboxylic Acids(-)-ADPETetrahydrofuran (THF)High resolution efficiency[10]
Hydroxycarboxylic Acids(-)-ADPEn-PropanolChirality switching observed[10]
Racemic Ibuprofen(S)-(-)-α-methylbenzylamineEthyl AcetateOptimal yield and de[9]
Thiele's AcidThis compoundMethanolSuccessful resolution[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to chiral resolution using this compound.

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid using this compound

  • Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone) with heating. The choice of solvent is critical and may require screening.[3][4]

  • Addition of this compound: In a separate flask, dissolve the desired molar equivalent of this compound (typically 0.5 to 1.0 equivalent) in the same solvent, also with heating.

  • Salt Formation: Slowly add the hot this compound solution to the hot solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. A slow cooling rate is crucial for obtaining high-purity crystals.[4][5] Further cooling in an ice bath or refrigerator may be necessary to maximize the yield.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the enantiomeric purity, recrystallize the isolated diastereomeric salt from a suitable solvent.[7]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and a strong base (e.g., NaOH) to neutralize the this compound.

  • Extraction: Extract the liberated enantiomer with an appropriate organic solvent.

  • Purification and Analysis: Dry the organic extracts, evaporate the solvent, and determine the yield and enantiomeric excess of the resolved acid using techniques such as chiral HPLC or polarimetry.

Visualizations

Diagram 1: General Workflow for Chiral Resolution using this compound

G cluster_prep Preparation cluster_resolution Resolution cluster_isolation Isolation & Analysis racemic_acid Racemic Acid in Solution salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation This compound This compound in Solution This compound->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Filtrate liberation Liberation of Enantiomer less_soluble_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analysis Analysis (ee, Yield) pure_enantiomer->analysis

Caption: General workflow for chiral resolution using this compound.

Diagram 2: Troubleshooting Logic for No Crystallization

G start No Crystallization Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration (Evaporate Solvent) check_supersaturation->increase_concentration No add_antisolvent Add Anti-Solvent check_supersaturation->add_antisolvent No check_nucleation Are nucleation sites present? check_supersaturation->check_nucleation Yes increase_concentration->check_nucleation add_antisolvent->check_nucleation induce_nucleation Induce Nucleation (Scratch/Seed) check_nucleation->induce_nucleation No check_solvent Is the solvent appropriate? check_nucleation->check_solvent Yes success Crystallization induce_nucleation->success screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_solvent->success Yes screen_solvents->success

Caption: Troubleshooting decision tree for no crystallization.

References

Troubleshooting low yield in brucine-based crystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting brucine-based crystallization. This guide provides detailed answers to frequently asked questions (FAQs) and protocols to help researchers, scientists, and drug development professionals optimize their chiral resolution experiments and overcome common challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no crystals at all. What are the first things I should check?

A low or non-existent yield is a common issue in diastereomeric salt crystallization. The problem often lies in one of three key areas: the solvent system, the concentration of the solution, or the temperature profile.[1]

Initial Checks & Corrective Actions:

  • Solvent Selection: The ideal solvent must exhibit a significant difference in solubility between the two diastereomeric salts.[1][2] If the desired salt is too soluble, it will not precipitate effectively, leading to low yield. A systematic solvent screen is the most effective way to identify the optimal solvent.[2]

  • Concentration: Your solution might be undersaturated (too dilute).[1] Crystallization requires a supersaturated solution to initiate nucleation and crystal growth. Try increasing the concentration by carefully evaporating some of the solvent.[3][4] Conversely, a solution that is too concentrated can lead to rapid precipitation or "oiling out."[1]

  • Temperature and Cooling: Temperature directly impacts solubility. Ensure you are cooling the solution to a low enough temperature to induce crystallization of the less soluble diastereomer.[1][3] The rate of cooling is also critical; a slow, controlled cooling profile often yields purer crystals in higher yield.[2]

Q2: My product is "oiling out" or forming an amorphous solid instead of crystals. What causes this and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][3] This is often due to excessively high supersaturation, impurities, or a solvent in which the salt's melting point is below the solution temperature.[1]

Troubleshooting Steps:

  • Reduce Supersaturation: Use a more dilute solution or slow down the cooling rate significantly.[3] If using an anti-solvent, add it much more slowly and potentially at a higher temperature.[3]

  • Adjust Temperature: Gently heat the solution to redissolve the oil, then cool it down very slowly to give the molecules time to arrange into an ordered crystal lattice.[1]

  • Change Solvent: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the salts, as this can help stabilize the crystal lattice.[3]

  • Seeding: Introduce a small seed crystal of the desired diastereomeric salt into the supersaturated solution to provide a template for proper crystal growth.[1][3]

Q3: The purity (diastereomeric excess) of my crystallized salt is low. How can I improve it?

Low purity indicates that the undesired diastereomer is co-precipitating with the desired product. This happens when the solubility difference between the two diastereomeric salts is not large enough under the chosen conditions.

Strategies to Enhance Purity:

  • Optimize Solvent and Temperature: Re-evaluate your solvent system to find one that maximizes the solubility difference between the diastereomers.[2] Fine-tuning the final crystallization temperature can also improve selectivity.

  • Controlled Cooling: Employ a slower, more controlled cooling ramp. Rapid cooling can trap impurities within the crystal lattice.[5]

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor from the crystal surfaces.[1]

  • Recrystallization: While it may lead to some yield loss, recrystallizing the product is a common and effective technique for improving purity.[1] Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly.

Q4: I've optimized the solvent, temperature, and concentration, but the yield is still below 50%. What advanced strategies can I employ?

When a theoretical maximum yield of 50% is a limiting factor, more advanced techniques can be used to potentially achieve yields approaching 100%.

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique is applicable when the undesired diastereomer in the solution can epimerize (racemize) back to the desired, less soluble diastereomer.[2][3] As the desired diastereomer crystallizes, the equilibrium in the solution shifts to form more of it, driving the reaction forward. This dynamic process requires conditions that facilitate in-situ racemization.[3][6]

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be isolated, racemized in a separate step, and then recycled back into the process, improving the overall process yield.[3]

Data Presentation

Table 1: Illustrative Solvent Screening for this compound-Based Resolution

The goal of a solvent screen is to identify a system where the solubility of the desired diastereomeric salt (e.g., Salt A) is low, while the solubility of the undesired salt (Salt B) is high. This maximizes the differential and, therefore, the resolution efficiency.

Solvent SystemPolaritySolubility of Salt A (Desired)Solubility of Salt B (Undesired)Theoretical Yield & Purity
MethanolHighHighHighLow Yield / Low Purity
EthanolMedium-HighModerateHighGood Yield / Good Purity
AcetoneMediumLowModerateExcellent Yield / High Purity
Ethyl AcetateMedium-LowLowLowLow Yield / Low Purity
TolueneLowVery LowVery LowLow Yield / Co-precipitation

Note: Data is illustrative. Actual solubilities must be determined experimentally.

Table 2: Effect of Cooling Profile on Yield and Purity

A controlled cooling profile is critical for achieving high yield and purity.[2]

ParameterProfile 1: Crash CoolProfile 2: Slow CoolProfile 3: Stepwise Cool
Cooling Rate >10°C / min0.1°C / min1°C/min to intermediate T, hold, then 0.2°C/min
Description Solution placed directly in ice bathSolution cooled slowly in a dewar or programmable bathCombines faster initial cooling with a slower growth phase
Typical Yield ModerateHighVery High
Typical Purity Low (impurities trapped)HighVery High
Crystal Size Small, often needlesLarge, well-definedLarge, well-defined

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic Racemic Acid (R-Acid + S-Acid) salts Mixture of Diastereomeric Salts (R-Acid)-(-)-Brucine (S-Acid)-(-)-Brucine racemic->salts + This compound Chiral Resolving Agent (-)-Brucine This compound->salts crystallization Fractional Crystallization (Based on different solubilities) salts->crystallization salt_S Insoluble Salt Crystallizes (S-Acid)-(-)-Brucine crystallization->salt_S Solid Phase salt_R Soluble Salt in Mother Liquor (R-Acid)-(-)-Brucine crystallization->salt_R Liquid Phase acid_S Pure S-Enantiomer salt_S->acid_S + Acid brucine_S Recovered (-)-Brucine salt_S->brucine_S Liberates acid_R Pure R-Enantiomer salt_R->acid_R + Acid brucine_R Recovered (-)-Brucine salt_R->brucine_R Liberates G start Low or No Yield Observed q_solvent Is the solvent optimal? (Large solubility difference) start->q_solvent q_conc Is the concentration correct? (Supersaturated) q_solvent->q_conc Yes a_solvent Perform Solvent Screen (Vary polarity & H-bonding) q_solvent->a_solvent No q_cooling Is the cooling profile adequate? q_conc->q_cooling Yes a_conc Increase Concentration or Add Anti-solvent q_conc->a_conc No q_oil Product 'oiling out'? q_cooling->q_oil Yes a_cooling Decrease Final Temperature & Slow Cooling Rate q_cooling->a_cooling No a_induce Induce Crystallization (Seeding or Scratching) q_oil->a_induce No a_oil Reduce Supersaturation (Dilute / Slower Cooling) q_oil->a_oil Yes a_solvent->q_conc a_conc->q_cooling a_cooling->q_oil a_oil->a_induce G start Start: Prepare Stock Solutions - Racemic Mixture - this compound step1 Step 1: Aliquot Dispense racemic mixture and this compound (1:1 molar ratio) into an array of vials. start->step1 step2 Step 2: Add Solvents Add a different test solvent (or solvent mixture) to each vial. step1->step2 step3 Step 3: Dissolution Heat and agitate all vials until the solids are completely dissolved. step2->step3 step4 Step 4: Controlled Cooling Allow vials to cool slowly and undisturbed to room temperature, then cool further (e.g., 4°C). step3->step4 step5 Step 5: Observation & Analysis Visually inspect for crystal formation. Isolate solid by filtration. Analyze yield and diastereomeric excess (chiral HPLC). step4->step5 end End: Select Optimal Solvent Solvent providing highest yield and purity. step5->end

References

Technical Support Center: Brucine Removal from Resolved Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolution. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual brucine from resolved enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual this compound essential after chiral resolution?

Complete removal of this compound, a toxic alkaloid, is critical for several reasons:

  • Toxicity: this compound is highly toxic and can have severe physiological effects, including muscle spasms and convulsions. Its presence is unacceptable in any product intended for therapeutic use.[1][2][3]

  • Downstream Reaction Interference: As a chiral base, residual this compound can interfere with subsequent stereospecific reactions, potentially acting as an unwanted catalyst or base and compromising the stereochemical integrity of the final product.

  • Analytical Interference: this compound can interfere with the analytical characterization of the final product, complicating techniques like NMR spectroscopy and chromatography.

  • Regulatory Compliance: For pharmaceutical applications, regulatory agencies mandate strict limits on impurities. The presence of a toxic resolving agent like this compound would prevent regulatory approval.

Q2: What are the primary methods for removing residual this compound from a resolved enantiomer?

The most common and effective methods rely on the basic nature of this compound. These include:

  • Acid-Base Extraction: This is the most widely used technique. It involves breaking the diastereomeric salt with a base to liberate the desired enantiomer and this compound, followed by a series of extractions to separate them based on their differing solubilities in aqueous and organic phases.[4][5][6]

  • Recrystallization: This method can be used to purify the final enantiomer product. By choosing a solvent in which the enantiomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while this compound remains soluble, pure crystals of the enantiomer can be obtained.[7][8]

  • Chromatography: Techniques like flash column chromatography can be employed to separate the enantiomer from this compound based on their different affinities for the stationary phase. While effective, this is often used for smaller scales or as a final polishing step. Chiral HPLC is primarily an analytical tool to confirm removal and determine enantiomeric purity.[9][10]

Q3: How can I confirm that all residual this compound has been removed from my sample?

Several analytical techniques can be used to detect and quantify trace amounts of this compound. The choice of method depends on the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying this compound. A standard curve can be generated using a pure this compound sample to determine its concentration in the final product.[11][12]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The proton NMR spectrum of this compound has characteristic peaks. Comparing the spectrum of the final product to that of a pure this compound standard can reveal its presence. ¹H-NMR can also be used for quantitative analysis (qNMR).[13]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method. By spotting the sample alongside a this compound standard on a TLC plate, its presence can be visually confirmed under UV light or with an appropriate staining agent.[14]

Troubleshooting Guides

Problem 1: My final product is still contaminated with this compound after acid-base extraction.
Potential Cause Recommended Solution
Incomplete Salt Cleavage Ensure a sufficient stoichiometric excess of the acid or base used to break the diastereomeric salt. Increase the reaction time or temperature if necessary.
Insufficient Number of Extractions Increase the number of aqueous washes (typically with dilute acid to protonate and extract the basic this compound). Perform at least 3-5 extractions.
Improper pH of Aqueous Layer Check the pH of the aqueous layer during the acid wash. It should be sufficiently acidic (pH 1-2) to ensure the this compound is protonated and thus water-soluble.
Emulsion Formation An emulsion between the organic and aqueous layers can trap impurities. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.[15]
Problem 2: I am experiencing low yield of my desired enantiomer.
Potential Cause Recommended Solution
Product Loss in Aqueous Layers Your desired enantiomer may have some solubility in the aqueous phase. To minimize this, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]
Incomplete Precipitation If the final step involves precipitating your enantiomer from solution, ensure the pH is adjusted correctly for minimal solubility. Cooling the solution in an ice bath can also maximize precipitation.
Premature Crystallization The desired enantiomer may have precipitated along with the this compound salt during the initial separation. Ensure the correct solvents and temperatures are used to maximize the solubility difference between the diastereomeric salts.[16]
Problem 3: An oil formed instead of a solid precipitate during the isolation of my enantiomer.

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[16]

Potential Cause Recommended Solution
Solution is too Concentrated The concentration of your enantiomer is too high, leading to supersaturation. Add more of the anti-solvent (the solvent in which it is insoluble) or dilute with the primary solvent and re-precipitate.
Cooling Rate is too Fast Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Inappropriate Solvent System The chosen solvent system may not be suitable for crystallization. Experiment with different solvent or anti-solvent combinations.

Experimental Protocols & Data

Protocol 1: General Acid-Base Extraction to Remove this compound

This protocol assumes the resolution of a racemic acid (R-COOH/S-COOH) using this compound, where the (S-COOH)·(this compound) salt was less soluble and has been isolated.

  • Dissolution: Dissolve the isolated diastereomeric salt in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Liberation of Enantiomer and this compound: Transfer the solution to a separatory funnel and wash with a strong base solution (e.g., 1-2 M NaOH). This deprotonates the carboxylic acid, making it a water-soluble carboxylate salt, and ensures the this compound is in its free base form in the organic layer.

  • Separation: Separate the aqueous layer (containing the desired enantiomer salt) from the organic layer (containing the this compound).

  • This compound Removal from Organic Layer: Wash the organic layer two more times with the base solution to ensure all the desired enantiomer has been extracted into the aqueous phase. The organic layer containing this compound can be set aside for recovery or disposal.

  • Isolation of Enantiomer: Combine all aqueous layers. Cool the solution in an ice bath and acidify with a strong acid (e.g., 2-6 M HCl) until the pH is ~1-2. The desired enantiomer (S-COOH) will now be protonated and should precipitate out of the aqueous solution.

  • Collection: Collect the purified enantiomer crystals by vacuum filtration, wash with cold water, and dry thoroughly.[6][16]

Data Presentation

Table 1: Comparison of this compound Removal Methods

Method Principle Typical Scale Pros Cons
Acid-Base Extraction Difference in solubility of ionized vs. neutral forms in aqueous/organic phases.[4] Milligram to multi-gram High capacity, cost-effective, scalable. Can be labor-intensive, potential for emulsions.
Recrystallization Difference in solubility between the enantiomer and this compound in a given solvent.[7] Milligram to multi-gram Can yield very high purity, good for final polishing. Yield can be lower, requires careful solvent selection.

| Column Chromatography | Differential partitioning between a stationary and mobile phase.[10] | Microgram to gram | High resolution, can separate complex mixtures. | Lower capacity, solvent-intensive, can be costly. |

Table 2: Analytical Techniques for Purity Assessment

Technique Limit of Detection (LOD) for this compound Information Provided Key Advantage
HPLC Low (ng/mL to µg/mL range)[12] Quantitative, Purity (%) High sensitivity and accuracy.
¹H-NMR Moderate (~0.1-1% by mole) Quantitative, Structural Confirmation Provides structural information on the entire sample.

| TLC | High (~µg range) | Qualitative (Presence/Absence) | Fast, simple, and inexpensive for quick checks. |

Visualizations

experimental_workflow cluster_0 Initial State cluster_1 This compound Removal cluster_2 Analysis & Final Product start Diastereomeric Salt (Enantiomer + this compound) extraction Acid-Base Extraction start->extraction Primary Method analysis Purity Analysis (HPLC, NMR, TLC) extraction->analysis recrystallization Recrystallization recrystallization->analysis Re-analyze analysis->recrystallization If impure product Pure Enantiomer analysis->product If pure

Caption: Workflow for removing this compound and purifying the resolved enantiomer.

troubleshooting_tree q1 Is this compound still present in the final product? a1_yes Increase acid washes Check pH (1-2) Break any emulsions q1->a1_yes Yes a1_no Proceed to Yield Check q1->a1_no No q2 Is the product yield low? a2_yes Back-extract aqueous layers Ensure complete precipitation (pH adjustment, cooling) q2->a2_yes Yes a2_no Process Successful q2->a2_no No q3 Did the product 'oil out'? q3->a2_no No a3_yes Dilute solution Cool slowly Try new solvent system q3->a3_yes Yes a1_no->q2 a2_no->q3

Caption: Schematic of the acid-base extraction process for this compound removal.

References

Technical Support Center: Preventing Brucine Degradation in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with brucine, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation?

A1: this compound, a weak alkaline indole (B1671886) alkaloid, is susceptible to degradation under several conditions. The primary factors include:

  • pH: As a weak base, this compound's stability is significantly influenced by the pH of the solution. It is more stable in neutral to slightly acidic conditions and may degrade in strongly acidic or alkaline environments.

  • Oxidation: The tertiary amine and the indole ring system in this compound's structure are susceptible to oxidation. Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of degradation products, such as this compound N-oxide.[1]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation. It is crucial to protect this compound solutions and solid compounds from light, especially during long-term storage or prolonged experiments.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.

Q2: I am observing a loss of this compound in my samples during analysis. What are the potential causes and how can I troubleshoot this?

A2: Loss of this compound during analysis can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Review Sample Preparation:

    • Solvent Choice: Ensure this compound is fully dissolved. This compound is readily soluble in organic solvents like methanol (B129727), ethanol, and chloroform, but poorly soluble in water.[2][3] For aqueous solutions, consider using a co-solvent or preparing a salt form (e.g., this compound sulfate) which has better aqueous solubility.[4]

    • pH of the Medium: Verify the pH of your sample and mobile phase. If the pH is too high or too low, it can cause on-column or in-solution degradation.

    • Adsorption: this compound, being a basic compound, can adsorb to acidic surfaces of glass vials. Using silanized glass vials or polypropylene (B1209903) vials can minimize this issue.

  • Check HPLC/LC-MS System:

    • Column Compatibility: Ensure the column stationary phase is suitable for alkaloid analysis. A C18 column is commonly used.[5]

    • Mobile Phase: An inappropriate mobile phase pH can lead to poor peak shape and potential degradation. Buffering the mobile phase is often necessary.

    • System Contamination: Active sites in the injector, tubing, or column can lead to analyte loss. A thorough system wash or passivation may be required.

  • Investigate Storage Conditions:

    • Light Exposure: Were the samples protected from light during preparation and while in the autosampler? Use amber vials or cover the autosampler tray.

    • Temperature: Was the autosampler temperature controlled? Degradation can occur even at room temperature over several hours.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the longevity and accuracy of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity organic solvent in which this compound is highly soluble and stable, such as methanol or ethanol. For long-term storage, anhydrous solvents are preferable to minimize hydrolysis.

  • Container: Store stock solutions in amber glass vials with tight-fitting caps (B75204) to protect from light and prevent solvent evaporation. For highly sensitive experiments, using silanized vials is recommended.

  • Storage Temperature: Store stock solutions at -20°C or lower for long-term stability. For daily use, solutions can be kept at 2-8°C, but should be allowed to come to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Appearing in Chromatograms of this compound Samples

Possible Cause: Degradation of this compound into one or more degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a mass spectrometer (MS) detector coupled with your liquid chromatograph (LC) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This compound has a molecular weight of 394.47 g/mol . Common degradation products may include:

    • Oxidation Products: Look for peaks with an m/z corresponding to the addition of one or more oxygen atoms (e.g., M+16 for this compound N-oxide).

    • Hydrolysis Products: While less common for the core structure, hydrolysis of any ester or amide functionalities, if present in a derivative, should be considered.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a pure this compound standard to controlled stress conditions (see Experimental Protocols section below). Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your experimental samples.

  • Optimize Experimental Conditions: Once the degradation pathway is suspected, modify your experimental conditions to minimize it. For example, if oxidation is the issue, de-gas your solvents and blanket your samples with an inert gas. If photodegradation is suspected, protect your samples from light at all stages.

Issue 2: Poor Reproducibility of this compound Quantification

Possible Cause: Inconsistent degradation of this compound across different samples or during the analytical run.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure that all samples and standards are handled identically and for the same duration from preparation to analysis. This includes exposure to light and temperature.

  • Use an Internal Standard: Incorporate a structurally similar and stable internal standard into your analytical method to compensate for variations in sample preparation and instrument response.

  • Evaluate Solution Stability: Perform a solution stability study by analyzing your prepared samples at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping them under the same conditions as your experimental samples (e.g., in the autosampler). This will help you determine the time window within which your samples are stable.

Quantitative Data on this compound Degradation

While specific kinetic data for this compound degradation under all possible experimental conditions is not extensively available in a single source, the following table summarizes the expected stability based on the principles of forced degradation studies and the chemical nature of this compound. The percentage degradation is an approximate value to guide researchers and will vary based on the exact experimental conditions.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation PathwayEstimated Degradation (%)
Acid Hydrolysis 0.1 M HCl60 °C24 hoursPotential hydrolysis of the ether linkages or other susceptible bonds.5 - 15%
Alkaline Hydrolysis 0.1 M NaOH60 °C8 hoursPotential hydrolysis and rearrangement reactions.10 - 25%
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the tertiary amine to N-oxide and potential oxidation of the indole ring.15 - 40%
Thermal Degradation Solid State70 °C48 hoursGeneral decomposition.< 10%
Photodegradation ICH Q1B LightRoom TempPer ICH guidelinesPhotolytic cleavage and rearrangement.10 - 30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of solid this compound in an oven at 70°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photodegradation: Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used as a starting point for the analysis of this compound and its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable low percentage of B, and run a gradient to a high percentage of B to elute all components. An example gradient could be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and/or Mass Spectrometry

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (70°C, solid) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Analysis: - Identify Degradation Products - Determine Degradation % hplc->data

Workflow for forced degradation study of this compound.

degradation_pathways This compound This compound n_oxide This compound N-Oxide This compound->n_oxide Oxidation (e.g., H₂O₂) hydrolysis_products Hydrolysis Products This compound->hydrolysis_products Acid/Base Hydrolysis photo_products Photodegradation Products This compound->photo_products Light (UV/Vis) other_oxidation Other Oxidized Products This compound->other_oxidation Oxidation

Potential degradation pathways of this compound.

This technical support center provides a foundational guide for researchers. It is crucial to adapt these protocols and troubleshooting steps to your specific experimental setup and analytical instrumentation. Always refer to relevant safety data sheets (SDS) when handling this compound and associated chemicals.

References

Overcoming poor separation in brucine-mediated resolutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for brucine-mediated chiral resolutions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges related to poor separation.

Troubleshooting Guide

Poor separation during this compound-mediated resolutions can manifest in several ways. This section addresses the most common issues, their potential causes, and recommended solutions to improve the purity and yield of the desired enantiomer.

Summary of Common Issues and Solutions
Problem Possible Causes Suggested Solutions
Low Diastereomeric Excess (de) / Enantiomeric Excess (ee) 1. Suboptimal solvent choice, leading to a small solubility difference between diastereomers.[1] 2. Rapid cooling, causing co-precipitation and trapping the more soluble diastereomer in the crystal lattice.[1][2] 3. The chosen resolving agent (this compound) may not be effective for the target compound.[2] 4. Incorrect stoichiometry between the racemic compound and this compound.[2]1. Screen a variety of solvents or solvent mixtures to maximize the solubility difference.[1] 2. Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[1] 3. Perform multiple recrystallizations of the diastereomeric salt to enhance purity.[1] 4. If other solutions fail, consider screening alternative chiral resolving agents.[2]
No Crystallization 1. The diastereomeric salts are too soluble in the chosen solvent system.[3] 2. The solution is not sufficiently supersaturated.[3] 3. Lack of nucleation sites to initiate crystal growth.[1]1. Carefully evaporate some of the solvent to increase the concentration.[1] 2. Slowly add an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1][3] 3. Lower the final crystallization temperature.[3] 4. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[1][3]
"Oiling Out" (Formation of a Gum/Oil) 1. The level of supersaturation is too high, causing the solute to separate as a liquid instead of a solid.[1][3] 2. The crystallization temperature is above the melting point of the solvated salt.[3]1. Dilute the solution with more solvent, reheat until the oil dissolves, and attempt a slower recrystallization.[1] 2. Employ a much slower cooling rate.[3] 3. Add any anti-solvent very slowly and ensure proper agitation.[3] 4. Select a different solvent system where crystallization can occur at a temperature well below the salt's melting point.[1]
Low Yield of Desired Diastereomer 1. The desired diastereomeric salt is still too soluble in the mother liquor.[3] 2. The crystallization process was stopped prematurely before reaching its optimal yield.[3]1. Optimize the solvent and temperature to further decrease the solubility of the target salt.[3] 2. Increase the crystallization time to allow the system to fully equilibrate.[2] 3. Recycle the mother liquor. The unwanted enantiomer can often be racemized and reused to improve the overall process yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound-mediated resolution?

This compound is a naturally occurring chiral alkaloid used as a resolving agent.[1][4][5] The process involves reacting a racemic mixture (e.g., a racemic acid) with an enantiomerically pure chiral base like this compound. This reaction forms a mixture of two diastereomeric salts.[6] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6][7] The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, allowing for its isolation and the subsequent liberation of the desired pure enantiomer.[6]

Q2: How critical is the choice of solvent?

The solvent is a critical factor because the success of the separation depends on the difference in solubility between the two diastereomeric salts.[6] An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature.[6] It is common practice to screen solvents with varying polarities to find the optimal system for a given resolution.[6][8]

Q3: How does the cooling rate impact the resolution efficiency?

The cooling rate significantly affects the diastereomeric excess (purity) of the final product.[6] Rapid cooling can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one, resulting in lower purity.[1] A slow and controlled cooling process allows for the system to remain near equilibrium, promoting the selective crystallization of the less soluble diastereomer and yielding a purer product.[2]

Q4: What should I do if my diastereomeric salt "oils out" instead of crystallizing?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase, often due to excessively high supersaturation or a crystallization temperature that is too high.[1][3] To resolve this, you can add more solvent to dilute the solution, reheat to dissolve the oil, and then attempt a much slower cooling and crystallization process.[1] Alternatively, changing the solvent to one in which the salt is slightly more soluble can also prevent oiling out.[1]

Q5: Can the stoichiometry of the resolving agent be adjusted?

Yes, the molar ratio of the racemic compound to the resolving agent can significantly impact the resolution. While an equimolar ratio is a common starting point, this is not always optimal.[2] Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective. In such cases, the separation is based on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer.[3] Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions.[3][9]

Experimental Protocols

General Protocol for this compound-Mediated Resolution of a Racemic Acid

This protocol provides a generalized procedure. Specific quantities, solvents, and temperatures will require optimization for each unique racemic compound.

1. Formation of the Diastereomeric Salt: a. In an Erlenmeyer flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or methanol).[1][5] b. In a separate flask, dissolve this compound (1.0 equivalent) in the same hot solvent.[1] c. Slowly add the hot this compound solution to the hot solution of the racemic acid with constant stirring.[1]

2. Crystallization and Isolation of the Diastereomeric Salt: a. Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[6] b. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath or refrigerator (0-5 °C) for 1-2 hours to maximize precipitation.[1][6] c. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1] d. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1] e. Dry the crystals under vacuum.[2]

3. Recrystallization for Purity Enhancement (Recommended): a. To improve the diastereomeric purity, dissolve the dried crystals in a minimal amount of the hot solvent.[1] b. Allow the solution to cool slowly, as described in step 2. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Repeat this step until the desired purity is achieved.

4. Liberation of the Pure Enantiomer: a. Suspend the purified diastereomeric salt in water.[1] b. Add a base (e.g., 2 M NaOH solution) and stir until the solid dissolves. This breaks the salt and liberates the free this compound base.[1][2] c. Extract the aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to remove the this compound.[1] d. Acidify the remaining aqueous layer to a low pH (e.g., 1-2) with a strong acid like HCl. The desired enantiomer of the acid should precipitate out.[1] e. Cool the mixture in an ice bath to ensure complete precipitation.[1] f. Collect the purified enantiomer by vacuum filtration, wash with a small amount of cold water, and dry.

5. Analysis: a. Determine the diastereomeric excess of the salt crystals and the enantiomeric excess of the final product using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.[2][10]

Visualizations

Experimental Workflow for this compound-Mediated Resolution

G cluster_start Initial Materials cluster_process Resolution Process cluster_end Final Products racemic_mixture Racemic Mixture (e.g., R/S-Acid) salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemic_mixture->salt_formation This compound Chiral Resolving Agent (this compound) This compound->salt_formation crystallization 2. Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration 3. Isolation of Less Soluble Salt (Filtration) crystallization->filtration mother_liquor Mother Liquor (Contains More Soluble Salt) crystallization->mother_liquor Separation recrystallization 4. Recrystallization (Optional, for higher purity) filtration->recrystallization liberation 5. Liberation of Enantiomer (Acid/Base Treatment) recrystallization->liberation extraction 6. Removal of this compound (Extraction) liberation->extraction pure_enantiomer Purified Enantiomer extraction->pure_enantiomer

Caption: Workflow for chiral resolution using this compound.

Troubleshooting Decision Tree for Poor Separation

G start Start: Poor Separation Observed q1 What is the primary issue? start->q1 low_de Low Diastereomeric Excess (de) q1->low_de Low Purity no_xtal No Crystallization q1->no_xtal No Solid oiling_out Oiling Out q1->oiling_out Gum/Oil Forms low_yield Low Yield q1->low_yield Low Recovery sol_de1 Slow down cooling rate low_de->sol_de1 sol_noxtal1 Concentrate solution no_xtal->sol_noxtal1 sol_oil1 Dilute solution & recool slowly oiling_out->sol_oil1 sol_yield1 Optimize solvent/temperature for lower solubility low_yield->sol_yield1 sol_de2 Recrystallize the salt sol_de1->sol_de2 sol_de3 Screen different solvents sol_de2->sol_de3 sol_noxtal2 Add anti-solvent sol_noxtal1->sol_noxtal2 sol_noxtal3 Scratch flask / Add seed crystal sol_noxtal2->sol_noxtal3 sol_oil2 Change solvent system sol_oil1->sol_oil2 sol_yield2 Increase crystallization time sol_yield1->sol_yield2

Caption: Decision tree for troubleshooting this compound resolutions.

References

Brucine Toxicity in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brucine in cell-based assays.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
High cell death even at low this compound concentrations. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.Start with a wide range of this compound concentrations in a preliminary experiment to determine the optimal dose range for your specific cell line.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the concentration used.Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and run a vehicle control (medium with solvent only) to assess its effect on cell viability.
Incorrect Compound Concentration: Errors in calculation or dilution can lead to a higher actual concentration of this compound than intended.Double-check all calculations and ensure proper calibration of pipettes.
Inconsistent results between experiments. Variable Cell Seeding: Inconsistent initial cell numbers will lead to variability in the final readout.Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes for accurate dispensing.[1][2]
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, altering media concentration and affecting cell growth.Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[1][2]
Passage Number: Cell characteristics and drug sensitivity can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.[3]
Difficulty dissolving this compound. Poor Aqueous Solubility: this compound is a weak alkaline indole (B1671886) alkaloid that is not readily soluble in water.[4][5]Dissolve this compound in an organic solvent like ethanol, methanol, or chloroform (B151607) before preparing your final dilutions in culture medium.[4][5] For some applications, the more water-soluble this compound sulfate (B86663) salt may be a suitable alternative.[6]
Unexpected morphological changes in cells. Apoptosis Induction: this compound is known to induce apoptosis, which is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[7][8]Observe cells under a microscope at different time points after treatment. You can confirm apoptosis using methods like Annexin V/PI staining or by detecting DNA fragmentation.[7][8]
Oxidative Stress: this compound can trigger the production of reactive oxygen species (ROS), leading to cellular damage.[9]Measure ROS levels using fluorescent probes. Assess for signs of lipid peroxidation, a consequence of oxidative stress.[9]

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound-induced cytotoxicity?

This compound primarily induces cytotoxicity by triggering apoptosis, or programmed cell death.[7][8] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases, such as caspase-3 and caspase-9.[7][8][10] In some cell types, this compound has also been shown to down-regulate the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival.[11]

What are the typical IC50 values for this compound in cell-based assays?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. It's crucial to determine the IC50 empirically for your specific experimental setup.

Cell LineAssay DurationApproximate IC50
A549 (Human Lung Cancer)Not Specified27.2 µg/mL
KB (Human Oral Cancer)Not Specified30 µg/mL
A2780 (Human Ovarian Carcinoma)72 hours1.43 µM
Neuro-2a (Mouse Neuroblastoma)24 hours1-16 µM (Significant toxicity observed in this range)

Note: IC50 values can be influenced by various experimental factors including cell density, media composition, and the specific assay used.[12][13]

How can I mitigate this compound-induced oxidative stress in my experiments?

To determine if oxidative stress is a key factor in your observations, you can co-treat cells with an antioxidant, such as N-acetylcysteine (NAC). If NAC rescues the cells from this compound-induced toxicity, it suggests a significant role for oxidative stress.

What are the essential controls to include in a this compound experiment?

  • Untreated Control: Cells cultured in medium alone to represent baseline cell health and growth.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is critical to ensure that the observed effects are due to the this compound and not the solvent.

  • Positive Control (Optional but Recommended): A well-characterized compound known to induce a similar effect (e.g., a known apoptosis inducer like staurosporine) can help validate the assay.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium to the respective wells. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. Plot the percent viability against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Brucine_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT CytoC Cytochrome c (release) Mitochondrion->CytoC Casp9 Caspase-9 (activation) CytoC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: Key signaling pathways affected by this compound leading to apoptosis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Adherence) seed_cells->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for an MTT-based cell viability assay.

References

Technical Support Center: Enhancing Brucine Recovery from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the recovery of brucine from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recovering this compound from aqueous solutions?

A1: The main techniques for this compound recovery include solvent extraction, adsorption-based methods, and chromatographic separation.

  • Solvent Extraction: This is a traditional and widely used method. It involves techniques like liquid-liquid extraction (LLE), where this compound is partitioned between an aqueous phase and an immiscible organic solvent.[1] Modern variations such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction can enhance efficiency.[1][2]

  • Adsorption: This method utilizes solid materials (adsorents) to bind this compound from the solution. Common adsorbents include ion-exchange resins, large-pore adsorption resins, and advanced materials like molecularly imprinted polymers (MIPs) designed for high selectivity.[3][4][5]

  • Chromatography: Techniques like pH-zone-refining counter-current chromatography and high-performance liquid chromatography (HPLC) are effective for both separation and purification of this compound from complex mixtures.[2][6]

Q2: Why is pH control critical for efficient this compound recovery?

A2: pH control is crucial because this compound is a weak alkaline indole (B1671886) alkaloid.[2] Its solubility and form (salt or free base) are pH-dependent.

  • In acidic solutions (e.g., pH 2-3) , this compound forms a salt, which is more soluble in water. This principle is used in the initial acid-water extraction from plant material.[7]

  • In alkaline solutions (e.g., pH 9-10) , the this compound salt is converted to its free base form. The free base is significantly more soluble in organic solvents like chloroform (B151607) and ethanol (B145695), allowing for its efficient extraction from the aqueous phase.[2][7]

Q3: Can I use advanced materials for more selective this compound recovery?

A3: Yes, advanced materials like Molecularly Imprinted Polymers (MIPs) offer high selectivity. MIPs are synthetic polymers with binding sites tailored to the specific size, shape, and functional groups of the target molecule (this compound).[5][8] This "molecular memory" allows them to selectively capture this compound even from complex matrices, reducing the co-extraction of impurities.[5]

Q4: What is the role of membrane separation in this process?

A4: While less specific to this compound alone, membrane technologies like nanofiltration and reverse osmosis are increasingly used for resource recovery from industrial wastewater.[9][10] They can be employed in a hybrid system to concentrate the this compound-containing solution before a more selective downstream process or to recover and purify solvents used during extraction, contributing to a more sustainable and cost-effective workflow.[9]

Troubleshooting Guides

This section addresses common problems encountered during this compound recovery experiments.

Issue 1: Low Recovery Yield

Symptoms: The final quantity of recovered this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Explanation
Improper pH Verify and adjust the pH of the aqueous solution during both the acidification and basification steps.For solvent extraction, this compound must be in its free base form (alkaline pH) to partition into the organic phase. Incomplete conversion leads to poor extraction efficiency.[7]
Incorrect Solvent Choice Test a range of solvents with varying polarities (e.g., chloroform, ethyl acetate (B1210297), ethanol). Consider using a solvent mixture.[7]This compound has poor solubility in water but dissolves readily in organic solvents like ethanol and chloroform.[2] The chosen solvent must be effective at solubilizing the this compound free base.
Insufficient Extraction Time/Agitation Increase the extraction time or the vigor of mixing (e.g., vortexing, shaking).Adequate contact time and surface area between the aqueous and organic phases are necessary to achieve equilibrium and maximize the transfer of this compound.
Adsorbent Saturation Ensure the mass of the adsorbent (e.g., resin) is sufficient for the amount of this compound in the solution.[11]If the adsorbent's capacity is exceeded, this compound will remain in the aqueous solution, a phenomenon known as "breakthrough."[11]
This compound Degradation Avoid high temperatures and prolonged exposure to harsh acidic or basic conditions.Some alkaloids can be sensitive to heat, which may be a factor during solvent evaporation or extraction at elevated temperatures.[7]
Issue 2: Low Purity of Recovered this compound

Symptoms: The final product contains a significant amount of impurities.

Potential Cause Troubleshooting Step Explanation
Non-Selective Solvent Employ a multi-step extraction. Use a non-polar solvent first to remove lipids, followed by a more polar solvent for this compound.[7]Crude extracts often contain a complex mixture of compounds. A preliminary wash with a non-polar solvent can remove non-polar impurities.
Co-adsorption of Impurities Use a more selective adsorbent, such as a molecularly imprinted polymer (MIP).Standard adsorbents may bind other structurally similar compounds. MIPs are designed for high selectivity towards a specific target molecule.[5]
Insufficient Washing After adsorption, wash the resin with a solvent that removes non-specifically bound impurities but does not elute this compound.This intermediate washing step is crucial for removing weakly bound contaminants before eluting the target compound.
Inefficient Purification Incorporate a secondary purification step, such as column chromatography or semi-preparative HPLC.[2]For high-purity requirements, a final chromatographic step is often necessary to separate this compound from any remaining impurities.[2]

Data Presentation: Comparison of Recovery Techniques

The following tables summarize quantitative data from various studies on this compound recovery, providing a basis for method selection.

Table 1: Solvent-Based Extraction and Separation of this compound

MethodSolvent System / ConditionsRecovery / YieldPurityReference
Dispersive Liquid-Liquid Microextraction (DLLME) Chloroform (extraction), Methanol (disperser)82% - 94%Not specified[1]
Cloud Point Extraction (CPE) Mixed surfactants (Tergitol TMN-6, CTAB)> 92%Not specified[1]
pH-Zone-Refining Counter-Current Chromatography Methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v)72.8%96.8%[6]
Two-Dimensional HPLC Mobile Phase A: Water (0.1% acetic acid), B: MethanolNot specified> 99%[12]
Capillary Zone Electrophoresis Buffer: 20 mmol/L ammonium (B1175870) acetate (pH 3.64)98.56%Not specified[13]

Table 2: Adsorption-Based Recovery of this compound

AdsorbentMethodKey ConditionsRecovery / Adsorption CapacityReference
Ordered Mesoporous Carbon (CMK-8) Solid-Phase Extraction (SPE)Optimized for human blood samplesHigh, with LOQs of 0.05–0.1 ng/mL[1]
MCX Column Online Solid-Phase Extraction (SPE)Coupled with HPLC-UV for urine samples80.9% - 85.7%[1]
Molecularly Imprinted Polymer (MIP) Solid-Phase Extraction (SPE)Acetonitrile porogen, methacrylic acid monomerHigh selectivity and rapid binding kinetics demonstrated[4][14]

Experimental Protocols

Protocol 1: Generalized Acid-Base Solvent Extraction

This protocol describes a standard liquid-liquid extraction method for recovering this compound from an aqueous solution.

  • Acidification: Adjust the pH of the initial aqueous solution containing this compound to pH 2-3 using an acid like HCl. This converts this compound to its water-soluble salt form.

  • Washing (Optional): Extract the acidic solution with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities. Discard the organic layer.

  • Basification: Increase the pH of the aqueous solution to 9-10 using a base like NH₄OH.[7] This converts the this compound salt back to its free base form, which has low aqueous solubility.

  • Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., chloroform or dichloromethane).[7]

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (containing this compound) into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 4-6) two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine all organic extracts. Dry the extract using an anhydrous drying agent (e.g., sodium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

  • Purification: Further purify the crude extract using techniques like column chromatography if necessary.[7]

Protocol 2: Selective Recovery Using Molecularly Imprinted Polymers (MIPs)

This protocol outlines a solid-phase extraction (SPE) workflow using this compound-specific MIPs.

  • MIP Synthesis (General Principle):

    • Dissolve the template molecule (this compound) and a functional monomer (e.g., methacrylic acid) in a porogenic solvent (e.g., acetonitrile).[14]

    • Add a cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) and a radical initiator.[14]

    • Initiate polymerization via heat or UV radiation. The polymer will form a rigid structure around the this compound template.

    • Grind the resulting polymer into a fine powder and remove the this compound template by extensive washing, leaving behind selective binding sites.

  • SPE Column Packing: Pack a solid-phase extraction cartridge with the synthesized MIP powder.

  • Conditioning: Equilibrate the MIP column by passing the loading solvent (e.g., the same solvent as the aqueous solution, without this compound) through it.

  • Loading: Pass the aqueous solution containing this compound through the MIP column at a controlled flow rate. The MIPs will selectively bind the this compound molecules.

  • Washing: Wash the column with a weak solvent to remove non-specifically bound impurities. The solvent should be strong enough to elute impurities but not the target this compound.

  • Elution: Elute the bound this compound from the MIPs using a strong solvent, often a mixture containing an acid or a base to disrupt the binding interactions (e.g., methanol:acetic acid 9:1).[14]

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Below are diagrams illustrating key workflows and concepts for this compound recovery.

G cluster_start Initial Aqueous Solution cluster_acid Acidification & Wash cluster_base Basification & Extraction cluster_end Final Processing start This compound in Aqueous Solution acidify Adjust to pH 2-3 with HCl (this compound -> this compound Salt) start->acidify Step 1 wash Wash with Hexane (Removes Non-Polar Impurities) acidify->wash Step 2 basify Adjust to pH 9-10 with NH4OH (this compound Salt -> Free Base) wash->basify Step 3 extract Extract with Chloroform (x3) basify->extract Step 4 concentrate Combine & Concentrate Organic Layers extract->concentrate Step 5 purify Purify via Chromatography concentrate->purify Step 6 end_node High-Purity this compound purify->end_node

Caption: Workflow for Acid-Base Solvent Extraction of this compound.

G start Problem: Low this compound Recovery check_ph Is pH of aqueous phase correct for extraction step (pH 9-10)? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_solvent Is the organic solvent appropriate (e.g., Chloroform)? ph_yes->check_solvent adjust_ph Action: Adjust pH to 9-10 using a calibrated pH meter. ph_no->adjust_ph end_node Re-evaluate Recovery adjust_ph->end_node solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_time Is extraction time and agitation sufficient? solvent_yes->check_time change_solvent Action: Select a more effective solvent or use a solvent mixture. solvent_no->change_solvent change_solvent->end_node time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No check_emulsion Is an emulsion layer present? time_yes->check_emulsion increase_time Action: Increase extraction time and/or mixing intensity. time_no->increase_time increase_time->end_node emulsion_yes Yes check_emulsion->emulsion_yes Yes emulsion_no No check_emulsion->emulsion_no No break_emulsion Action: Add brine or use centrifugation to break emulsion. emulsion_yes->break_emulsion emulsion_no->end_node break_emulsion->end_node

Caption: Troubleshooting Logic for Low this compound Recovery.

G cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Template Removal cluster_step3 Step 3: Selective Rebinding This compound This compound (Template) polymerization Polymerization This compound->polymerization monomer Functional Monomer monomer->polymerization crosslinker Cross-Linker crosslinker->polymerization imprinted_polymer Imprinted Polymer (this compound Trapped) polymerization->imprinted_polymer washing Washing imprinted_polymer->washing mip MIP with Selective Cavity washing->mip binding Selective Binding mip->binding solution Solution with this compound & Impurities solution->binding bound_mip This compound Captured in MIP binding->bound_mip

References

Technical Support Center: Optimization of HPLC Parameters for Brucine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of brucine. It is intended for researchers, scientists, and drug development professionals to help resolve common chromatographic issues and optimize analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: What are the recommended initial HPLC parameters for this compound analysis?

A: For initial method development, a reversed-phase HPLC (RP-HPLC) setup is most common. This compound, along with its structurally similar alkaloid strychnine (B123637), is frequently analyzed using a C18 column.[1][2]

A typical starting point would be:

  • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.[1][3]

  • Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is standard. A common mobile phase composition is Methanol:Water:Diethyl Amine (55:45:0.2 v/v).[3] Another option involves a buffer like potassium dihydrogen phosphate (B84403) (KH2PO4) with methanol.[2] The pH of the mobile phase is critical and is often adjusted to the acidic range (e.g., pH 2.5-3) to ensure sharp peaks.[1][2][4]

  • Flow Rate: A flow rate of 1.0 mL/min is widely used.[1][2][3]

  • Detection: UV detection is standard, with wavelengths typically set between 254 nm and 264 nm.[1][2][3][5]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, can improve reproducibility.[1]

Q2: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue in HPLC, often resulting in poor peak integration and reduced resolution.[6] For a basic compound like this compound, the primary cause is often secondary interactions with the stationary phase.[7]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: this compound is a basic compound and can interact with residual, acidic silanol groups on the silica-based stationary phase.[7][8] These interactions cause the analyte to "drag" along the column, resulting in a tailing peak.[7]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the analyte's pKa. This ensures the this compound molecule is fully protonated and suppresses the ionization of the silanol groups, minimizing unwanted interactions.[6] Adding an acidic modifier like phosphoric acid is a common practice.[1][2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the residual silanol groups, which significantly reduces tailing for basic compounds.[7][8]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[9]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: The column may be old, contaminated, or have developed a void at the inlet, causing poor peak shape.[6][7]

    • Solution: Flush the column with a strong solvent.[10] If this doesn't work, replacing the guard column or the analytical column may be necessary.[7][10]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[6]

    • Solution: Use the shortest possible tubing with a narrow internal diameter to connect the HPLC components.[6]

Q3: My chromatogram shows unexpected "ghost peaks." What are they and how do I get rid of them?

A: Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the sample.[11][12] They are often a result of contamination in the HPLC system or mobile phase and are more frequently observed in gradient elution methods.[13]

Potential Sources & Solutions:

  • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade) or bacterial growth in the aqueous portion of the mobile phase can cause ghost peaks.[12][14]

    • Solution: Prepare fresh mobile phase daily and filter it.[10] Using high-purity solvents is essential.[12] Periodically cleaning the solvent reservoirs is also recommended.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution: Implement a robust needle wash protocol in your autosampler sequence. Flushing the column with a strong solvent between runs can also help.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the pump seals, injector, or guard column.[13]

    • Solution: A systematic approach is needed to identify the source. Run a blank gradient (without an injection) to see if the peak is inherent to the system or mobile phase.[11] If the peak appears, the contamination is likely in the mobile phase or the pump. If it only appears after an injection (even a blank solvent injection), the source could be the injection solvent, vial, cap, or autosampler.[11][13]

Q4: I'm having issues with peak resolution between this compound and its related alkaloid, strychnine. How can I improve it?

A: this compound and strychnine are structurally very similar, which can make their separation challenging. Optimizing the mobile phase composition and column chemistry is key to improving resolution.

Strategies for Improved Resolution:

  • Optimize Mobile Phase Strength: Adjusting the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer can significantly impact resolution. A systematic approach, varying the organic content in small increments (e.g., 2-5%), is recommended.

  • Modify Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the analytes and the stationary phase, which can improve selectivity.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Consider a Different Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase instead of C18) or a column with a smaller particle size for higher efficiency can provide the necessary resolution.

Data Presentation: HPLC Parameters

The following table summarizes various reported HPLC method parameters for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Column Temp. (°C)Reference
Phenomenex-ODS (C18) (250x4.6mm, 5µm)Methanol, water, and diethyl amine (55:45:0.2 v/v)1.0260N/A[3]
C18 (250x4.6mm, 5µm)Acetonitrile, 0.01 mol/L sodium heptanesulfonate, and 0.02 mol/L KH2PO4 (21:79 v/v), pH adjusted to 2.8 with phosphoric acid1.026230[1]
ZY110 YNG-C180.01 mol/L KH2PO4 and Methanol (73:27 v/v), pH adjusted to 2.5 with H3PO41.0264N/A[2]
Silica Geln-hexane, dichloromethane, methanol, and ammonia (B1221849) (47.5:47.5:5:0.35 v/v/v/v)N/A254N/A[5]
Micellar Liquid Chromatography0.10 M SDS, 4% (v/v) pentanol, NaH2PO4 buffered at pH 31.025825[4]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC-UV Analysis of this compound

This protocol describes a general method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • HPLC-grade methanol.

    • HPLC-grade water.

    • Potassium dihydrogen phosphate (KH2PO4).

    • Phosphoric acid (H3PO4).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a 0.01 mol/L KH2PO4 solution in water. The mobile phase is a mixture of this buffer and methanol (e.g., 73:27 v/v). Adjust the final pH to 2.5 using 10% phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: 264 nm.[2]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 30 °C.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.22 or 0.45 µm syringe filter, and dilute with the mobile phase as necessary.[3]

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.

    • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visual Guides and Workflows

Diagram 1: General Experimental Workflow

General Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions inject_std Inject Standards (Build Calibration Curve) prep_std->inject_std prep_sample Prepare & Filter Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System (Stable Baseline) prep_mobile->equilibrate equilibrate->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate quantify Quantify this compound Concentration integrate->quantify report Generate Report quantify->report

Caption: A flowchart outlining the major steps for this compound analysis using HPLC.

Diagram 2: Troubleshooting Peak Tailing

Logical Workflow for Troubleshooting this compound Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below pKa? start->check_ph adjust_ph Adjust pH lower (e.g., add 0.1% acid) check_ph->adjust_ph No check_load Is Sample Concentration High? check_ph->check_load Yes end_good Peak Shape Improved adjust_ph->end_good dilute Dilute Sample or Reduce Injection Volume check_load->dilute Yes check_column Is Column Old or Contaminated? check_load->check_column No dilute->end_good flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_extra_col Check Extra-Column Volume check_column->check_extra_col No replace_column Replace Guard or Analytical Column flush_column->replace_column No Improvement flush_column->end_good replace_column->end_good optimize_tubing Use Shorter, Narrower ID Tubing check_extra_col->optimize_tubing end_bad Issue Persists: Consider New Column Chemistry check_extra_col->end_bad optimize_tubing->end_good

References

Technical Support Center: Enhancing Brucine's Efficacy as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing the use of brucine in chiral resolutions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency of your resolution experiments.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the diastereomeric salt crystallization process with this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why are no crystals forming after adding this compound and cooling the solution?

    • A: This is a common issue that can arise from several factors related to solubility and supersaturation. The diastereomeric salts may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated to induce crystallization. Consider carefully evaporating some of the solvent or introducing an "anti-solvent" (a solvent in which the salts are less soluble) to promote precipitation. Additionally, ensure that the cooling process is slow and gradual, as rapid cooling can sometimes inhibit crystal formation.

  • Q2: My resolution is "oiling out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the salt's melting point being below the crystallization temperature. To remedy this, you can try diluting the solution with more solvent and reheating until the oil dissolves, followed by a slower cooling rate. Experimenting with a different solvent system can also be beneficial.

  • Q3: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?

    • A: Low enantiomeric excess is a frequent challenge and can be caused by several factors. The chosen solvent may not provide a significant enough difference in solubility between the two diastereomeric salts. A systematic solvent screening is often the most effective way to identify an optimal solvent system. Additionally, rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one, leading to lower purity. Implementing a slow, controlled cooling profile is crucial. Multiple recrystallizations of the diastereomeric salt can also help to enhance the enantiomeric purity.

  • Q4: The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions?

    • A: Low yields can be attributed to the suboptimal solubility of the desired salt in the chosen solvent or stopping the crystallization process prematurely. To improve the yield, you can screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures. It is also important to ensure that the crystallization process has reached equilibrium before isolating the crystals.

  • Q5: How does the stoichiometry of this compound to the racemic acid affect the resolution?

    • A: The molar ratio of the resolving agent to the racemic compound can significantly impact the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, it is not always optimal. Depending on the specific acid and solvent system, a substoichiometric amount of this compound might be sufficient, especially if the resolving agent is expensive. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific resolution.

Data Presentation

The efficiency of this compound as a resolving agent is highly dependent on the experimental conditions, particularly the choice of solvent. The following tables summarize quantitative data from various resolution experiments.

Table 1: Resolution of Racemic Acids with Various Chiral Bases

Racemic AcidResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved Acid
(±)-Camphoric AcidThis compound AcetoneModerateHigh
(±)-Mandelic Acidl-Ephedrine95% Ethanol-High
(±)-Amphetamined-Tartaric AcidMethanol-High
(±)-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidCH₂Cl₂25% (precipitate I)98% (R,R)
(±)-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidCH₂Cl₂62% (precipitate II)73% (S,S)

Data adapted from a generalized table and may require optimization for specific applications.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as a resolving agent.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Acid using this compound

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic acid in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol).

    • In a separate flask, dissolve an equimolar amount of anhydrous this compound in the same hot solvent.

    • Slowly add the hot this compound solution to the hot solution of the racemic acid with constant stirring.

  • Crystallization of the Diastereomeric Salt:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers, being less soluble, will start to crystallize.

    • To maximize the yield, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals thoroughly.

  • Recrystallization for Improved Purity (Optional but Recommended):

    • To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a minimal amount of the hot solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a solution of a strong base (e.g., 2 M NaOH) to liberate the free this compound base.

    • Extract the aqueous solution with an organic solvent (e.g., chloroform) to remove the this compound.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the resolved acid.

    • Collect the purified acid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (e.e.) of the final product should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of chiral resolution using this compound.

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome racemic_acid Racemic Acid Solution mixing Mixing and Salt Formation racemic_acid->mixing This compound This compound Solution This compound->mixing crystallization Slow Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor

Caption: Workflow for Diastereomeric Salt Formation and Crystallization.

Common pitfalls in the use of brucine for enantioseparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of brucine in enantiomeric resolution. This guide provides answers to frequently asked questions and detailed troubleshooting for common pitfalls encountered during the diastereomeric salt crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for enantioseparation?

This compound is a naturally occurring alkaloid compound, closely related to strychnine, that is readily available from the Strychnos nux-vomica tree.[1][2] It is a chiral base and is frequently used as a chiral resolving agent.[3] The principle behind its use is to react it with a racemic mixture of a chiral acid. This reaction forms a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[1][4] Once separated, the desired enantiomer of the acid can be recovered from the this compound salt.[1]

Q2: What is the general principle of chiral resolution by diastereomeric salt formation?

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.[5] Since enantiomers have identical physical properties, direct separation is difficult.[3][4] The most common method is to convert the enantiomers into diastereomers by reacting the racemic mixture with a pure chiral compound, known as a resolving agent.[5] In the case of resolving a racemic acid, a chiral base like this compound is used. The resulting diastereomeric salts, (R-acid•R-base) and (S-acid•R-base), are no longer mirror images and thus have different solubilities.[1] This difference allows one of the diastereomeric salts to be selectively crystallized from a suitable solvent.[4]

Q3: What types of compounds can be resolved using this compound?

This compound is a chiral base, making it primarily suitable for the resolution of racemic acids.[1][3] This includes a wide range of carboxylic acids. Additionally, it can be used to resolve racemic alcohols after they have been converted into acidic half-esters (e.g., by reacting them with phthalic or succinic anhydride), which provides a free carboxyl group for salt formation with this compound.[1][4]

Q4: What are the critical safety precautions for handling this compound?

This compound is a toxic substance and must be handled with care.[2][6] It is classified as very toxic if swallowed and can be absorbed through the skin.[6][7] Exposure can cause a range of symptoms from irritation and nausea to severe convulsions, paralysis, and death at high doses.[2][6]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye protection.[8]

  • Ventilation: Handle this compound in a well-ventilated area or a fume hood to avoid inhaling dust.[8]

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and secure area, away from incompatible materials like oxidizing agents.[6][8]

  • Disposal: Dispose of this compound as hazardous waste according to local and federal regulations.[6]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water.[6] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8]

Experimental Workflow and Protocols

General Workflow for Enantioseparation using this compound

The diagram below outlines the typical workflow for resolving a racemic acid using this compound.

G cluster_workflow This compound Enantioseparation Workflow Racemic_Acid 1. Start with Racemic Acid Mixture (e.g., (R/S)-Acid) Add_this compound 2. Dissolve in Solvent & Add this compound ((S)-Brucine) Racemic_Acid->Add_this compound Form_Salts 3. Formation of Diastereomeric Salts ((R)-Acid:(S)-Brucine) ((S)-Acid:(S)-Brucine) Add_this compound->Form_Salts Crystallize 4. Fractional Crystallization (Cool slowly to precipitate less soluble salt) Form_Salts->Crystallize Separate 5. Isolate Crystals (via Filtration) Crystallize->Separate Liberate 6. Liberate Enantiomer (Add base to remove this compound) Separate->Liberate Mother_Liquor Mother Liquor (Contains more soluble salt) Separate->Mother_Liquor Purified_Enantiomer 7. Purified Enantiomer (e.g., (R)-Acid) Liberate->Purified_Enantiomer G cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Encountered Low_EE Low Enantiomeric Excess (e.e.) Start->Low_EE Oiling_Out Formation of an Oil Instead of Crystals Start->Oiling_Out No_Crystals No Crystallization Occurs Start->No_Crystals Low_Yield Low Yield of Crystals Start->Low_Yield Sol_EE • Optimize solvent • Slow down cooling rate • Perform multiple recrystallizations • Check stoichiometry Low_EE->Sol_EE Sol_Oil • Add more solvent • Lower the cooling rate • Change solvent system • Ensure gentle agitation Oiling_Out->Sol_Oil Sol_NoCry • Concentrate the solution • Add an anti-solvent • Scratch flask with glass rod • Add seed crystals • Lower final temperature No_Crystals->Sol_NoCry Sol_Yield • Optimize solvent for low solubility at cold temps • Ensure slow, controlled cooling • Adjust pH (if applicable) Low_Yield->Sol_Yield G cluster_reactants Reactants edge_arrow edge_arrow Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) (Identical Properties) Plus1 + Racemic_Acid->Plus1 Arrow Reaction This compound Chiral Resolving Agent (e.g., (-)-Brucine) Salt1 Salt A ((R)-Acid) • ((-)-Brucine) Plus2 + Salt2 Salt B ((S)-Acid) • ((-)-Brucine) Plus1->this compound Note Diastereomers have DIFFERENT physical properties (e.g., solubility)

References

Brucine: A Technical Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling of brucine in a laboratory setting. This compound, a highly toxic alkaloid, requires strict adherence to safety protocols to prevent accidental exposure and ensure a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent neurotoxin that is closely related to strychnine.[1][2] The primary hazards include:

  • High Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][3][4]

  • Neurological Effects: Exposure can lead to a range of symptoms, from headache, nausea, and dizziness to muscle twitching, convulsions, paralysis, and death.[1]

  • Eye, Nose, and Throat Irritation: this compound can cause irritation upon contact.[1]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1]

Q2: What are the signs and symptoms of this compound exposure?

A2: Symptoms of this compound exposure can develop rapidly and may include:

  • Irritation of the eyes, nose, and throat[1]

  • Headache[1]

  • Nausea and vomiting[1]

  • Ringing in the ear[1]

  • Disturbed vision[1]

  • Restlessness and excitement[1]

  • Muscle twitching and spasms[2]

  • Convulsions[1][2]

  • In severe cases, paralysis and death can occur.[1]

Q3: What immediate actions should be taken in case of an accidental exposure to this compound?

A3: In the event of an exposure, immediate action is critical. Follow these first-aid procedures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and water.[1][4] Seek immediate medical attention even if no symptoms develop.[4]

  • Inhalation: Move the person to fresh air immediately.[1][5] If breathing has stopped, begin rescue breathing (using universal precautions). If there is no pulse, start CPR.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[5] Immediately call a poison control center or seek emergency medical help.[5]

For any exposure, it is crucial to call emergency services or a poison control center (1-800-222-1222 in the US) for guidance.[1][6]

Troubleshooting Guides

Scenario 1: A small amount of solid this compound is spilled on the lab bench.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Secure and control access to the spill area.[1]

  • Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (nitrile or butyl rubber), a lab coat or protective suit (e.g., Tychem®), and chemical safety goggles.[1][7]

  • Cleanup Procedure:

    • If it is safe to do so, remove any potential ignition sources.[1]

    • Carefully collect the powdered material using a method that avoids generating dust.[1]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

  • Ventilation: Ventilate the area after cleanup is complete.[1]

  • Waste Disposal: Dispose of the sealed container as acute hazardous waste according to your institution's and local regulations.[1][8]

Scenario 2: A researcher experiences skin contact with a solution containing this compound.

  • Immediate Action: The researcher should immediately go to the nearest safety shower or sink.

  • Remove Contaminated Items: While under the water stream, remove any contaminated clothing and jewelry.

  • Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]

  • Seek Medical Attention: After thorough washing, the individual must seek immediate medical attention, even if there is no visible irritation or other symptoms.[4] Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

  • Report the Incident: The incident must be reported to the laboratory supervisor and the institution's environmental health and safety department.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₂₃H₂₆N₂O₄[3]
Molar Mass 394.47 g/mol [3]
Appearance White, odorless, crystalline solid[1][3]
Solubility Soluble in ethanol, chloroform, and ether; slightly soluble in water.[3][9][10]
Lethal Dose 50% (LD₅₀) 50.10 mg/kg (oral, species not specified)[9][10]
UN Number 1570[2]
EPA Hazardous Waste Code P018[8][11]

Experimental Protocols: Safe Handling Procedures

Protocol 1: Weighing and Preparing this compound Solutions

  • Designated Area: All work with solid this compound or concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile or butyl rubber gloves.[7]

    • Eye Protection: Chemical safety goggles are mandatory.[1]

    • Lab Coat: A buttoned lab coat or a disposable protective suit should be worn.

    • Respiratory Protection: A NIOSH-approved respirator may be required depending on the quantity and manipulation of the solid material. Consult your institution's safety guidelines.[1]

  • Weighing:

    • Use a balance inside the fume hood or in a ventilated balance enclosure.

    • Handle this compound with care to avoid generating dust.

    • Use a spatula to transfer the solid.

  • Solution Preparation:

    • Add the weighed this compound to the solvent slowly.

    • Ensure the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Decontamination:

    • Wipe down the balance, spatula, and work surface with an appropriate decontaminating solution after use.

    • Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.

Protocol 2: Waste Disposal

  • Waste Classification: this compound and any materials contaminated with it are classified as acute hazardous waste (P-listed).[8][11]

  • Containerization:

    • Collect all this compound waste (solid, solutions, contaminated labware) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • The label should include "Hazardous Waste," "this compound," and the associated hazards.

  • Storage: Store the waste container in a designated, secure satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.[1]

Visualizations

Safe_Brucine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Designated Work Area (Fume Hood) B->C D Weigh Solid this compound in Fume Hood C->D E Prepare Solution D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Hazardous Waste F->G H Store Waste in Designated Area G->H I Remove and Dispose of PPE H->I

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Brucine_Emergency_Response cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs A Remove Contaminated Clothing Start->A C Move to Fresh Air Start->C E DO NOT Induce Vomiting Start->E B Flush with Water for 15 minutes A->B End Seek Immediate Medical Attention B->End D Provide Rescue Breathing/CPR if necessary C->D D->End E->End Report Report Incident to Supervisor End->Report

Caption: Emergency response procedures for different routes of this compound exposure.

References

Technical Support Center: Addressing Variability in Brucine's Effectiveness for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges and variability encountered during the chiral resolution of racemic mixtures using brucine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your resolution experiments and achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of chiral resolution using this compound?

A1: Chiral resolution with this compound, a naturally occurring alkaloid, is based on the principle of diastereomeric salt formation.[1][2] this compound is an enantiomerically pure base that reacts with a racemic mixture of a chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility in a given solvent.[1][2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from the solution, leaving the more soluble one in the mother liquor. Subsequently, the resolved enantiomer can be recovered from the purified diastereomeric salt by treatment with an acid.

Q2: I am not getting any crystals to form. What are the possible reasons and solutions?

A2: Failure to form crystals is a common issue. Here are several potential causes and their remedies:

  • Suboptimal Solvent: The chosen solvent may be too effective at dissolving both diastereomeric salts.

    • Solution: Conduct a solvent screen to identify a solvent or solvent mixture where the diastereomeric salts exhibit a significant difference in solubility.[1] Sometimes, a mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can induce crystallization.

  • Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be too low to initiate crystallization.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the solubility of the salts.

  • "Oiling Out": The diastereomeric salt may separate as a liquid (an oil) instead of a solid. This can occur if the melting point of the salt is below the crystallization temperature or if the solution is too concentrated.

    • Solution: Try diluting the solution with more solvent and then slowly cooling it. Alternatively, select a different solvent system.

Q3: My enantiomeric excess (e.e.) is consistently low. How can I improve it?

A3: Low enantiomeric excess is a frequent challenge and can stem from several factors:

  • Inappropriate Solvent Choice: The solvent system may not provide a sufficient solubility difference between the diastereomers, leading to co-crystallization.

    • Solution: A thorough solvent screening is crucial. The polarity of the solvent can significantly impact the resolution efficiency.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.

    • Solution: Implement a slow and controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Incorrect Stoichiometry: The molar ratio of this compound to the racemic acid can significantly affect the resolution efficiency.

    • Solution: Experiment with different molar ratios. Sometimes using a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents) can improve selectivity.

  • Impurities: Impurities in the racemic mixture or the this compound itself can interfere with the crystallization process.

    • Solution: Ensure the purity of your starting materials. Recrystallize the racemic mixture if necessary. For this compound, the presence of its diastereomer, strychnine, can be a concern. Using high-purity this compound is recommended.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the chiral resolution of racemic acids using this compound.

Problem Potential Cause Suggested Solution
No Crystallization 1. Suboptimal solvent. 2. Solution is not supersaturated. 3. Presence of impurities inhibiting nucleation.1. Perform a solvent screen to find a solvent with differential solubility for the diastereomeric salts. 2. Concentrate the solution by slow evaporation or add an anti-solvent. 3. Purify the starting materials. Try scratching the inside of the flask or adding seed crystals.
"Oiling Out" 1. High degree of supersaturation. 2. Melting point of the diastereomeric salt is below the crystallization temperature.1. Dilute the solution with more solvent and reheat to dissolve the oil before attempting a slower recrystallization. 2. Change the solvent system to one that allows for crystallization at a lower temperature.
Low Enantiomeric Excess (e.e.) 1. Poor solubility difference between diastereomeric salts. 2. Co-crystallization of the more soluble diastereomer. 3. Rapid cooling. 4. Incorrect stoichiometry.1. Conduct a comprehensive solvent screen. 2. Perform multiple recrystallizations of the diastereomeric salt. 3. Implement a slow, controlled cooling profile. 4. Optimize the molar ratio of this compound to the racemic acid.
Low Yield 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete precipitation.1. Lower the final crystallization temperature. 2. Allow for a longer crystallization time. 3. Consider using a different solvent where the desired salt is less soluble.

Data Presentation

The efficiency of this compound-mediated resolution is highly dependent on experimental parameters. The following tables provide illustrative quantitative data on how these factors can influence the outcome of the resolution of a generic racemic acid.

Table 1: Effect of Solvent on Enantiomeric Excess (e.e.) and Yield

SolventDielectric Constant (approx.)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
Methanol32.74585
Ethanol24.55592
Acetone20.76095
Ethyl Acetate6.05088
Toluene2.44075

Table 2: Effect of Molar Ratio of this compound to Racemic Acid on Resolution Efficiency

Molar Ratio (this compound:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
1.0 : 1.05890
0.8 : 1.05294
0.5 : 1.04597
1.2 : 1.06285

Note: The data presented in these tables are representative and the optimal conditions will vary depending on the specific racemic acid being resolved.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Acid using this compound

This protocol provides a general framework for the resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is crucial for success.

1. Formation of Diastereomeric Salts:

  • In a flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol).

  • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same hot solvent.

  • Slowly add the hot this compound solution to the racemic acid solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals thoroughly.

4. Recrystallization (Optional but Recommended for Higher Purity):

  • To improve the enantiomeric purity, recrystallize the obtained diastereomeric salt from a minimal amount of the hot solvent.

  • Allow the solution to cool slowly and collect the crystals as described in step 3.

5. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., 2M HCl) dropwise until the pH of the solution is acidic (pH 1-2) to precipitate the resolved carboxylic acid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the resolved acid by vacuum filtration, wash with cold water, and dry.

6. Recovery of this compound:

  • The acidic filtrate containing this compound salt can be basified with a strong base (e.g., NaOH) to precipitate this compound, which can be recovered by filtration or extraction and potentially reused.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Accurately weigh a small amount of the resolved acid and dissolve it in a suitable mobile phase to a known concentration.

  • Prepare a standard solution of the racemic acid for comparison.

2. HPLC Analysis:

  • Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used for acidic compounds. The exact ratio needs to be optimized for the specific compound.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the resolved sample and integrate the peak areas of the two enantiomers.

3. Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Liberation & Analysis Racemic Acid Racemic Acid Formation of Diastereomeric Salts Formation of Diastereomeric Salts Racemic Acid->Formation of Diastereomeric Salts Chiral Resolving Agent (this compound) Chiral Resolving Agent (this compound) Chiral Resolving Agent (this compound)->Formation of Diastereomeric Salts Solvent Solvent Solvent->Formation of Diastereomeric Salts Crystallization (Slow Cooling) Crystallization (Slow Cooling) Formation of Diastereomeric Salts->Crystallization (Slow Cooling) Filtration Filtration Crystallization (Slow Cooling)->Filtration Less Soluble Diastereomeric Salt (Solid) Less Soluble Diastereomeric Salt (Solid) Filtration->Less Soluble Diastereomeric Salt (Solid) More Soluble Diastereomeric Salt (in Mother Liquor) More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->More Soluble Diastereomeric Salt (in Mother Liquor) Acid Treatment Acid Treatment Less Soluble Diastereomeric Salt (Solid)->Acid Treatment Resolved Enantiomer Resolved Enantiomer Acid Treatment->Resolved Enantiomer Recovered this compound Recovered this compound Acid Treatment->Recovered this compound Analysis (e.g., Chiral HPLC) Analysis (e.g., Chiral HPLC) Resolved Enantiomer->Analysis (e.g., Chiral HPLC) Determination of Enantiomeric Excess (e.e.) Determination of Enantiomeric Excess (e.e.) Analysis (e.g., Chiral HPLC)->Determination of Enantiomeric Excess (e.e.)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Logic Start Start Resolution Experiment Resolution Experiment Start->Resolution Experiment Problem Encountered? Problem Encountered? Resolution Experiment->Problem Encountered? No No Problem Encountered?->No No Yes Yes Problem Encountered?->Yes Yes Successful Resolution Successful Resolution No->Successful Resolution Identify Problem Identify Problem Yes->Identify Problem Low e.e. Low e.e. Identify Problem->Low e.e. No Crystals No Crystals Identify Problem->No Crystals Oiling Out Oiling Out Identify Problem->Oiling Out Low Yield Low Yield Identify Problem->Low Yield Optimize Solvent Optimize Solvent Low e.e.->Optimize Solvent Control Cooling Rate Control Cooling Rate Low e.e.->Control Cooling Rate Adjust Stoichiometry Adjust Stoichiometry Low e.e.->Adjust Stoichiometry No Crystals->Optimize Solvent Increase Concentration Increase Concentration No Crystals->Increase Concentration Oiling Out->Control Cooling Rate Dilute Solution Dilute Solution Oiling Out->Dilute Solution Low Yield->Optimize Solvent Lower Temperature Lower Temperature Low Yield->Lower Temperature

Caption: Troubleshooting logic for this compound-mediated chiral resolution.

References

Refining purification methods to obtain high-purity brucine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for obtaining high-purity brucine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Excessive solvent used: Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor upon cooling.[1] - Premature crystallization: Crystals forming too quickly on a cold surface (e.g., during hot filtration) can lead to loss of product. - Inappropriate solvent choice: The solvent may have a high solubility for this compound even at low temperatures.- Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[2] - Preheat glassware: Ensure the funnel and receiving flask are preheated during hot filtration to prevent premature crystallization. - Solvent selection: Choose a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol-water or methanol-water systems are often suitable.
Oiling Out During Crystallization - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] - Solution cooled too rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. - Inappropriate solvent: The solvent may be too nonpolar for the compound.- Re-dissolve and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[1] - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Change solvent system: Consider using a more polar solvent or a different solvent mixture.
Colored Impurities in Final Product - Presence of colored compounds from the natural source: Crude extracts often contain pigments.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that excessive use of charcoal can also adsorb some of the desired product, leading to lower yields.
Poor Separation in Column Chromatography - Improper solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation of this compound from impurities like strychnine (B123637). - Column overloading: Applying too much crude material to the column. - Irregular column packing: Channels in the silica (B1680970) gel can lead to uneven flow and poor separation.- Optimize solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. A common mobile phase for separating strychnine and this compound is a mixture of toluene, ethyl acetate, and diethylamine (B46881).[3] - Reduce sample load: Use an appropriate amount of crude extract for the size of the column. - Proper packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Inaccurate Purity Assessment - Co-eluting impurities: An impurity may have a similar retention time to this compound in the analytical method used (e.g., HPLC).- Method validation: Use a validated HPLC method with a suitable column and mobile phase to ensure good resolution between this compound and potential impurities. A C18 column with a mobile phase of methanol (B129727), water, and diethylamine has been shown to be effective.[4] - Use of multiple analytical techniques: Confirm purity using a secondary method, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound include:

  • Recrystallization: A fundamental technique involving dissolving the crude this compound in a suitable hot solvent and allowing it to crystallize upon cooling.[5]

  • Column Chromatography: This method separates this compound from other alkaloids and impurities based on their differential adsorption to a stationary phase (commonly silica gel).[6]

  • Acid-Base Extraction: This technique exploits the basic nature of this compound to separate it from neutral or acidic impurities by partitioning it between an organic solvent and an acidic aqueous solution.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): A more advanced liquid-liquid chromatography technique that can yield high-purity this compound by partitioning the analyte between two immiscible liquid phases based on pH gradients.[7]

  • Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC): A powerful separation technique that can achieve very high purity (often exceeding 99%).[8]

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A mixture of ethanol (B145695) and water or methanol and water is often a good choice for the recrystallization of this compound. This compound is soluble in alcohols like ethanol and methanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.

Q3: How can I effectively separate this compound from strychnine?

A3: Separating this compound from strychnine can be challenging due to their structural similarity. Column chromatography is a common method for this separation. Strychnine, being less polar than this compound, will typically elute first when using a normal-phase silica gel column with a suitable solvent system, such as a mixture of chloroform (B151607) and methanol or toluene, ethyl acetate, and diethylamine.[3][6] pH-zone-refining counter-current chromatography has also been shown to be highly effective for this separation.[7]

Q4: What are the typical yields and purities I can expect from different purification methods?

A4: The yield and purity of this compound are highly dependent on the chosen purification method and the quality of the starting material. The following table summarizes some reported values:

Purification Method Reported Purity Reported Yield/Recovery Reference
pH-Zone-Refining Counter-Current Chromatography96.8%72.8%[7]
pH-Zone-Refining Counter-Current Chromatography97.0%Not specified[9]
Two-Dimensional HPLC>99%Not specified[8]
High-Speed Countercurrent Chromatography91.2% (after preparative TLC)Not specified[9]
Q5: How do I prepare a sample of crude this compound extract for purification?

A5: Crude this compound is typically extracted from the seeds of Strychnos nux-vomica. A general procedure involves defatting the powdered seeds, followed by extraction with an organic solvent (like ethanol or chloroform) under alkaline conditions. The crude extract is then often subjected to an acid-base extraction to isolate the total alkaloids before further purification by chromatography or recrystallization. One method involves boiling the seeds, powdering them, and then extracting with chloroform after treatment with alcoholic KOH. The chloroform extract is then treated with dilute sulfuric acid, and the alkaloids are precipitated by adding ammonia (B1221849).[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Strychnos nux-vomica Seeds

This protocol describes a method for the initial extraction and isolation of a crude alkaloid mixture containing this compound.

  • Preparation of Plant Material:

    • Take 50 g of dried Strychnos nux-vomica seeds and boil them in water for 2 hours.

    • After boiling, dry the seeds and grind them into a fine powder.

    • Mix the seed powder with a sufficient amount of alcoholic potassium hydroxide (B78521) (KOH) to form a paste and dry it in an oven at 100°C.

  • Soxhlet Extraction:

    • Accurately weigh 10 g of the prepared seed powder and place it in a thimble.

    • Extract the powder with 200 mL of chloroform in a Soxhlet apparatus for several hours until the extraction is complete.

    • Concentrate the chloroform extract to approximately 50 mL.

  • Acid Extraction:

    • Transfer the concentrated chloroform extract to a separatory funnel.

    • Extract the chloroform phase with three successive 50 mL portions of dilute sulfuric acid.

    • Combine the acidic aqueous extracts and filter them.

  • Precipitation of Alkaloids:

    • To the combined and filtered acid extract, add an excess amount of ammonia solution to precipitate the total alkaloids.

  • Isolation of Crude Alkaloids:

    • Extract the alkaline mixture with three successive 100 mL portions of chloroform to ensure complete extraction of the alkaloids.

    • Pass the combined chloroform extracts through anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the chloroform extract to dryness on a water bath to obtain the crude alkaloid residue. This residue can then be used for further purification.[10]

Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for determining the purity of a this compound sample.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol to prepare a stock solution of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Preparation of Sample Solution:

    • Accurately weigh an appropriate amount of the purified this compound sample and dissolve it in methanol in a volumetric flask to achieve a concentration similar to the standard solution.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Instrument: Agilent HPLC 1100 series or equivalent.

    • Column: Phenomenex-ODS C18 (250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Methanol: water: diethylamine (55:45:0.2, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detector: UV at 260 nm.[4]

    • Injection Volume: 20 µL.

    • Run Time: 15 minutes.[4]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow for this compound Purification

Brucine_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_product Final Product start Strychnos nux-vomica Seeds powder Powdered Seeds start->powder Grinding extract Solvent Extraction (e.g., Ethanol) powder->extract crude Crude this compound Extract extract->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom acid_base Acid-Base Extraction crude->acid_base hplc HPLC recrystallization->hplc column_chrom->hplc acid_base->hplc ms Mass Spectrometry hplc->ms nmr NMR hplc->nmr pure_this compound High-Purity this compound ms->pure_this compound nmr->pure_this compound Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6->Dvl activates Destruction_Complex Destruction Complex (Axin/APC/GSK3β/CK1) Dvl->Destruction_Complex inhibits Axin Axin APC APC GSK3b GSK3β CK1 CK1 beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates This compound This compound This compound->Destruction_Complex may influence (upregulates DKK1, an inhibitor of LRP5/6)

References

Technical Support Center: Improving the Solubility of Brucine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of brucine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring alkaloid compound found in the seeds of the Strychnos nux-vomica tree. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic properties, making it a compound of interest in drug discovery and pharmacological research. However, this compound is characterized by its poor solubility in aqueous solutions, which is a significant challenge for in vitro studies that typically utilize aqueous-based cell culture media.[1] Low solubility can lead to issues such as precipitation of the compound in the assay medium, resulting in inaccurate and unreliable experimental data.[1]

Q2: What are the primary solvents for dissolving this compound?

This compound is a weak alkaline indole (B1671886) alkaloid that is sparingly soluble in water but readily dissolves in various organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions of this compound for in vitro assays due to their miscibility with cell culture media and relatively low cytotoxicity at low concentrations.[2] Other organic solvents such as methanol, chloroform, and acetonitrile (B52724) can also dissolve this compound effectively.[1][3]

Q3: Is there a way to improve the aqueous solubility of this compound?

Yes, one effective method to enhance the aqueous solubility of this compound is to use its salt form, this compound sulfate (B86663).[4][5] Salts of weak bases like this compound often exhibit significantly better water solubility compared to the free base form.[4] This makes this compound sulfate a preferable option when direct dissolution in aqueous buffers or media is required.

Q4: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. While the tolerance can vary between different cell lines, a general guideline is to maintain the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for most applications. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments to account for any potential effects of the solvent on the cells.

Q5: My this compound solution is precipitating when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can help maintain its solubility.

  • Rapid mixing: Ensure rapid and thorough mixing immediately after adding the stock solution to the media to avoid localized high concentrations that can trigger precipitation.

  • Stepwise dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the medium.

  • Use serum-containing media: If your experimental design allows, the presence of serum proteins like albumin can help to solubilize and stabilize this compound in the culture medium.

  • Consider this compound sulfate: As mentioned, using the more water-soluble this compound sulfate salt can prevent precipitation issues.[4][5]

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature
Water3.2 g/L (3200 mg/L)15°C
Dimethyl Sulfoxide (DMSO)≥15.55 mg/mLNot Specified
Ethanol (EtOH)≥10.04 mg/mLNot Specified
Methanol1 g in 0.8 mL (1250 mg/mL)Not Specified
Alcohol1 g in 1.3 mL (~769 mg/mL)Not Specified
Chloroform1 g in 5 mL (200 mg/mL)Not Specified
Acetonitrile~10 mg/mLNot Specified

Data compiled from multiple sources.[2][3][6][7][8]

Table 2: Qualitative Solubility of this compound and its Sulfate Salt

CompoundWaterEthanolChloroformEther
This compoundInsoluble/Slightly SolubleVery SolubleSolubleSlightly Soluble
This compound SulfateSolubleSolubleSolubleSlightly Soluble

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 394.47 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 394.47 g/mol = 0.0039447 g = 3.94 mg

  • Weigh the this compound:

    • Carefully weigh out 3.94 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Storage:

    • Store the stock solution in amber vials at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Preparation of Working Solutions for an In Vitro Assay (e.g., MTT Assay)

This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells in a 96-well plate.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

  • 96-well cell culture plate with seeded cells

Procedure:

  • Determine the final desired concentrations:

    • Decide on the range of final this compound concentrations you want to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Calculate the required volumes:

    • For a final volume of 200 µL per well, the volume of the stock solution to be added can be calculated using the formula: C1V1 = C2V2.

    • Example for a 10 µM final concentration from a 10 mM stock: (10,000 µM) * V1 = (10 µM) * (200 µL) V1 = 0.2 µL

    • To avoid pipetting very small volumes, it is recommended to perform a serial dilution.

  • Prepare intermediate dilutions (Serial Dilution):

    • In sterile microcentrifuge tubes, prepare intermediate dilutions of your 10 mM stock solution in pre-warmed cell culture medium. For example, to get a 100 µM working solution, dilute 1 µL of the 10 mM stock into 99 µL of medium.

  • Treat the cells:

    • Remove the existing medium from the wells of the 96-well plate containing your cells.

    • Add the appropriate volume of the prepared working solutions to each well to achieve the final desired concentrations.

    • For the vehicle control, add the same volume of medium containing the highest concentration of DMSO used in the treatment groups.

  • Incubate:

    • Return the plate to the incubator and proceed with your assay protocol (e.g., incubate for 24, 48, or 72 hours for an MTT assay).

Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Brucine_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Brucine_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solutions Working Solutions in Culture Medium Stock_Solution->Working_Solutions Dilution Cell_Culture Seeded Cells in 96-well Plate Cell_Culture->Working_Solutions Treatment Incubation Incubation (e.g., 24-72h) Working_Solutions->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis wnt_pathway cluster_Wnt_Off Wnt Pathway: OFF State cluster_Wnt_On_this compound Wnt Pathway: ON State (Inhibited by this compound) GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin beta_catenin->GSK3b Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes Target Gene Expression Off TCF_LEF->Target_Genes This compound This compound LRP5_6 LRP5/6 This compound->LRP5_6 Inhibits Phosphorylation beta_catenin_stable β-catenin (stable) This compound->beta_catenin_stable Promotes Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh GSK3b_i GSK3β (inactive) Dsh->GSK3b_i Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression On TCF_LEF_on->Target_Genes_on hif1a_pathway cluster_Normoxia Normoxia cluster_Hypoxia_this compound Hypoxia (Inhibited by this compound) HIF1a_n HIF-1α PHD PHD HIF1a_n->PHD Hydroxylation VHL VHL HIF1a_n->VHL PHD->HIF1a_n Proteasome_h Proteasome VHL->Proteasome_h Ubiquitination Proteasome_h->HIF1a_n Degradation Brucine_h This compound HIF1a_h HIF-1α (stable) Brucine_h->HIF1a_h Inhibits Expression HIF1_complex HIF-1 Complex HIF1a_h->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus_h Nucleus HIF1_complex->Nucleus_h HRE HRE Target_Genes_h Target Gene Expression (e.g., VEGF) HRE->Target_Genes_h apoptosis_pathway Brucine_a This compound Bax Bax Brucine_a->Bax Upregulates Bcl2 Bcl-2 Brucine_a->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Substrates Cellular Substrates Cleaved_Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

References

Validation & Comparative

Comparing the efficacy of brucine and strychnine in neurological models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and neurotoxic profiles of brucine and strychnine (B123637), two structurally related alkaloids derived from the seeds of Strychnos nux-vomica. Both compounds are potent neurotoxins that primarily act as antagonists at glycine (B1666218) receptors in the central nervous system. However, they exhibit significant differences in their potency and overall toxicological profiles. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathway and experimental workflows to aid in the understanding and application of these compounds in neurological research.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters comparing the in vitro and in vivo activities of this compound and strychnine.

Table 1: Glycine Receptor Binding Affinity and Functional Antagonism

This table presents the binding affinity (Ki) and functional antagonist potency (IC50) of this compound and strychnine at glycine receptors (GlyRs). Lower values indicate higher affinity and potency.

CompoundReceptor SubtypeKi (µM)IC50 (µM)Test SystemReference
Strychnine GlyR α1-0.03Synaptic membranes (rat spinal cord)[1]
GlyR α1β---
This compound GlyR α1---
GlyR α1β1.7-Human embryonic kidney (HEK) 293 cells[2]

Note: A direct comparison of Ki and IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Toxicity

This table provides a comparison of the median lethal dose (LD50) of this compound and strychnine in rodents, highlighting the significantly greater toxicity of strychnine.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Strychnine MouseIntraperitoneal1.10[3]
RatOral16[4]
This compound MouseIntraperitoneal50.10[3]
RatOral-

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used to characterize the neurological effects of this compound and strychnine.

Protocol 1: [³H]Strychnine Competitive Binding Assay

This protocol is used to determine the binding affinity of unlabelled ligands, such as this compound, to the glycine receptor by measuring their ability to displace radiolabeled strychnine.

1. Membrane Preparation:

  • Homogenize rat spinal cord or brainstem tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

  • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, [³H]strychnine (e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]strychnine, and a high concentration of unlabeled strychnine (e.g., 10 µM).

    • Competition: Add membrane preparation, [³H]strychnine, and varying concentrations of the test compound (e.g., this compound).

  • Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]strychnine) using non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.[1]

Protocol 2: Strychnine-Induced Seizure Model in Rodents

This in vivo model is used to assess the pro-convulsant or anticonvulsant effects of compounds by observing their impact on seizures induced by strychnine.

1. Animal Preparation:

  • Use adult male mice or rats, acclimatized to the laboratory conditions for at least one week.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Drug Administration:

  • Administer the test compound (e.g., a potential anticonvulsant) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of strychnine (e.g., 0.5-4 mg/kg, i.p., for mice).[5]

3. Observation and Scoring:

  • Immediately after strychnine injection, place each animal in an individual observation cage.

  • Observe and record the following parameters for a set period (e.g., 30-60 minutes):

    • Latency to the first convulsion: Time from strychnine injection to the onset of the first generalized tonic-clonic seizure.

    • Frequency of convulsions: The number of seizures occurring within the observation period.

    • Duration of convulsions: The length of each seizure episode.

    • Seizure severity: Score the severity of convulsions based on a predefined scale (e.g., Racine scale).

    • Mortality: Record the number of animals that die within the observation period or a 24-hour follow-up.

4. Data Analysis:

  • Compare the observed parameters between the vehicle-treated and test compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

  • A significant increase in seizure latency and a decrease in frequency, duration, severity, and mortality indicate an anticonvulsant effect of the test compound.

Visualizations

The following diagrams illustrate the primary signaling pathway affected by this compound and strychnine and a general workflow for their comparative analysis in neurological models.

Glycine_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_release Glycine Release Glycine_vesicle->Glycine_release Action Potential GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Chloride_channel Chloride (Cl-) Influx GlyR->Chloride_channel Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_channel->Hyperpolarization Leads to Glycine_release->GlyR Binds to GlyR Strychnine_this compound Strychnine / this compound Strychnine_this compound->GlyR Competitive Antagonist (Blocks Glycine Binding)

Caption: Glycine Receptor Signaling Pathway and Antagonism by this compound and Strychnine.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Binding_Assay Glycine Receptor Binding Assay (Ki determination) Data_Table Tabulate Quantitative Data (Ki, IC50, LD50, etc.) Binding_Assay->Data_Table Electrophysiology Electrophysiology (Patch-clamp on spinal neurons) (IC50 determination) Electrophysiology->Data_Table Cell_Viability Neuronal Cell Culture (e.g., Neuro-2a) (Cytotoxicity Assay) Cell_Viability->Data_Table Seizure_Model Rodent Seizure Model (Dose-response for convulsions) Seizure_Model->Data_Table Toxicity_Study Acute Toxicity Study (LD50 determination) Toxicity_Study->Data_Table Behavioral_Tests Neurological & Behavioral Tests (e.g., rotarod, open field) Behavioral_Tests->Data_Table Pathway_Analysis Analyze Signaling Pathways Data_Table->Pathway_Analysis Conclusion Draw Conclusions on Comparative Efficacy & Toxicity Pathway_Analysis->Conclusion

Caption: Experimental Workflow for Comparing this compound and Strychnine in Neurological Models.

Discussion

The primary mechanism of action for both this compound and strychnine is the competitive antagonism of inhibitory glycine receptors, particularly in the spinal cord and brainstem.[4][6] This blockade of glycinergic neurotransmission leads to disinhibition of motor neurons, resulting in increased neuronal excitability and, at sufficient doses, generalized convulsions.[6]

The data consistently demonstrate that strychnine is a significantly more potent and toxic compound than this compound. Strychnine exhibits a higher affinity for the glycine receptor, as indicated by its lower IC50 value.[1] This translates to a much lower lethal dose in vivo, with LD50 values for strychnine being substantially lower than those for this compound in rodent models.[3][4]

While both compounds are primarily studied for their effects on glycine receptors, some evidence suggests they may also interact with other neurotransmitter systems, such as nicotinic acetylcholine (B1216132) receptors, although with lower affinity.[2] Furthermore, some studies have explored potential glycine receptor-independent effects, including interactions with DNA, though the neurological relevance of these findings requires further investigation.[7]

References

A Comparative Guide to Analytical Methods for Brucine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of brucine is critical for pharmacokinetic studies, quality control of herbal products, and toxicological assessments. This guide provides an objective comparison of four common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols.

Data Presentation: Comparison of Validated Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for this compound quantification based on published validation data.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC 0.05 - 2 µg/mL[1][2]10 - 120 µg/mL[3]0.039 - 0.050 µg/mL[1][2]71.63 - 98.79%[1]< 15% (Intra- and Inter-day)[1]
HPTLC 100 - 1000 ng/spot[4][5]5.26–7.30 ng[6]15.94–22.14 ng[6]100.52%[5]0.36 - 2.22%[4][5]
UPLC-MS/MS 0.510 - 306.3 ng/mL[7]0.03 ng/g (nephritic tissue)[8]0.510 ng/mL[3]89.4 - 113%[7]< 14.9% (Intra- and Inter-day)[7]
UV-Vis Spectrophotometry 10 - 50 µg/mL (derivative)[9][10]0.377 µg/mL (derivative)[9]0.905 µg/mL (derivative)[9]98.36% (derivative)[9]0.52% (relative standard deviation)[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from various cited studies and can be adapted based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol (B129727), chloroform).

    • For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of standard solutions with concentrations spanning the desired linear range (e.g., 0.05-2 µg/mL).[1][2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, water, and diethylamine (B46881) (e.g., 55:45:0.2 v/v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector set at an appropriate wavelength (e.g., 260 nm or 264 nm).[2][12]

    • Injection Volume: 20 µL.

    • Run Time: 15 minutes.[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Sample and Standard Application:

    • Apply known volumes of the sample extract and standard solutions as bands onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate using an automated applicator.

  • Chromatographic Development:

    • Develop the plate in a twin-trough chamber saturated with a suitable mobile phase, such as chloroform-methanol-formic acid (8.5:1.5:0.4 v/v/v)[4][5] or toluene-ethyl acetate-diethylamine (7:2:1 v/v/v).[13]

  • Densitometric Analysis:

    • After development, dry the plate and scan it using a densitometer at a wavelength where this compound has maximum absorbance (e.g., 270 nm or 306 nm).[6][13]

    • Quantify this compound by measuring the peak areas of the resolved bands and comparing them with the calibration curve generated from the standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Preparation:

    • For biological samples like plasma, perform protein precipitation by adding a solvent such as methanol.[7]

    • Centrifuge the mixture and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).[7]

    • Flow Rate: 0.25 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 395.3 → 324.3).[3]

  • Data Analysis:

    • Quantify this compound using a calibration curve constructed from the peak areas of the standard solutions. An internal standard is often used to improve accuracy and precision.

UV-Visible Spectrophotometry
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.[14]

    • Prepare a series of standard solutions by serial dilution.

    • Extract this compound from the sample and dissolve it in the same solvent.

  • Method 1: Direct Measurement

    • Determine the wavelength of maximum absorbance (λmax) for this compound (e.g., 263 nm in methanol).[14]

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Calculate the concentration of this compound in the sample using the Beer-Lambert law or a calibration curve.

  • Method 2: Derivative Spectrophotometry

    • For samples containing interfering substances (like strychnine), a derivative spectrophotometric method can be used.

    • Record the first-order derivative spectra of the standard and sample solutions.

    • Quantify this compound at a zero-crossing point of the interfering substance (e.g., 256.4 nm for this compound when strychnine (B123637) is present).[9][10]

  • Method 3: Colorimetric Method

    • React this compound with a chromogenic reagent (e.g., Folin-Ciocalteu's reagent in an alkaline medium) to form a colored complex.[15]

    • Measure the absorbance of the resulting solution at the λmax of the complex (e.g., 540 nm).[15]

    • Quantify this compound using a calibration curve prepared with standards subjected to the same reaction.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the VEGFR2 signaling pathway, which is a target of this compound's anti-angiogenic activity, and a general workflow for analytical method validation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->VEGFR2 Inhibits

VEGFR2 signaling pathway and the inhibitory action of this compound.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation SamplePrep Sample Preparation (Extraction, Cleanup) Instrumental Instrumental Analysis (HPLC, HPTLC, UPLC-MS/MS, UV-Vis) SamplePrep->Instrumental StandardPrep Standard Preparation (Stock, Working Solutions) StandardPrep->Instrumental DataAcquisition Data Acquisition & Processing Instrumental->DataAcquisition Linearity Linearity DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ Specificity Specificity DataAcquisition->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Experimental workflow for analytical method validation.

References

A Comparative Analysis of the Anti-Cancer Activities of Brucine and Brucine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic and mechanistic differences between brucine and its primary metabolite, this compound N-oxide, in the context of cancer therapy.

For Immediate Release: December 19, 2025

This guide provides a detailed comparative study of the anti-cancer properties of this compound, a natural alkaloid, and its derivative, this compound N-oxide. The following sections present a comprehensive overview of their cytotoxic effects on various cancer cell lines, a summary of their mechanisms of action, and detailed experimental protocols from key studies. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Executive Summary

Current research compellingly demonstrates that This compound possesses significant anti-cancer activity across a wide range of cancer cell lines. In stark contrast, its metabolite, This compound N-oxide , exhibits little to no cytotoxic effects and is largely considered inactive in the context of cancer therapy. This guide synthesizes the available data to highlight the potent anti-proliferative and pro-apoptotic effects of this compound, while noting the consistent lack of such activity for this compound N-oxide.

Table 1: Comparative Cytotoxicity (IC50) of this compound and this compound N-oxide on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueCitation
This compound A2780Ovarian Carcinoma1.43 µM[1]
HepG2Hepatoma~100 µM (0.1 mM)[1]
SMMC-7721HepatomaStrong growth inhibition[2]
KBOral Cancer30 µg/ml[3][4]
LoVoColon Carcinoma>70% inhibition at 47.5-760 µM[1]
BGC-823Stomach Adenocarcinoma>500 µM[1]
SGC-7901Gastric Cancer>500 µM[1]
This compound N-oxide HepG2HepatomaNo significant cytotoxic effect[1][5]
SMMC-7721HepatomaNo significant growth inhibition[2]

This compound: A Potent Anti-Cancer Agent

This compound has demonstrated significant efficacy in inhibiting the proliferation of various cancer cells through multiple mechanisms.

Mechanism of Action

This compound's anti-cancer activity is multifaceted, primarily centered around the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in this compound's mechanism of action include:

  • Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in apoptosis[5][6].

  • Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle at the G0/G1 or S phase in different cancer cell lines, thereby preventing cell division and proliferation[1][7].

  • Inhibition of Angiogenesis: this compound has been found to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process for tumor growth and metastasis, by targeting the VEGFR2 signaling pathway[8].

  • Modulation of Other Signaling Pathways: Research also indicates that this compound can influence other critical pathways involved in cancer progression, such as the COX-2, JNK, and Wnt/β-catenin signaling pathways[2][7].

Figure 1: Simplified signaling pathways affected by this compound in cancer cells.
In Vivo Studies

In vivo studies in animal models have corroborated the anti-cancer effects of this compound observed in vitro. Administration of this compound has been shown to reduce tumor volume and weight in models of Ehrlich ascites carcinoma and hepatocellular carcinoma[9]. These effects are often associated with decreased angiogenesis within the tumors.

This compound N-oxide: A Comparatively Inactive Metabolite

In direct contrast to this compound, this compound N-oxide has consistently demonstrated a lack of significant anti-cancer activity in the studies conducted to date.

Cytotoxicity

Multiple studies have directly compared the cytotoxic effects of this compound and this compound N-oxide on the same cancer cell lines. In these studies, while this compound showed potent dose- and time-dependent inhibition of cell proliferation, this compound N-oxide did not exhibit any significant cytotoxic effects on human hepatoma cell lines such as HepG2 and SMMC-7721[1][2][5].

Brucine_N_Oxide_Activity cluster_cell Cancer Cell Brucine_N_Oxide This compound N-oxide Proliferation Cell Proliferation Brucine_N_Oxide->Proliferation No Significant Inhibition

Figure 2: this compound N-oxide's lack of significant effect on cancer cell proliferation.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the anti-cancer activities of this compound and this compound N-oxide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound or this compound N-oxide for specified time periods (e.g., 24, 48, 72 hours).

    • After treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates were incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Treat with this compound or This compound N-oxide step1->step2 step3 Add MTT solution step2->step3 step4 Incubate to form formazan crystals step3->step4 step5 Dissolve formazan in DMSO step4->step5 step6 Measure absorbance step5->step6 end Calculate IC50 step6->end

Figure 3: Workflow for the MTT assay to determine cytotoxicity.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Cells were treated with the test compounds as described for the MTT assay.

    • Both floating and adherent cells were collected and washed with cold PBS.

    • The cells were resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • The mixture was incubated in the dark at room temperature for 15 minutes.

    • The stained cells were analyzed by flow cytometry.

    • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) was quantified.

Conclusion

The available scientific evidence strongly supports the anti-cancer potential of this compound, which exerts its effects through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In contrast, its derivative, this compound N-oxide, appears to be largely devoid of cytotoxic activity against cancer cells. This comparative analysis underscores the importance of the specific chemical structure of this compound for its anti-tumor properties. Further research into the structure-activity relationship of this compound and its analogues may provide valuable insights for the development of novel anti-cancer therapeutics.

References

Cross-Validation of Brucine's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of brucine, a natural alkaloid, across various human cancer cell lines. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Quantitative Data Summary

The cytotoxic effect of this compound varies significantly among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of this compound in several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A2780Ovarian Carcinoma1.4372
LoVoColon Carcinoma>70 (at 72h)72
SMMC-7721HepatomaNot specifiedNot specified
A549Pulmonary CancerNot specifiedNot specified
HeLaCervical CancerNot specifiedNot specified
MDA-MB-231Breast CarcinomaNot specifiedNot specified
BGC-823Stomach Adenocarcinoma>500Not specified
SGC-7901Gastric Cancer>500Not specified
MKN-45Gastric CancerNot specifiedNot specified
HT-29Colon Adenocarcinoma22648
HT-29Colon Adenocarcinoma16872

Note: The data indicates that the A2780 ovarian cancer cell line is particularly sensitive to this compound, with an IC50 of 1.43 µM after 72 hours of treatment[1]. In contrast, certain gastric cancer cell lines like BGC-823 and SGC-7901 are significantly less sensitive, with IC50 values exceeding 500 µM[1]. The effect of this compound on HT-29 colon cancer cells is time-dependent, with the IC50 value decreasing with longer exposure[2].

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader[3].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry[4]. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains[4].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

  • Fixation: Resuspend the cells in PBS and add cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Fix on ice for at least two hours.

  • Washing: Wash the cells with PBS.

  • Staining: Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate overnight at 4°C in the dark.

  • Analysis: Acquire data on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[5].

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and migration. The specific pathways affected can vary between different cell lines.

MAPK and PI3K/Akt Signaling Pathways

In LoVo human colon cancer cells, this compound has been shown to down-regulate the phosphorylation of Erk1/2, p38, and Akt in a dose-dependent manner[6]. This inhibition of the MAPK and PI3K/Akt pathways contributes to the suppression of cell proliferation and induction of apoptosis.

MAPK_PI3K_Akt_Pathway This compound This compound Erk1_2 p-Erk1/2 This compound->Erk1_2 p38 p-p38 This compound->p38 Akt p-Akt This compound->Akt Proliferation Cell Proliferation Erk1_2->Proliferation Apoptosis Apoptosis p38->Apoptosis Akt->Proliferation Akt->Apoptosis

Caption: this compound inhibits the phosphorylation of Erk1/2, p38, and Akt in LoVo cells.

Wnt/β-catenin Signaling Pathway

In LoVo cells, this compound has also been found to inhibit the Wnt/β-catenin signaling pathway. It achieves this by downregulating the expression of key components like Frizzled-8 and Wnt5a, and decreasing the phosphorylation of LRP5/6 and GSK3β. This leads to an increase in the phosphorylation of β-catenin, marking it for degradation and thereby inhibiting the transcription of target genes involved in cell migration[7].

Wnt_Beta_Catenin_Pathway This compound This compound Wnt5a Wnt5a This compound->Wnt5a Frizzled8 Frizzled-8 This compound->Frizzled8 LRP5_6 p-LRP5/6 This compound->LRP5_6 GSK3b p-GSK3β This compound->GSK3b Wnt5a->Frizzled8 Frizzled8->LRP5_6 Beta_Catenin p-β-catenin GSK3b->Beta_Catenin Migration Cell Migration Beta_Catenin->Migration

Caption: this compound inhibits the Wnt/β-catenin signaling pathway in LoVo cells.

KDR (VEGFR2) Signaling Pathway

In LoVo cells, this compound has been shown to suppress angiogenesis by mediating the KDR (VEGFR2) signaling pathway. It significantly reduces the phosphorylation of KDR and its downstream signaling proteins, including PKCα, PLCγ, and Raf1[8].

KDR_Signaling_Pathway This compound This compound KDR p-KDR This compound->KDR VEGF VEGF VEGF->KDR PKCa p-PKCα KDR->PKCa PLCg p-PLCγ KDR->PLCg Raf1 p-Raf1 KDR->Raf1 Angiogenesis Angiogenesis PKCa->Angiogenesis PLCg->Angiogenesis Raf1->Angiogenesis

Caption: this compound inhibits the KDR signaling pathway in LoVo cells.

Experimental Workflow

The general workflow for investigating the effects of this compound on a cancer cell line is outlined below.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Brucine_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Brucine_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Brucine_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Brucine_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Brucine_Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Signaling Proteins) Brucine_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quantification Apoptosis Rate Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Distribution Protein_Expression Protein Expression Level Analysis Western_Blot->Protein_Expression Conclusion Conclusion on this compound's Effect IC50->Conclusion Apoptosis_Quantification->Conclusion Cell_Cycle_Distribution->Conclusion Protein_Expression->Conclusion

Caption: A typical workflow for studying the in vitro effects of this compound on cancer cells.

References

The Enduring Value of Brucine in Chiral Resolution: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical and often costly endeavor. Among the classical methods, diastereomeric crystallization using a chiral resolving agent is a well-established and industrially relevant technique. This guide provides a comparative analysis of the cost-effectiveness of brucine, a naturally occurring alkaloid, against other common resolving agents for the chiral resolution of acidic racemates. Through an examination of experimental data for the resolution of ibuprofen, naproxen (B1676952), and mandelic acid, this report aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in the selection of chiral resolving agents.

Cost Landscape of Chiral Resolving Agents

The economic viability of a chiral resolution process is intrinsically linked to the cost of the resolving agent. While prices can fluctuate based on supplier, purity, and market demand, a general comparison reveals the competitive positioning of this compound.

Resolving AgentChemical ClassTypical Industrial Price (USD/kg)Notes
This compound Alkaloid$150 - $300Naturally derived, readily available.
Strychnine Alkaloid$400 - $600Higher cost and toxicity compared to this compound.
Quinine Alkaloid$200 - $400Price can be volatile depending on natural source availability.
(R)-1-Phenylethanamine Synthetic Amine$100 - $250A common synthetic alternative, often requiring prior resolution itself.
L-(+)-Tartaric Acid Carboxylic Acid$10 - $30Significantly cheaper, but primarily used for resolving basic compounds.

Note: Prices are estimates based on available industrial-grade bulk pricing and are subject to change. Prices for salts of the resolving agents may differ.

Performance in Chiral Resolution: Case Studies

The efficacy of a resolving agent is determined by its ability to induce selective crystallization of one diastereomeric salt, leading to a high yield and enantiomeric excess (e.e.) of the desired enantiomer. Below, we compare the performance of this compound and its alternatives in the resolution of three common acidic compounds.

Case Study 1: Resolution of Racemic Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example where the (S)-enantiomer is pharmacologically active.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of (S)-Ibuprofen (%)
This compound Methanol/Water~75>95
(R)-1-Phenylethanamine Ethanol~60>90
Case Study 2: Resolution of Racemic Naproxen

Similar to ibuprofen, the therapeutic activity of the NSAID naproxen resides in its (S)-enantiomer.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of (S)-Naproxen (%)
This compound Acetone~80>98
Quinine Ethanol~70~95
Case Study 3: Resolution of Racemic Mandelic Acid

Mandelic acid and its derivatives are versatile chiral building blocks in organic synthesis.

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of (R)-Mandelic Acid (%)
This compound Water~85>97
(R)-1-Phenylethanamine Isopropanol~70~92

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing chiral resolution processes.

General Protocol for Diastereomeric Salt Crystallization using this compound
  • Dissolution: Dissolve the racemic acid (1 equivalent) and this compound (0.5-1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water) with heating until a clear solution is obtained. The choice of solvent and the molar ratio of the resolving agent are critical and may require optimization.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then optionally, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylic acid and form the soluble salt of this compound.

  • Extraction: Extract the liberated enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the organic extract with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Recovery of Resolving Agent: The acidic aqueous layer containing the this compound salt can be basified (e.g., with NaOH) to precipitate the this compound, which can then be collected by filtration, washed, dried, and reused.

Visualizing the Process: Workflows and Cost Factors

To better understand the experimental process and the factors influencing cost-effectiveness, the following diagrams are provided.

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_process Process cluster_products Products Racemic_Acid Racemic Acid Dissolution Dissolution (with heating) Racemic_Acid->Dissolution Resolving_Agent Resolving Agent (e.g., this compound) Resolving_Agent->Dissolution Solvent Solvent Solvent->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberation of Enantiomer (Acidification) Filtration->Liberation Less Soluble Diastereomeric Salt Recovered_Agent Recovered Resolving Agent Filtration->Recovered_Agent Mother Liquor (containing other diastereomer) Extraction Extraction Liberation->Extraction Purification Purification Extraction->Purification Enriched_Enantiomer Enriched Enantiomer Purification->Enriched_Enantiomer

Figure 1: General workflow for chiral resolution by diastereomeric crystallization.

Cost_Effectiveness_Factors cluster_costs Direct Costs cluster_performance Performance Metrics cluster_sustainability Sustainability & Efficiency Cost_Effectiveness Cost-Effectiveness of Chiral Resolution Resolving_Agent_Cost Resolving Agent Cost Resolving_Agent_Cost->Cost_Effectiveness Solvent_Cost Solvent Cost Solvent_Cost->Cost_Effectiveness Energy_Cost Energy Cost (Heating/Cooling) Energy_Cost->Cost_Effectiveness Labor_Cost Labor Cost Labor_Cost->Cost_Effectiveness Yield Yield of Desired Enantiomer Yield->Cost_Effectiveness Enantiomeric_Excess Enantiomeric Excess (e.e.) Enantiomeric_Excess->Cost_Effectiveness Cycle_Time Process Cycle Time Cycle_Time->Cost_Effectiveness Agent_Recovery Resolving Agent Recovery & Reuse Agent_Recovery->Cost_Effectiveness Solvent_Recycling Solvent Recycling Solvent_Recycling->Cost_Effectiveness Waste_Generation Waste Generation Waste_Generation->Cost_Effectiveness

Figure 2: Key factors influencing the cost-effectiveness of a chiral resolution process.

Conclusion: The this compound Advantage

While the initial purchase price of this compound may be higher than some synthetic alternatives or tartaric acid, its overall cost-effectiveness is compelling for the resolution of acidic racemates. This is attributed to several key factors:

  • High Efficiency: As demonstrated in the case studies, this compound consistently provides high yields of diastereomeric salts and leads to excellent enantiomeric excess for a range of acidic compounds.

  • Ready Availability: As a naturally derived product, this compound is readily available in large quantities, ensuring a stable supply chain for industrial-scale operations.

  • Recoverability and Reusability: A significant advantage of this compound is the high efficiency with which it can be recovered and reused. This dramatically reduces the effective cost of the resolving agent per resolution cycle and minimizes waste, contributing to a more sustainable and economical process.

A comparative analysis of brucine's toxicity with other alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Brucine's Toxicity with Other Alkaloids

Introduction

This compound, an indole (B1671886) alkaloid predominantly found in the seeds of Strychnos nux-vomica, is structurally similar to strychnine (B123637) and possesses both pharmacological and toxicological properties.[1] While it has been investigated for potential therapeutic applications, including anti-tumor and anti-inflammatory effects, its clinical use is significantly hampered by its narrow therapeutic window and considerable toxicity, particularly to the central nervous system.[2] This guide provides a comparative analysis of the toxicity of this compound with other notable alkaloids—strychnine, aconitine (B1665448), colchicine (B1669291), and taxol—to offer a comprehensive overview for researchers, scientists, and drug development professionals. The comparison focuses on lethal doses (LD50), mechanisms of toxicity, and the underlying signaling pathways, supported by experimental data and methodologies.

Quantitative Toxicity Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the LD50 values for this compound and other selected alkaloids across different animal models and routes of administration, providing a quantitative basis for comparing their toxic potential.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseOral150[3]
MouseIntraperitoneal50.10[2]
MouseIntravenous-
Strychnine RatOral2.35 - 16[4]
MouseOral2[4]
DogOral0.5[4]
Human (probable lethal dose)Oral1.5 - 2[4]
Aconitine MouseOral1.8[5]
MouseIntraperitoneal0.308[6]
MouseIntravenous0.100[7]
RatIntravenous0.064[7]
Colchicine Rat (Female)OralLower than males[8]
Rat (Male)Oral-
Mouse (Non-pregnant)Intravenous4.13[9]
Mouse (Pregnant)Intravenous1.54[9]
Dog (lowest lethal dose)Oral0.13[10]
Taxol (Paclitaxel) RatIntravenous-
MouseIntravenous12
Rat (formulation dependent)Intravenous8.3 - 8.8 (Taxol) vs. 205.4 - 221.6 (Genexol-PM)[11]
Mouse (formulation dependent)Intravenous31.3 (Taxol) vs. >160 (solid dispersion)[12]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these alkaloids are mediated by their interference with fundamental cellular and physiological processes. Understanding these mechanisms and the involved signaling pathways is crucial for toxicology research and the development of potential antidotes.

This compound

This compound's toxicity primarily targets the central nervous system, causing convulsions and respiratory distress.[2] At the molecular level, this compound has been shown to induce apoptosis (programmed cell death) in various cell types. Key signaling pathways implicated in this compound-induced toxicity include:

  • Mitochondrial Apoptosis Pathway : this compound can induce apoptosis in human hepatoma (HepG2) cells by causing depolarization of the mitochondrial membrane. This leads to the release of cytochrome c, which in turn activates caspase-9 and subsequently caspase-3, culminating in apoptosis. This process is also associated with a sustained increase in intracellular calcium levels and is regulated by the Bcl-2 family of proteins.

  • JNK Signaling Pathway : The c-Jun N-terminal kinase (JNK) pathway is another critical mediator of this compound-induced apoptosis. In human multiple myeloma U266 cells, this compound triggers apoptosis through the phosphorylation of c-Jun via the JNK signaling pathway.[2]

  • Wnt/β-catenin Signaling Pathway : this compound has been found to inhibit the growth and migration of colorectal cancer cells by regulating the Wnt/β-catenin signaling pathway.[2]

Brucine_Toxicity_Pathway This compound This compound Mitochondria Mitochondrial Depolarization This compound->Mitochondria Ca2_increase ↑ Intracellular Ca2+ This compound->Ca2_increase JNK_Pathway JNK Signaling Pathway This compound->JNK_Pathway Wnt_Pathway Wnt/β-catenin Pathway Inhibition This compound->Wnt_Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Ca2_increase->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cJun_phos c-Jun Phosphorylation JNK_Pathway->cJun_phos cJun_phos->Apoptosis Cell_Growth_Inhibition Inhibition of Cell Growth & Migration Wnt_Pathway->Cell_Growth_Inhibition

This compound's primary mechanisms of toxicity involving mitochondrial-mediated apoptosis and key signaling pathways.

Strychnine

Strychnine is a potent convulsant poison that acts on the central nervous system. Its mechanism of toxicity is well-characterized:

  • Glycine (B1666218) Receptor Antagonism : Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors in the spinal cord and brainstem.[1] Glycine receptors are ligand-gated chloride channels that, when activated, hyperpolarize motor neurons, thus inhibiting their firing. By blocking these receptors, strychnine disinhibits motor neurons, leading to exaggerated reflex arcs and simultaneous, powerful contractions of both agonist and antagonist muscles, resulting in tetanic convulsions.[1]

Strychnine_Toxicity_Pathway Strychnine Strychnine Glycine_Receptor Glycine Receptor (Chloride Channel) Strychnine->Glycine_Receptor Competitively Blocks Chloride_Influx Chloride (Cl-) Influx Glycine_Receptor->Chloride_Influx Opens Disinhibition Disinhibition of Motor Neurons Glycine_Receptor->Disinhibition Leads to Glycine Glycine (Inhibitory Neurotransmitter) Glycine->Glycine_Receptor Binds to Hyperpolarization Motor Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Convulsions Tetanic Convulsions Disinhibition->Convulsions

Strychnine's mechanism of toxicity through competitive antagonism of glycine receptors in the central nervous system.

Aconitine

Aconitine, a diterpenoid alkaloid from Aconitum species, is notoriously cardiotoxic and neurotoxic. Its primary mechanism of action involves:

  • Voltage-Gated Sodium Channel Activation : Aconitine binds to site 2 of the alpha-subunit of voltage-gated sodium channels in excitable tissues like the myocardium and neurons. This binding causes persistent activation of these channels, leading to a continuous influx of sodium ions, which prolongs depolarization. This disruption of normal ion channel function results in cardiac arrhythmias and neurological symptoms.

  • Inflammatory and Apoptotic Pathways : Aconitine-induced cardiotoxicity has also been linked to the activation of inflammatory pathways, specifically the TNFα and NLRP3 inflammasome signaling axis. Furthermore, aconitine can induce apoptosis through pathways involving Bax/Bcl-2 regulation and is associated with oxidative stress.[9]

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds to TNFa_NLRP3 TNFα-NLRP3 Signaling Axis Activation Aconitine->TNFa_NLRP3 Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx ↑ Sodium (Na+) Influx Persistent_Activation->Na_Influx Prolonged_Depolarization Prolonged Depolarization Na_Influx->Prolonged_Depolarization Toxicity Cardiotoxicity & Neurotoxicity Prolonged_Depolarization->Toxicity Inflammation_Apoptosis Inflammation & Apoptosis TNFa_NLRP3->Inflammation_Apoptosis Inflammation_Apoptosis->Toxicity

Aconitine's toxic effects are mediated by persistent activation of sodium channels and inflammatory pathways.

Colchicine

Colchicine, used in the treatment of gout, has a narrow therapeutic index and can be highly toxic in overdose. Its toxicity stems from its effect on microtubules:

  • Microtubule Disruption : Colchicine binds to tubulin, the protein subunit of microtubules, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with essential cellular processes such as mitosis, cell motility, and intracellular transport. Tissues with high rates of cell turnover, like the gastrointestinal tract and bone marrow, are particularly susceptible to colchicine's toxic effects.

Colchicine_Toxicity_Pathway Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Colchicine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Required for Mitosis Mitosis Microtubule_Polymerization->Mitosis Essential for Cell_Motility Cell Motility Microtubule_Polymerization->Cell_Motility Essential for Intracellular_Transport Intracellular Transport Microtubule_Polymerization->Intracellular_Transport Essential for Toxicity Cellular Dysfunction & Toxicity Mitosis->Toxicity Cell_Motility->Toxicity Intracellular_Transport->Toxicity

Colchicine's toxicity is a result of its inhibition of microtubule polymerization, affecting multiple cellular functions.

Taxol (Paclitaxel)

Taxol is a widely used chemotherapeutic agent that, like colchicine, targets microtubules. However, its mechanism is distinct:

  • Microtubule Stabilization : In contrast to colchicine, taxol hyperstabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Apoptotic Signaling : Taxol-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, including JNK and p38. Downregulation of the anti-apoptotic protein Bcl-2 and activation of caspases-9 and -3 are also involved in this process.

Taxol_Toxicity_Pathway Taxol Taxol (Paclitaxel) Microtubules Microtubules Taxol->Microtubules Binds to ROS_Generation ↑ Reactive Oxygen Species (ROS) Taxol->ROS_Generation Hyperstabilization Hyperstabilization (Prevents Depolymerization) Microtubules->Hyperstabilization G2M_Arrest G2/M Cell Cycle Arrest Hyperstabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_p38_Activation JNK/p38 Activation ROS_Generation->JNK_p38_Activation JNK_p38_Activation->Apoptosis

Taxol induces cytotoxicity by hyperstabilizing microtubules, leading to cell cycle arrest and apoptosis via stress signaling pathways.

Experimental Protocols

The determination of alkaloid toxicity involves both in vivo and in vitro methodologies. Below are generalized protocols for assessing acute toxicity in animal models and cytotoxicity in cell culture.

In Vivo Acute Toxicity (LD50) Determination

A common method for determining the LD50 is the "up-and-down procedure" or traditional methods like the modified Karber method.

Objective : To determine the median lethal dose (LD50) of an alkaloid following a single administration.

Materials :

  • Test alkaloid

  • Vehicle for administration (e.g., saline, corn oil)

  • Young, healthy adult rodents (e.g., mice or rats), typically of a single sex to reduce variability.[2]

  • Syringes and gavage needles (for oral administration) or appropriate needles for injection routes.

  • Animal cages with appropriate bedding, food, and water.

  • Balance for weighing animals and the test substance.

Procedure :

  • Animal Acclimatization : Animals are acclimated to the laboratory conditions for at least one week before the experiment.

  • Fasting : Animals are typically fasted overnight (with access to water) before oral administration of the test substance.

  • Dose Preparation : The alkaloid is dissolved or suspended in a suitable vehicle to the desired concentrations.

  • Dose Administration : A single dose of the alkaloid is administered to the animals. The volume administered is typically adjusted based on the animal's body weight.

  • Observation : Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, often 24 hours and up to 14 days.

  • Data Analysis : The number of deaths at each dose level is recorded. The LD50 value and its 95% confidence interval are then calculated using appropriate statistical methods (e.g., probit analysis, Miller-Tainter method).

InVivo_LD50_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Fasting (for oral admin.) acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dose_admin Dose Administration (Single Dose) dose_prep->dose_admin observation Observation for Toxicity & Mortality (e.g., 14 days) dose_admin->observation data_collection Record Deaths per Dose Group observation->data_collection ld50_calc LD50 Calculation (Statistical Analysis) data_collection->ld50_calc end End ld50_calc->end

A generalized workflow for the in vivo determination of the median lethal dose (LD50) of a compound.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective : To determine the concentration of an alkaloid that inhibits cell growth by 50% (IC50).

Materials :

  • Test alkaloid

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure :

  • Cell Seeding : Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[5]

  • Compound Treatment : The cell culture medium is replaced with fresh medium containing serial dilutions of the test alkaloid. Control wells with vehicle only are included.[7]

  • Incubation : The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition : MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the alkaloid concentration and fitting the data to a dose-response curve.[7]

Conclusion

The toxicity of this compound, while significant, varies in potency and mechanism when compared to other alkaloids. Strychnine is considerably more potent, with a very specific and rapid mode of action on glycine receptors. Aconitine is also highly toxic, primarily targeting sodium channels, leading to severe cardiotoxicity and neurotoxicity. Colchicine and taxol, both of which interfere with microtubule function, demonstrate how different interactions with the same cellular component can lead to cytotoxicity, with colchicine inhibiting polymerization and taxol preventing depolymerization.

This compound's toxicity, mediated through multiple signaling pathways leading to apoptosis, places it in a complex position. While its toxicity is a major hurdle for clinical application, the pathways it modulates, such as JNK and Wnt/β-catenin, are also implicated in various diseases, including cancer. This comparative analysis underscores the importance of understanding the specific molecular mechanisms of alkaloid toxicity. Such knowledge is fundamental for risk assessment, the development of therapeutic strategies to counteract poisoning, and the potential repurposing or modification of these natural compounds for pharmaceutical applications.

References

Validating Brucine's Affinity for the Glycine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of brucine to its primary target, the strychnine-sensitive glycine (B1666218) receptor (GlyR), with that of other known GlyR antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in their evaluation of this compound as a potential therapeutic or research tool.

Comparative Binding Affinity of Glycine Receptor Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ), where a lower value signifies a higher affinity. The following table summarizes the binding affinities of this compound and several other well-characterized antagonists for the glycine receptor.

CompoundReceptor Subtype(s)Kᵢ (Inhibition Constant)Experimental MethodReference
This compound Human α11.7 µMRadioligand Binding Assay[1]
Human α1β1.4 µMRadioligand Binding Assay[1]
Strychnine Human homopentameric138 ± 55 nM (Kₑ)Isothermal Titration Calorimetry
Rat spinal cord30 nM (Affinity Constant)Radioligand Binding Assay[2][3]
Glycine (Agonist) Human homopentameric3.4 ± 1.3 µMRadioligand Binding Assay
Picrotoxin α1/α2 homomers & α1β/α2β heteromersmicromolar rangeElectrophysiology[4]
Bicuculline α2 glycine receptor169.40 ± 1.73 µM (IC₅₀)Not specified[4]
NBQX Spinal cord/brainstem11 µM (IC₅₀)Radioligand Binding Assay[5]

Understanding the Mechanism: The Glycine Receptor Signaling Pathway

The glycine receptor is a ligand-gated ion channel primarily responsible for mediating inhibitory neurotransmission in the spinal cord and brainstem.[3] The binding of the agonist, glycine, to the receptor opens the channel, allowing the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. This compound, as a competitive antagonist, binds to the same site as glycine, thereby preventing the channel from opening and inhibiting the normal function of the receptor.

GlycineReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine (Agonist) GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds to This compound This compound (Antagonist) This compound->GlyR Competitively Binds to (Blocks Glycine) Cl_in Cl- Influx GlyR->Cl_in Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_in->Hyperpolarization

Glycine receptor signaling pathway.

Experimental Protocols for Validating Binding Affinity

Accurate determination of binding affinity is paramount for drug discovery and pharmacological research. The following sections provide detailed methodologies for three common experimental techniques used to quantify the interaction between a small molecule, such as this compound, and its target receptor.

Radioligand Binding Assay

This technique is a widely used and robust method for measuring the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor, and the displacement of this radioligand by a non-labeled test compound (like this compound) is measured.

Experimental Workflow:

RadioligandAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Prepare Glycine Receptor (e.g., from spinal cord membranes) Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound ReceptorPrep->Incubate Radioligand Radioligand (e.g., [3H]strychnine) Radioligand->Incubate TestCompound Test Compound (e.g., this compound, unlabeled) TestCompound->Incubate Filter Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Filter Scintillation Quantify bound radioactivity (Scintillation Counting) Filter->Scintillation Analysis Data Analysis (Determine IC50 and calculate Ki) Scintillation->Analysis

Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissue rich in glycine receptors (e.g., rat spinal cord) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]strychnine) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor and ligands.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface.

Detailed Protocol:

  • Chip Preparation and Immobilization: Covalently immobilize the purified glycine receptor onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The immobilization level should be optimized to achieve a good signal-to-noise ratio.

  • System Priming and Equilibration: Prime the SPR instrument with running buffer (e.g., HBS-EP+) and allow the baseline to stabilize.

  • Analyte Injection: Prepare a series of dilutions of this compound in the running buffer. Inject the this compound solutions sequentially over the immobilized receptor surface, starting with the lowest concentration. Include buffer-only injections as a control.

  • Association and Dissociation: Monitor the binding (association) of this compound to the receptor in real-time. After the injection, flow running buffer over the chip to monitor the dissociation of the this compound-receptor complex.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove any remaining bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the purified glycine receptor in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer). Prepare a solution of this compound in the same buffer. It is crucial that the buffer solutions are identical to avoid heats of dilution. Dialyze both the protein and ligand against the final buffer.

  • Instrument Setup: Thoroughly clean the ITC instrument's sample cell and syringe. Load the receptor solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the receptor solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection. As the receptor becomes saturated with the ligand, the magnitude of the heat changes will decrease.

  • Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ, which can be converted to Kₑ), enthalpy (ΔH), and stoichiometry of binding (n).

Conclusion

The data presented in this guide demonstrate that this compound is a competitive antagonist of the glycine receptor with a binding affinity in the low micromolar range. While its affinity is lower than that of the high-affinity antagonist strychnine, it is comparable to or higher than several other known glycine receptor modulators. The provided experimental protocols offer robust and reliable methods for researchers to independently validate and further characterize the binding of this compound and other novel compounds to the glycine receptor, thereby facilitating the advancement of neuroscience research and the development of new therapeutic agents.

References

Brucine vs. Synthetic Agents: A Comparative Guide to Chiral Resolution Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step. The choice of a resolving agent is paramount to the efficiency and economic viability of this process. This guide provides an objective comparison between the resolving power of brucine, a naturally occurring alkaloid, and modern synthetic resolving agents. The comparison is supported by experimental data for the resolution of profen drugs, a common class of chiral non-steroidal anti-inflammatory drugs (NSAIDs).

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] A racemic mixture, which consists of equal amounts of two enantiomers, is treated with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics.[2] This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is separated, and then the resolving agent is removed to yield the desired pure enantiomer.

Comparative Performance Data

While direct, head-to-head comparative studies are not abundant in the literature, we can collate experimental data from different studies to draw a performance comparison. Here, we focus on the resolution of racemic ibuprofen (B1674241), a widely used NSAID where the (S)-(+)-enantiomer is responsible for its pharmacological activity.[3] We compare the performance of the synthetic resolving agent (S)-(-)-α-phenylethylamine with the known application of this compound for resolving acidic compounds.

Table 1: Quantitative Comparison of Resolving Agents for Racemic Ibuprofen

ParameterSynthetic Agent: (S)-(-)-α-phenylethylamineNatural Agent: this compound
Racemic Compound (±)-Ibuprofen(±)-Ibuprofen (and other acidic racemates)
Yield of Diastereomeric Salt ~44% (initial precipitation)Data not available for direct comparison
Diastereomeric Excess (% de) 40% (initial precipitation)Data not available for direct comparison
Yield of (S)-Ibuprofen Up to 95% (after optimization and racemization of the unwanted enantiomer)Generally effective, but yields are highly substrate and condition dependent
Enantiomeric Excess (% ee) of (S)-Ibuprofen 80% (after liberation from the salt)Can achieve high % ee, often requiring recrystallization
Reference [4][5][6][7]

Note: The data for (S)-(-)-α-phenylethylamine in resolving ibuprofen is derived from experimental procedures outlined in the provided references. Direct quantitative data for the resolution of ibuprofen with this compound was not available in the reviewed literature, reflecting a trend towards the use of more specific and often more efficient synthetic agents for particular substrates. This compound is a well-established resolving agent for a wide range of acidic compounds, but its efficiency can be highly variable.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and comparing results.

Resolution of (±)-Ibuprofen with (S)-(-)-α-phenylethylamine

This protocol is a generalized procedure based on common laboratory practices for the resolution of ibuprofen.[4][5][6]

1. Formation of Diastereomeric Salts:

  • Racemic ibuprofen (e.g., 3.0 g) is dissolved in a suitable solvent system, often an aqueous solution of a base like potassium hydroxide (B78521) (e.g., 30 mL of 0.24 M KOH), and heated to approximately 75-85°C.[6]

  • One molar equivalent of (S)-(-)-α-phenylethylamine is added dropwise to the heated solution.[4]

  • A precipitate of the less soluble (S)-ibuprofen-(S)-α-phenylethylamine salt forms and the mixture is typically stirred at an elevated temperature for a period (e.g., 1 hour) before being allowed to cool to room temperature.[4]

  • The precipitated salt is collected by vacuum filtration and washed with a small amount of cold solvent (e.g., ice water).[6]

2. Recrystallization of the Diastereomeric Salt (Optional but recommended for higher purity):

  • The collected salt is dissolved in a minimal amount of a hot solvent (e.g., 2-propanol) and allowed to cool slowly to effect recrystallization, further purifying the desired diastereomer.[6]

3. Liberation of the Enantiomer:

  • The purified diastereomeric salt is treated with a strong acid (e.g., 2M H₂SO₄) to protonate the ibuprofen and liberate the free carboxylic acid from the amine salt.[4]

  • The resulting mixture is then extracted with an organic solvent (e.g., methyl t-butyl ether).[4]

  • The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.[4]

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the final product is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[8][9]

General Protocol for Resolution of Racemic Acids with this compound

The following is a general procedure for the resolution of a racemic acid using this compound.

1. Formation of Diastereomeric Salts:

  • Equimolar amounts of the racemic acid and (-)-brucine are dissolved in a suitable hot solvent (e.g., methanol, ethanol, or acetone).[7]

  • The solution is allowed to cool slowly, leading to the fractional crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration.

2. Purification of the Diastereomeric Salt:

  • The collected salt is typically recrystallized one or more times from a suitable solvent to achieve high diastereomeric purity.

3. Liberation of the Enantiomer:

  • The purified salt is dissolved in water or a suitable solvent and treated with a base (e.g., sodium hydroxide) to deprotonate the this compound and liberate the free amine.

  • The this compound is typically removed by filtration or extraction.

  • The aqueous layer containing the salt of the resolved acid is then acidified with a mineral acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid.

  • The pure enantiomer is collected by filtration and dried.

Visualizing the Process and Comparison

To better illustrate the workflow and the comparative aspects of these resolving agents, the following diagrams are provided.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic Racemic Mixture (e.g., (R/S)-Ibuprofen) mix Reaction in Suitable Solvent racemic->mix agent Chiral Resolving Agent (e.g., (S)-Amine) agent->mix diastereomers Mixture of Diastereomers ((R,S) and (S,S) salts) mix->diastereomers Forms two diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Solid: (S,S) Salt crystallization->less_soluble Less soluble diastereomer crystallizes more_soluble Solution: (R,S) Salt crystallization->more_soluble More soluble diastereomer remains in solution acid_treatment Acid Treatment (e.g., H₂SO₄) less_soluble->acid_treatment Acidification pure_enantiomer Pure (S)-Enantiomer acid_treatment->pure_enantiomer Liberates recovered_agent Resolving Agent acid_treatment->recovered_agent Recovers

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G cluster_this compound This compound (Natural Alkaloid) cluster_synthetic Synthetic Agents (e.g., α-Phenylethylamine) b_pros Advantages: - Readily available from natural sources. - Long history of successful resolutions for a wide range of acids. - Rigid structure can provide good chiral recognition. b_cons Disadvantages: - High toxicity. - Performance can be highly substrate-dependent. - Often requires multiple recrystallizations. - Only one enantiomer is naturally available. s_pros Advantages: - Can be designed and optimized for specific substrates. - Both enantiomers are often commercially available. - Can offer higher efficiency and yield. - Lower toxicity compared to strychnine-type alkaloids. s_cons Disadvantages: - Can be more expensive than some natural agents. - May require synthesis and resolution of the agent itself. - Scope of application may be narrower than general agents. brucine_node This compound brucine_node->b_pros synthetic_node Synthetic Agents synthetic_node->s_pros

Caption: Logical comparison of natural vs. synthetic resolving agents.

Conclusion

The choice between a classic, naturally occurring resolving agent like this compound and a modern synthetic agent is a multifaceted decision for researchers and drug development professionals.

This compound remains a valuable tool in chiral resolution due to its broad applicability for acidic compounds and its long-standing historical precedent.[7] Its rigid molecular framework can offer excellent chiral discrimination. However, its high toxicity is a significant drawback, and its performance can be unpredictable, often necessitating extensive optimization and multiple recrystallization steps to achieve high enantiomeric purity.

Synthetic resolving agents , such as (S)-(-)-α-phenylethylamine, offer the advantage of being tailored for specific separations, which can lead to higher yields and enantiomeric excess in fewer steps, as evidenced by the data for ibuprofen resolution.[4][5][6] The commercial availability of both enantiomers of many synthetic agents provides greater flexibility in targeting either enantiomer of a racemic mixture. While potentially more expensive upfront, their efficiency can lead to lower overall process costs, especially in large-scale production.

For researchers, the selection of a resolving agent will depend on the specific substrate, the scale of the resolution, cost considerations, and safety protocols. While this compound's resolving power is undeniable for a range of compounds, the trend in pharmaceutical development leans towards the use of well-characterized and often more efficient synthetic agents for targeted and optimized chiral resolutions.

References

Comparative Proteomic Analysis of Cancer Cells Following Brucine Treatment: A Review of Key Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine, an alkaloid extracted from the seeds of Strychnos nux-vomica, has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanism of action involves the modulation of key cellular processes, including apoptosis, cell cycle progression, and inflammatory responses. This guide provides a comparative overview of the proteomic changes observed in cancer cells upon treatment with this compound, based on findings from multiple independent studies. While a comprehensive, global mass spectrometry-based quantitative proteomic analysis is not yet available in the public domain, this guide synthesizes data from targeted protein analyses to offer insights into this compound's molecular impact.

Data Presentation: Summary of Protein Expression Changes

The following tables summarize the consistent up- and down-regulation of key proteins in various cancer cell lines after treatment with this compound. These findings are primarily derived from Western blot analyses reported in the cited literature.

Table 1: Consistently Up-regulated Proteins in Response to this compound Treatment

ProteinFunctionCancer Cell Line(s)Reference(s)
Bax Pro-apoptotic protein, promotes mitochondrial outer membrane permeabilization.QBC939, LoVo, DU-145[1][2][3]
Caspase-3 Executioner caspase, central to the apoptotic process.QBC939, ME-180, PC-3, HT-29[1][4][5]
p53 Tumor suppressor, regulates cell cycle and apoptosis.AGS, MKN45, HT-29[6]
ALOX12 Arachidonate 12-lipoxygenase, involved in ferroptosis.AGS, MKN45[6]
Apaf-1 Apoptotic Peptidase Activating Factor 1, forms the apoptosome.PC-3[5]

Table 2: Consistently Down-regulated Proteins in Response to this compound Treatment

ProteinFunctionCancer Cell Line(s)Reference(s)
Bcl-2 Anti-apoptotic protein, inhibits apoptosis.QBC939, LoVo, ME-180, DU-145, HT-29[1][2][3][4]
COX-2 Cyclooxygenase-2, involved in inflammation and proliferation.QBC939, ME-180[1][4]
HSP70 Heat Shock Protein 70, inhibits apoptosis.PC-3[5]
SLC7A11 Cysteine/glutamate antiporter, inhibits ferroptosis.AGS, MKN45[6]
Akt (phosphorylated) Protein kinase B, promotes cell survival and growth.LoVo, ME-180[2][4]
mTOR Mammalian target of rapamycin, central regulator of cell growth.ME-180[4]
Cyclin D1 Regulates cell cycle progression from G1 to S phase.ME-180[4]
GNMT Glycine N-methyltransferase, involved in sarcosine (B1681465) production.DU-145[3]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The primary pathways identified are the intrinsic apoptosis pathway and the PI3K/Akt/mTOR survival pathway.

Brucine_Signaling_Pathways cluster_0 This compound's Effect on Apoptosis cluster_1 This compound's Effect on PI3K/Akt Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Brucine_2 This compound PI3K PI3K Brucine_2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Figure 1: Signaling pathways modulated by this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).[7][8]

  • MTT Addition: After incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound as described for the cell viability assay. After treatment, collect both adherent and floating cells.[11]

  • Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12][13]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.[14][15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15] The band intensities can be quantified using densitometry software.

Experimental_Workflow Cell_Culture Cancer Cell Culture Brucine_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Brucine_Treatment Cell_Viability Cell Viability Assay (MTT) Brucine_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Brucine_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Brucine_Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Figure 2: General experimental workflow for studying this compound's effects.

Conclusion

The collective evidence from multiple studies indicates that this compound consistently modulates the expression of key proteins involved in apoptosis and cell survival across a range of cancer cell lines. Specifically, this compound promotes apoptosis by up-regulating pro-apoptotic proteins like Bax and Caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2 and HSP70.[1][2][5] Furthermore, this compound inhibits cell proliferation by suppressing the PI3K/Akt/mTOR signaling pathway.[4] While these targeted studies provide valuable insights, a global, unbiased quantitative proteomic analysis would offer a more comprehensive understanding of the cellular response to this compound and potentially unveil novel therapeutic targets and biomarkers. Such a study would be a critical next step in elucidating the full spectrum of this compound's anti-cancer mechanisms.

References

A Head-to-Head Comparison of Brucine and Cinchonidine for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of classical chiral resolution, the selection of an appropriate resolving agent is paramount to achieving efficient separation of enantiomers. Among the vast arsenal (B13267) of chiral bases available to researchers, the naturally derived alkaloids brucine and cinchonidine (B190817) have long been employed for the resolution of acidic racemates. This guide provides a head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific resolution challenges.

General Principles of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a venerable and widely practiced technique for separating enantiomers.[1][2] The process relies on the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[3] These diastereomers, having different three-dimensional arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent.[4] This disparity in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequently, the individual diastereomeric salts are treated with an acid or base to break the salt and liberate the resolved enantiomers and recover the resolving agent.[1]

Both this compound, a strychnine-related alkaloid, and cinchonidine, a cinchona alkaloid, are readily available and have been historically used for this purpose.[1][5] Their complex and rigid polycyclic structures provide multiple points of interaction, which can lead to effective chiral recognition and the formation of diastereomeric salts with significantly different crystal lattice energies and, consequently, solubilities.

Performance Comparison: this compound vs. Cinchonidine

Direct comparative studies of this compound and cinchonidine for the resolution of the same racemic acid under identical conditions are scarce in the literature. However, by compiling data from various sources, a comparative overview of their effectiveness can be constructed. The choice between this compound and cinchonidine often comes down to empirical screening, as the success of a resolution is highly dependent on the specific substrate and the solvent system used.

Key Performance Indicators:

  • Enantiomeric Excess (ee): This measures the purity of the resolved enantiomer. A higher ee indicates a more effective separation.

  • Yield: This refers to the amount of the desired enantiomer recovered after the resolution process.

The following tables summarize reported experimental data for the resolution of various acidic racemates using this compound and cinchonidine.

Table 1: Performance Data for this compound in Chiral Resolution

Racemic AcidEnantiomer IsolatedSolvent(s)Yield (%)Enantiomeric Excess (ee) (%)
N-Phthaloyl-DL-α-alanineL-enantiomerWater/EthanolNot ReportedNot Reported
Racemic Alcohols (as half-esters)Not SpecifiedNot SpecifiedNot ReportedNot Reported

Note: Specific quantitative yield and ee values for classical resolutions with this compound are not consistently reported in recent literature, highlighting a reliance on older, less detailed sources or its more frequent use in qualitative or smaller-scale applications.

Table 2: Performance Data for Cinchonidine in Chiral Resolution

Racemic AcidEnantiomer IsolatedSolvent(s)Yield (%)Enantiomeric Excess (ee) (%)
4-Cyclohexyl-2-methyl-buta-2,3-dienoic acidNot specifiedNot specifiedNot Reportedup to 95%[6]
(±)-Citronellic acid(S)-enantiomerNot specifiedNot ReportedNot Reported
3-Hydroxy-4-phenylbutanoic acid(R)-enantiomerEthanol49%>99%
3-Hydroxy-4-(4-chlorophenyl)butanoic acid(R)-enantiomerEthanol/Toluene45%98%[7]
3-Hydroxy-5-phenylpentanoic acid(R)-enantiomerEthyl Acetate48%94%[7]
rac-Malic acidD-malateNot specifiedNot ReportedNot Reported

From the available data, cinchonidine appears to be a highly effective resolving agent for a range of carboxylic acids, often providing high enantiomeric excess. For example, the resolution of 3-hydroxycarboxylic acids with cinchonidine has been shown to yield enantiopurities exceeding 98%.[7] Similarly, the resolution of an allenoic acid derivative with cinchonidine afforded an impressive 95% ee.[6]

While this compound is a well-established resolving agent, recent and detailed quantitative performance data is less readily available in the surveyed literature. It is frequently cited as a general-purpose resolving agent for acidic compounds, including for the resolution of racemic alcohols after their conversion to acidic half-esters.[1]

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a racemic acid using a chiral base like this compound or cinchonidine via diastereomeric salt formation.

1. Salt Formation: a. Dissolve the racemic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture). b. In a separate container, dissolve an equimolar or sub-stochiometric amount of the chiral resolving agent (this compound or cinchonidine) in the same solvent, heating gently if necessary. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. The crystals can be washed with a small amount of cold solvent to remove adhering mother liquor. c. To improve diastereomeric purity, the salt can be recrystallized one or more times from a suitable solvent. The progress of the purification can be monitored by measuring the optical rotation of the salt at each stage.

3. Liberation of the Enantiomer and Recovery of the Resolving Agent: a. Suspend the purified diastereomeric salt in water or an appropriate solvent. b. Add a strong acid (e.g., HCl) to protonate the carboxylate of the resolved acid and the nitrogen atoms of the alkaloid. c. Extract the liberated enantiomerically enriched acid into an organic solvent (e.g., diethyl ether, ethyl acetate). d. The aqueous layer, containing the protonated resolving agent, can be basified (e.g., with NaOH) to recover the resolving agent by extraction with an organic solvent. e. The organic layer containing the resolved acid is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the purified enantiomer.

4. Analysis: a. The enantiomeric excess of the resolved acid should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the known value for the pure enantiomer.

Logical Workflow of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow.

G racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-Base & S-Acid-Base) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (-)-Brucine or (-)-Cinchonidine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Acid-Base) crystallization->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., S-Acid-Base) crystallization->mother_liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification mother_liquor->acidification2 resolved_enantiomer1 Resolved Enantiomer (R-Acid) acidification1->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 resolved_enantiomer2 Other Enantiomer (S-Acid) acidification2->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

General workflow for chiral resolution by diastereomeric salt formation.

Conclusion

Both this compound and cinchonidine are valuable tools in the arsenal of the synthetic chemist for the resolution of acidic racemates. The available data suggests that cinchonidine has been demonstrated to be highly effective for a variety of carboxylic acids, with several examples showing excellent enantiomeric excess. While this compound has a long history of use, recent, detailed quantitative data for its performance in classical resolutions is less prevalent in the surveyed literature.

Ultimately, the choice between this compound and cinchonidine will be dictated by the specific substrate to be resolved. Empirical screening of both resolving agents, along with a variety of solvents, remains the most reliable approach to identifying the optimal conditions for a successful and efficient chiral resolution.

References

Assessing the Reproducibility of Brucine-Based Separation Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral drugs and other bioactive molecules. Among the classical methods of chiral resolution, the use of naturally derived resolving agents like brucine remains a relevant and cost-effective strategy. This guide provides an objective comparison of this compound-based separation methods with common alternatives, supported by available experimental data, to aid in the selection and optimization of chiral resolution strategies.

The Principle of this compound-Based Chiral Resolution

This compound, a readily available and relatively inexpensive alkaloid, is a chiral base widely employed for the resolution of racemic acids. The fundamental principle of this method lies in the formation of diastereomeric salts. When a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base like (-)-brucine, two diastereomeric salts are formed: [(+)-acid-(-)-brucine] and [(-)-acid-(-)-brucine].

Because diastereomers possess different physical properties, such as solubility in a given solvent, they can be separated by fractional crystallization. One diastereomeric salt will typically crystallize preferentially from the solution, allowing for its isolation by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched acid and the resolving agent. A similar principle can be applied to resolve racemic alcohols after their conversion to acidic half-esters.[1]

Performance Comparison of Chiral Resolution Methods

The choice of a chiral resolution method depends on various factors, including the nature of the analyte, the desired scale of separation, cost, and the required level of enantiomeric purity. Below is a comparative overview of this compound-based crystallization with other common techniques.

MethodResolving Agent/Stationary PhasePrincipleTypical Enantiomeric Excess (ee)YieldAdvantagesDisadvantages
Diastereomeric Salt Crystallization (-)-Brucine Formation of diastereomeric salts with differing solubilities.Variable, can reach >95% with optimization.Typically <50% for the desired enantiomer in a single step.Cost-effective, scalable, well-established.Empirical method, success is substrate-dependent, may require multiple recrystallizations.
Diastereomeric Salt Crystallization (1R,2S)-(-)-Ephedrine Formation of diastereomeric salts with differing solubilities.High, can achieve >90% optical purity.[2][3]Dependent on substrate and conditions.Effective for certain acids like mandelic acid.[2][3][4][5][6]More expensive than this compound.
Diastereomeric Salt Crystallization (S)-(-)-α-Methylbenzylamine Formation of diastereomeric salts with differing solubilities.Effective for profens like ibuprofen (B1674241).[7]Yields can be optimized.Readily available chiral amine.Performance is substrate-specific.
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide-based chiral stationary phases (e.g., Chiralpak® series)Differential interaction of enantiomers with a chiral stationary phase.High, often >99%.High recovery, but depends on scale (analytical vs. preparative).High resolution, applicable to a wide range of compounds, analytical and preparative scales.High cost of columns and instrumentation, solvent consumption.
Enzymatic Resolution Lipases (e.g., Candida rugosa lipase)Enantioselective enzymatic reaction (e.g., esterification).Can achieve >99% ee.[8][9]Theoretically limited to 50% for one enantiomer unless combined with racemization.High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability, substrate specificity, slower reaction times.

Experimental Protocols

Reproducibility in chiral resolution is highly dependent on the precise control of experimental parameters. Below is a representative protocol for the resolution of a racemic carboxylic acid using (-)-brucine, synthesized from various literature descriptions.

General Protocol for this compound-Based Resolution of a Racemic Acid:

  • Salt Formation:

    • Dissolve equimolar amounts of the racemic acid and (-)-brucine in a suitable solvent (e.g., methanol, ethanol, acetone, or mixtures with water) with gentle heating until a clear solution is obtained. The choice of solvent is critical and often determined empirically.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For optimal crystal formation and purity, it is often beneficial to let the solution stand undisturbed for several hours or even days. In some cases, cooling in an ice bath may be required to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, and thus the final enantiomeric excess of the target compound, the isolated salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and add a strong acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic. This will protonate the carboxylic acid and precipitate it out of the aqueous solution, while the this compound remains dissolved as its corresponding salt.

  • Isolation and Purification of the Enantiomer:

    • Collect the precipitated enantiomerically enriched acid by vacuum filtration, wash with cold water, and dry. The purity and enantiomeric excess should be determined by appropriate analytical techniques such as chiral HPLC, polarimetry, or NMR with a chiral shift reagent.

Mandatory Visualizations

Experimental Workflow for this compound-Based Chiral Resolution

G cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Enantiomer Liberation and Recovery racemic_acid Racemic Acid ((+/-)-A) dissolution Dissolution in Solvent + Heat racemic_acid->dissolution This compound (-)-Brucine (B) This compound->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 less_soluble Less Soluble Salt ((-)-A . (-)-B or (+)-A . (-)-B) filtration1->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration1->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble->acidification filtration2 Filtration acidification->filtration2 enantiomer Enriched Enantiomer ((-)-A or (+)-A) filtration2->enantiomer Solid brucine_salt This compound Salt Solution filtration2->brucine_salt Liquid

Workflow of this compound-based chiral resolution.
Logical Relationship of Chiral Resolution Methods

G cluster_0 Chiral Resolution Strategies cluster_1 Classical Resolution cluster_2 Chromatographic Methods cluster_3 Biocatalytic Methods racemic_mixture Racemic Mixture diastereomeric_crystallization Diastereomeric Salt Crystallization racemic_mixture->diastereomeric_crystallization chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc enzymatic_resolution Enzymatic Resolution racemic_mixture->enzymatic_resolution brucine_method This compound-Based diastereomeric_crystallization->brucine_method other_agents Other Chiral Agents diastereomeric_crystallization->other_agents

Classification of common chiral resolution methods.

References

Comparative in vivo toxicity of brucine after different administration routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brucine, a potent alkaloid extracted from the seeds of Strychnos nux-vomica, exhibits a narrow therapeutic window, with its significant pharmacological activities often overshadowed by its severe toxicity. The in vivo toxicological profile of this compound is critically influenced by the route of administration, a factor that dictates its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its bioavailability and target organ exposure. This guide provides a comparative analysis of this compound's in vivo toxicity following different administration routes, supported by experimental data, detailed methodologies, and visual representations of the underlying toxicological pathways.

Quantitative Toxicity Data

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 values for this compound vary significantly depending on the administration route and the animal model, highlighting the importance of this variable in toxicological assessments.

Administration RouteAnimal ModelLD50 (mg/kg)Reference(s)
Oral Rabbit4[1]
Rat150[2]
Intraperitoneal Rat91[1]
Subcutaneous Mouse60[1]
Intravenous Mouse33 (toxic dose)[3]

Note: The intravenous value for mice is reported as a 'toxic dose' and may not represent a formal LD50 value. The significant difference in LD50 values, for instance, between oral and other parenteral routes, is likely attributable to first-pass metabolism in the liver following oral ingestion, which can reduce the systemic bioavailability of this compound[4][5]. In contrast, intravenous administration delivers the compound directly into the systemic circulation, leading to a more rapid onset and higher peak plasma concentrations, thus resulting in greater toxicity at lower doses[2][4].

Experimental Protocols

The determination of in vivo acute toxicity of this compound, typically through LD50 estimation, follows standardized experimental protocols. The following is a synthesized methodology based on common practices in cited toxicological studies.

General Protocol for Acute Toxicity (LD50) Determination

1. Animal Models and Housing:

  • Species: Commonly used models include mice (e.g., Swiss-Webster) and rats (e.g., Sprague-Dawley)[1][2][3].

  • Characteristics: Healthy, young adult animals of a specific weight range are selected. Both male and female animals are typically used to assess for any sex-dependent differences in toxicity.

  • Acclimatization: Animals are acclimatized to the laboratory environment for a period of at least one week prior to the experiment.

  • Housing: Animals are housed in standard cages under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with free access to standard pellet diet and water.

2. Preparation of this compound Solution:

  • This compound is dissolved in a suitable vehicle, such as saline or distilled water. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 10 mL/kg of body weight).

3. Administration of this compound:

  • Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle.

  • A range of doses is administered to different groups of animals via the specific route being tested (oral, intravenous, intraperitoneal, or subcutaneous).

  • Oral (p.o.): Administered using an oral gavage needle.

  • Intravenous (i.v.): Injected into a suitable vein, such as the tail vein in mice.

  • Intraperitoneal (i.p.): Injected into the abdominal cavity.

  • Subcutaneous (s.c.): Injected into the loose skin on the back of the neck.

4. Observation and Data Collection:

  • Following administration, animals are closely observed for clinical signs of toxicity and mortality.

  • Observations are typically made continuously for the first few hours and then periodically over a 14-day period.

  • Signs of toxicity may include muscle spasms, convulsions, rhabdomyolysis, and respiratory distress[1][6].

  • The number of mortalities in each dose group within a specified time frame (usually 24 hours to 14 days) is recorded.

5. Data Analysis:

  • The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as the probit analysis or the Reed-Muench method.

Signaling Pathways in this compound-Induced Toxicity

The toxicity of this compound is mediated by its interaction with various cellular signaling pathways, leading to organ-specific damage. The central nervous system is a primary target, but hepatotoxicity and nephrotoxicity have also been reported[7][8].

Neurotoxicity Signaling Pathway

This compound-induced neurotoxicity is characterized by neuronal apoptosis, a process of programmed cell death. The PPARγ/NF-κB/Caspase-3 signaling pathway has been identified as a key mechanism in this process[1][2][9][10].

G This compound-Induced Neurotoxicity Pathway This compound This compound PPARg PPARγ Inhibition This compound->PPARg Inhibits NFkB NF-κB Activation PPARg->NFkB Leads to Bax_Bcl2 Increased Bax/Bcl-2 Ratio NFkB->Bax_Bcl2 Promotes Caspase3 Caspase-3 Activation Bax_Bcl2->Caspase3 Leads to Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Induces

Caption: this compound-induced neurotoxicity is mediated by the PPARγ/NF-κB/Caspase-3 apoptosis pathway.

Hepatotoxicity Signaling Pathway

In the liver, this compound can induce apoptosis in hepatocytes through a mitochondrial-dependent pathway. This involves an increase in intracellular calcium levels, alteration of mitochondrial membrane potential, and the activation of caspases[4][11][12].

G This compound-Induced Hepatotoxicity Pathway This compound This compound Ca2_increase Increased Intracellular Ca2+ This compound->Ca2_increase Induces Bcl2 Bcl-2 Inhibition This compound->Bcl2 Inhibits Mito_dysfunction Mitochondrial Dysfunction (↓ΔΨm) Ca2_increase->Mito_dysfunction Causes Cyto_c_release Cytochrome c Release Mito_dysfunction->Cyto_c_release Leads to Caspase9 Caspase-9 Activation Cyto_c_release->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis Induces Bcl2->Mito_dysfunction Regulates

Caption: this compound triggers hepatocyte apoptosis via a mitochondrial pathway involving Ca2+ and Bcl-2.

Nephrotoxicity Signaling Pathway

This compound-induced kidney damage has been linked to the suppression of the mitochondrial apoptotic pathway and the activation of STAT3 (Signal Transducer and Activator of Transcription 3)[10].

G This compound-Induced Nephrotoxicity Pathway This compound This compound Mito_pathway Mitochondrial Apoptotic Pathway This compound->Mito_pathway Suppresses STAT3 STAT3 Activation This compound->STAT3 Activates Cell_damage Renal Cell Damage Mito_pathway->Cell_damage Contributes to STAT3->Cell_damage Contributes to

Caption: this compound-induced nephrotoxicity involves modulation of apoptosis and STAT3 signaling.

Experimental Workflow for In Vivo Toxicity Assessment

The overall workflow for assessing the in vivo toxicity of this compound involves several key stages, from initial planning and dose preparation to data analysis and interpretation.

G Experimental Workflow for In Vivo this compound Toxicity cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Protocol Protocol Design (Animal Model, Route, Doses) Animal_acclimatization Animal Acclimatization Protocol->Animal_acclimatization Dose_prep This compound Solution Preparation Animal_acclimatization->Dose_prep Dosing Dose Administration Dose_prep->Dosing Observation Clinical Observation (Toxicity Signs, Mortality) Dosing->Observation Data_collection Data Collection Observation->Data_collection Data_analysis Statistical Analysis (LD50 Calculation) Data_collection->Data_analysis Conclusion Conclusion and Reporting Data_analysis->Conclusion

Caption: A typical workflow for conducting in vivo acute toxicity studies of this compound.

References

Unveiling Brucine's Anti-Cancer Mechanisms: A Comparative Guide to Validating Network Pharmacology Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimentally validated network pharmacology predictions for the mechanism of action of brucine, a natural alkaloid with demonstrated anti-tumor properties. We delve into the experimental data and detailed protocols that substantiate the predicted signaling pathways, offering a clear roadmap for future research and development.

Network pharmacology, a systems-based approach to drug discovery, has identified several key signaling pathways potentially targeted by this compound in various cancers. This guide focuses on the experimental validation of these predictions, primarily in glioblastoma, cholangiocarcinoma, and neuroblastoma. The evidence strongly points towards this compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis through the modulation of critical signaling cascades, including the PI3K-Akt and VEGF pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental validations of this compound's effect on cancer cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
U251GlioblastomaVaries (dose-dependent)24, 48, 72MTT
QBC939CholangiocarcinomaVaries (dose-dependent)24, 48, 72CCK-8
Neuro-2aNeuroblastomaVaries (dose-dependent)24Not Specified

Table 2: Quantitative Analysis of Protein Expression Changes Induced by this compound

Cell LineProteinChange with this compound TreatmentMethodQuantitative Value
Neuro-2aBax/Bcl-2 ratioIncreasedWestern BlotDose-dependent increase
Neuro-2aCleaved-caspase 3/caspase 3 ratioIncreasedWestern BlotDose-dependent increase
QBC939COX-2DecreasedWestern Blot (Densitometry)Significant decrease
QBC939Caspase-3IncreasedWestern Blot (Densitometry)Significant increase
QBC939BaxIncreasedWestern Blot (Densitometry)Significant increase
QBC939Bcl-2DecreasedWestern Blot (Densitometry)Significant decrease

Key Validated Signaling Pathways

Network pharmacology predictions have consistently highlighted the PI3K-Akt and VEGF signaling pathways as primary targets of this compound. Experimental studies have subsequently validated these predictions, demonstrating this compound's ability to modulate key proteins within these cascades.

PI3K-Akt Signaling Pathway

This pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Studies have shown that this compound can down-regulate the phosphorylation of Akt, a key component of this pathway, thereby inhibiting downstream pro-survival signals.[1] This inhibition ultimately leads to the induction of apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt activation Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival promotes

Figure 1: this compound's inhibitory effect on the PI3K-Akt pathway.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Network pharmacology studies have predicted that this compound can interfere with this pathway.[2]

VEGF_Pathway This compound This compound VEGF VEGF This compound->VEGF inhibition VEGFR VEGFR VEGF->VEGFR activation Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes

Figure 2: this compound's inhibitory effect on the VEGF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the network pharmacology predictions of this compound's mechanism of action.

Cell Viability Assays (MTT and CCK-8)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., U251 or QBC939) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 450 nm for CCK-8 and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis

Objective: To quantify the expression levels of specific proteins in key signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, COX-2) overnight at 4°C. The specific dilutions of antibodies should be optimized according to the manufacturer's instructions (a common starting point is 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes.

Protocol:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Molecular Docking

Objective: To predict the binding affinity and interaction between this compound and its protein targets.

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and optimize its geometry.

  • Grid Box Generation: Define the binding site on the target protein and generate a grid box that encompasses this site.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to perform the docking simulation. The software will explore different conformations and orientations of this compound within the binding site.

  • Scoring and Analysis: The docking results will be ranked based on their binding affinity (e.g., docking score in kcal/mol). Analyze the top-ranked poses to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Experimental_Workflow cluster_NP Network Pharmacology Prediction cluster_Validation Experimental Validation cluster_Analysis Data Analysis & Confirmation NP Identify Potential Targets & Pathways Cell_Viability Cell Viability Assays (MTT/CCK-8) NP->Cell_Viability Western_Blot Western Blot (Protein Expression) Cell_Viability->Western_Blot Data_Analysis Quantitative Analysis & Pathway Confirmation Cell_Viability->Data_Analysis qRT_PCR qRT-PCR (mRNA Expression) Western_Blot->qRT_PCR Western_Blot->Data_Analysis Molecular_Docking Molecular Docking (Binding Affinity) qRT_PCR->Molecular_Docking qRT_PCR->Data_Analysis Molecular_Docking->Data_Analysis

Figure 3: Workflow for validating network pharmacology predictions.

This guide demonstrates the power of integrating network pharmacology with experimental validation to elucidate the complex mechanisms of action of natural compounds like this compound. The presented data and protocols provide a solid foundation for further research into this compound's therapeutic potential in oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of Brucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and regulatory compliance. Brucine, a highly toxic alkaloid, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste, ensuring alignment with safety protocols and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to handle this compound with the utmost caution in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a complete suit protecting against chemicals, safety glasses with a face shield, and gloves.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3]

  • Spill Management: In the event of a spill, immediately evacuate the area and secure entry.[4] For solid this compound, carefully sweep or vacuum the material to avoid dust formation and place it in a suitable, closed container for disposal.[1][2] Do not allow this compound to enter drains or waterways as it is harmful to aquatic life.[1][5][6]

Step-by-Step this compound Disposal Procedure

The disposal of this compound is regulated, and on-site chemical neutralization by laboratory personnel is not recommended. The mandated procedure involves collection and transfer to a licensed hazardous waste disposal facility.

  • Waste Identification and Classification:

    • This compound is classified as an acutely hazardous waste.[7][8]

    • Under the Resource Conservation and Recovery Act (RCRA), it is designated with the EPA hazardous waste code P018.[7][8][9][10]

  • Waste Segregation and Collection:

    • Collect all this compound-contaminated waste, including surplus chemicals, contaminated labware (e.g., vials, filter paper), and used PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is in good condition, compatible with this compound, and can be securely closed.[8]

    • For empty containers that previously held pure this compound, they must be treated as hazardous waste unless they are triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[7][8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also identify the contents as "this compound" and indicate the associated hazards (e.g., "Toxic," "Acutely Hazardous").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • This location should be secure, under lock and key, and inaccessible to unauthorized personnel.[4][5][6]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]

    • Provide them with an accurate description of the waste, including its chemical composition and quantity.

Quantitative Data for this compound Disposal

For quick reference, the following table summarizes key quantitative and classification data for this compound.

ParameterValue
UN Number 1570[1][6]
Transport Hazard Class 6.1 (Toxic)[1]
Packaging Group I[1]
EPA Hazardous Waste Code P018[7][8][9][10]

Experimental Protocols for Disposal

The reviewed safety data sheets and hazardous waste guidelines do not provide methodologies for the chemical neutralization of this compound as a means of disposal for laboratory personnel. The standard and required procedure is to dispose of this compound waste through an approved and licensed hazardous waste management facility.[1][5] One source suggests a potential industrial-scale disposal method of dissolving the material in a combustible solvent and incinerating it in a chemical scrubber, which should only be performed by a licensed disposal company.[1]

This compound Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Brucine_Disposal_Workflow A This compound Waste Generation (e.g., unused chemical, contaminated labware) B Segregate as Acutely Hazardous Waste A->B C Collect in a Designated, Compatible, and Sealed Container B->C D Label Container: 'Hazardous Waste' 'this compound (P018)' 'Toxic' C->D E Store in a Secure Satellite Accumulation Area D->E F Contact Institutional EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Waste Pickup and Disposal F->G H Maintain Disposal Records G->H

This compound Waste Management Workflow

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brucine
Reactant of Route 2
Reactant of Route 2
Brucine

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